Boc-D-asp(otbu)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJDCONJXLIIPW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144145 | |
| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155542-33-9 | |
| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155542-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester, commonly abbreviated as Boc-D-Asp(OtBu)-OH, is a pivotal building block in modern synthetic chemistry, particularly in the realm of peptide synthesis. Its unique dual-protection strategy, employing the Boc group for the α-amine and a tert-butyl ester for the side-chain carboxyl group, offers chemists precise control during the stepwise assembly of peptide chains. This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its use, and logical workflows to navigate its application in research and development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its structure features two acid-labile protecting groups, which is fundamental to its utility in Boc-based solid-phase peptide synthesis (SPPS).[2] The tert-butoxycarbonyl (Boc) group on the α-amine is readily removed with mild acids like trifluoroacetic acid (TFA), while the tert-butyl (OtBu) ester protecting the β-carboxyl group requires stronger acidic conditions for cleavage, typically during the final cleavage of the peptide from the resin.[3] This orthogonality is a cornerstone of its application.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and databases. Note that some values may be for the L-enantiomer, Boc-L-Asp(OtBu)-OH, but are included for comparative purposes as the physical properties are generally identical.
| Property | Value | References |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-(tert-butoxy)-4-oxobutanoic acid | [4] |
| Synonyms | Boc-D-aspartic acid 4-tert-butyl ester, N-Boc-D-Aspartic acid β-t-butyl ester | [5][6] |
| CAS Number | 155542-33-9 | [6] |
| Molecular Formula | C13H23NO6 | [1][6] |
| Molecular Weight | 289.32 g/mol | [2][6] |
| Appearance | White to off-white powder | [1][7] |
| Melting Point | 64-67 °C | [1][2] |
| Optical Rotation [α]20/D | -2.0±0.4°, c = 1% in methanol (for L-isomer: +2.0±0.4°) | [2] |
| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][8][9] Slightly soluble in water.[9] | |
| Storage Temperature | 2-8°C, desiccated | [1][2][8] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are generalized protocols for its incorporation into a peptide chain and the subsequent deprotection steps.
Protocol 1: Coupling of this compound in SPPS
This protocol outlines the standard procedure for attaching a this compound residue to a growing peptide chain on a solid support (resin).
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Deprotection (if applicable): If the N-terminus is protected (e.g., with a Boc group from the previous cycle), it is deprotected using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%). This is followed by neutralization with a base such as diisopropylethylamine (DIEA) in DCM.
-
Activation: In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving it in DMF or DCM and adding a coupling reagent (e.g., HBTU, HATU, or DIC) and an additive (e.g., HOBt). A base like DIEA is often added to facilitate the reaction.
-
Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction.
Protocol 2: Final Cleavage and OtBu Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.
-
Resin Preparation: The dried peptide-resin is placed in a reaction vessel.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common cocktail for peptides with stable residues is Reagent K, which consists of TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5). The specific composition can be adjusted based on the peptide sequence.
-
Cleavage Reaction: The cleavage cocktail is added to the resin. The reaction is typically stirred for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and OtBu protecting groups.
-
Peptide Precipitation: The reaction mixture is filtered to remove the resin. The filtrate, containing the peptide, is added to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Chemical Considerations and Workflows
Aspartimide Formation
A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a five-membered succinimide ring, known as an aspartimide.[10][11] This can occur under both acidic and basic conditions but is particularly prevalent during the basic piperidine treatment used for Fmoc-group removal in Fmoc-based SPPS.[10] While less of a concern during the acidic deprotection steps of Boc-SPPS, it can still occur, especially in sequences prone to this rearrangement (e.g., Asp-Gly, Asp-Ser).[3][12] Aspartimide formation is problematic as it can lead to racemization and the formation of β-aspartyl peptide impurities.[10]
The use of the bulky tert-butyl ester on the side chain of this compound helps to sterically hinder this side reaction compared to less bulky protecting groups.[13]
Logical Workflows
The following diagrams illustrate the logical workflows for the use of this compound in peptide synthesis, highlighting the key decision points and processes.
References
- 1. Boc-Asp(OtBu)-OH|lookchem [lookchem.com]
- 2. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. parchem.com [parchem.com]
- 9. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 10. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
An In-Depth Technical Guide to Boc-D-Asp(OtBu)-OH: Molecular Weight and Formula
This technical guide provides a detailed overview of the chemical properties of N-α-tert-Butoxycarbonyl-D-aspartic acid β-tert-butyl ester, commonly known as Boc-D-Asp(OtBu)-OH. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental molecular characteristics of this compound, which is a crucial building block in solid-phase peptide synthesis.
Chemical Identity and Properties
This compound is a protected form of the amino acid D-aspartic acid. The use of two distinct protecting groups, the Boc (tert-butoxycarbonyl) group on the alpha-amine and the tert-butyl (OtBu) ester on the side-chain carboxyl group, allows for its controlled incorporation into peptide chains. These protecting groups prevent unwanted side reactions during the synthesis process.
The table below summarizes the key molecular identifiers and properties of this compound.
| Identifier | Value | References |
| Molecular Formula | C13H23NO6 | [1][2][3][4][5] |
| Molecular Weight | 289.32 g/mol | [1][2][6][7] |
| Alternate Names | This compound, Boc-D-aspartic acid β-tert-butyl ester | [1][8][9] |
| CAS Number | 155542-33-9 | [1][9] |
Structural Elucidation
The chemical structure of this compound is central to its function in peptide synthesis. The protecting groups are strategically placed to mask the reactive sites of the D-aspartic acid molecule. The following diagram illustrates the logical relationship between the core amino acid and its protective moieties.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for its use.
Methodology for a Typical Coupling Step:
-
Resin Preparation: The solid support resin with the nascent peptide chain is swelled in a suitable solvent like dimethylformamide (DMF). The N-terminal protecting group (e.g., Fmoc) of the last coupled amino acid is removed.
-
Activation: In a separate vessel, this compound is dissolved in DMF. A coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) are added to activate the carboxylic acid group of the this compound.
-
Coupling: The activated this compound solution is added to the resin. The mixture is agitated for a specified period (typically 1-2 hours) to allow the coupling reaction to proceed to completion.
-
Washing: The resin is thoroughly washed with DMF to remove unreacted reagents and byproducts. A ninhydrin test can be performed to confirm the completion of the coupling reaction.
-
Deprotection: The N-terminal Boc group of the newly added aspartic acid residue is removed using an acid such as trifluoroacetic acid (TFA) to prepare for the next coupling cycle.
The use of the tert-butyl ester on the side chain prevents it from reacting during the activation and coupling of the alpha-carboxyl group. This side-chain protecting group is stable under the conditions used for Boc removal but can be cleaved at the end of the synthesis, typically with a stronger acid cocktail.
References
- 1. peptide.com [peptide.com]
- 2. lookchem.com [lookchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. N-Boc-D-aspartic acid 1-tert-butyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1676-90-0|Boc-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. cenmed.com [cenmed.com]
An In-depth Technical Guide to Boc-D-Asp(OtBu)-OH
This technical guide provides comprehensive information on N-α-tert-butoxycarbonyl-D-aspartic acid β-tert-butyl ester, commonly abbreviated as Boc-D-Asp(OtBu)-OH. It is a crucial building block for researchers, scientists, and professionals involved in peptide synthesis and drug development. This document outlines its chemical and physical properties, CAS number identification, and detailed experimental protocols for its application.
Compound Identification and Properties
This compound is a derivative of the D-isomer of aspartic acid. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This dual protection strategy is fundamental in peptide chemistry, particularly in Boc-based solid-phase peptide synthesis (SPPS).
There appear to be multiple CAS Numbers associated with this compound and its closely related isomers and salts. The primary CAS Number for this compound is 155542-33-9 [1]. Another number, 77004-75-2 , is also used to identify this compound[2]. It is important to distinguish it from its L-isomer, Boc-L-Asp(OtBu)-OH, which has the CAS number 1676-90-0[3][4].
The following table summarizes the key quantitative data for this compound and its common L-isomer counterpart for comparative purposes.
| Property | This compound | Boc-L-Asp(OtBu)-OH |
| CAS Number | 155542-33-9[1], 77004-75-2[2] | 1676-90-0[3][4] |
| Molecular Formula | C₁₃H₂₃NO₆[1][2] | C₁₃H₂₃NO₆[4] |
| Molecular Weight | 289.32 g/mol [1] | 289.32 g/mol [4] |
| Appearance | White to beige powder or crystals | Powder |
| Melting Point | Not specified in results | 64-67 °C[4] |
| Optical Activity | Not specified in results | [α]20/D +2.0±0.4°, c = 1% in methanol |
| Solubility | Soluble in methanol and dimethyl sulfoxide[4] | Soluble in methanol and dimethyl sulfoxide[4] |
| Storage Temperature | 2-8°C | 2-8°C[4] |
Experimental Protocols and Applications
This compound is primarily utilized as a monomeric building block in the synthesis of peptides. Its protected functional groups prevent unwanted side reactions during the peptide chain elongation process.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for incorporating a this compound residue into a growing peptide chain on a solid support (resin).
1. Resin Preparation and Deprotection:
-
Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM).
-
Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50%). This step exposes a free amino group for the next coupling reaction.
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.
-
Neutralize the resulting trifluoroacetate salt by washing with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM (e.g., 5% DIPEA in DCM).
-
Wash the resin again with DCM to remove excess base and salts.
2. Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU, or DCC) in a solvent like N,N-Dimethylformamide (DMF) or DCM.
-
Add an activating base, such as DIPEA, to the solution to facilitate the formation of the activated amino acid ester.
-
Add the activated amino acid solution to the prepared resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates that all free amino groups have reacted.
-
Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
3. Peptide Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups (including the OtBu from the aspartic acid residue) must be removed.
-
This is typically achieved by treating the resin with a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF). Scavengers like anisole are added to the HF to prevent side reactions with sensitive residues.
-
After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Boc-SPPS using this compound
The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for the incorporation of a this compound unit.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-D-aspartic acid α-tert-butyl ester (Boc-D-Asp(OtBu)-OH), a critical building block in peptide synthesis and pharmaceutical development. The strategic protection of the amino and side-chain carboxyl groups allows for its precise incorporation into peptide sequences, minimizing undesirable side reactions. This document outlines a robust synthesis pathway and detailed purification protocols to obtain high-purity this compound suitable for demanding applications.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process:
-
Selective Esterification of the β-Carboxyl Group: The side-chain carboxyl group of D-aspartic acid is selectively protected as a tert-butyl ester.
-
N-α-Boc Protection: The α-amino group is subsequently protected with a tert-butoxycarbonyl (Boc) group.
This sequence ensures the correct positioning of the protecting groups, yielding the desired product.
Experimental Protocol: Synthesis
Step 1: Synthesis of D-Aspartic Acid α-tert-Butyl Ester (H-D-Asp(OtBu)-OH)
This step involves the selective esterification of the β-carboxyl group of D-aspartic acid. One common method involves the formation of an anhydride followed by reaction with tert-butanol.
-
Materials:
-
D-Aspartic Acid
-
Acetic Anhydride
-
Pyridine
-
tert-Butanol
-
Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
-
-
Procedure:
-
Suspend D-aspartic acid in a mixture of acetic anhydride and pyridine at 0°C.
-
Stir the reaction mixture at room temperature until the formation of the cyclic anhydride is complete (monitoring by TLC).
-
Remove the volatiles under reduced pressure.
-
Dissolve the resulting anhydride in tert-butanol.
-
Heat the solution to reflux to facilitate the ring-opening and formation of the β-tert-butyl ester.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude H-D-Asp(OtBu)-OH, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
The α-amino group of H-D-Asp(OtBu)-OH is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
H-D-Asp(OtBu)-OH (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl Acetate
-
Citric Acid solution (10%)
-
Brine
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
-
Procedure:
-
Dissolve H-D-Asp(OtBu)-OH in a 1:1 mixture of dioxane and water.
-
Add triethylamine or an aqueous solution of sodium hydroxide to adjust the pH to approximately 9-10.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the pH with the addition of base.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC).
-
Acidify the reaction mixture to pH 2-3 with a cold 10% citric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude this compound, which typically presents as a colorless oil or a white solid.
-
Purification of this compound
Crude this compound often contains residual reagents and byproducts, necessitating a thorough purification step to achieve the high purity required for peptide synthesis. A highly effective method for purifying Boc-protected amino acids that are oils or difficult to crystallize directly is through the formation of a dicyclohexylamine (DCHA) salt.[1] This salt is typically a stable, crystalline solid that can be easily recrystallized.[1]
Experimental Protocol: Purification via DCHA Salt Formation
Step 1: Formation and Recrystallization of this compound·DCHA Salt
-
Materials:
-
Crude this compound
-
Dicyclohexylamine (DCHA)
-
Diethyl Ether or Ethyl Acetate
-
Hexane
-
-
Procedure:
-
Dissolve the crude this compound in diethyl ether or ethyl acetate.
-
Slowly add one equivalent of dicyclohexylamine with stirring.
-
Continue stirring at room temperature. A white precipitate of the DCHA salt should form. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.
-
Collect the crystalline solid by vacuum filtration and wash with cold diethyl ether or a mixture of ethyl acetate and hexane.
-
For further purification, the DCHA salt can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the salt in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Step 2: Conversion of the DCHA Salt back to the Free Acid
-
Materials:
-
Purified this compound·DCHA salt
-
Ethyl Acetate
-
Citric Acid solution (10%) or Phosphoric Acid solution (10%)[1]
-
Water
-
Brine
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
-
Procedure:
-
Suspend the purified DCHA salt in ethyl acetate and transfer to a separatory funnel.
-
Add a 10% aqueous solution of citric acid or phosphoric acid and shake the funnel.[1]
-
Separate the organic layer and wash it with water and then brine to remove any remaining acid and dicyclohexylammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound as a white solid or colorless oil.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₆ | [2] |
| Molecular Weight | 289.33 g/mol | |
| Appearance | White to off-white powder | [2] |
| Melting Point | 64-67 °C | [2] |
| Optical Rotation ([α]²⁰/D) | +2.0 ± 0.4°, c = 1% in methanol | [2] |
| Purification Step | Typical Yield | Purity (by TLC/HPLC) |
| Crude Product after Synthesis | 70-85% | 85-95% |
| After DCHA Salt Recrystallization | 80-90% (recovery from salt) | >98% |
| Final Product (Free Acid) | >95% (from DCHA salt) | ≥99.0% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification Workflow
Caption: Purification workflow via DCHA salt formation and recrystallization.
Logical Relationship of Protecting Groups
Caption: Protective group strategy for this compound in peptide synthesis.
References
Solubility of Boc-D-Asp(OtBu)-OH in DMF and DCM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-D-aspartic acid γ-tert-butyl ester (Boc-D-Asp(OtBu)-OH) in two common organic solvents used in peptide synthesis and drug development: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility, factors influencing it, and a detailed experimental protocol for its quantitative determination.
Qualitative Solubility and Physicochemical Properties
-
N,N-Dimethylformamide (DMF): this compound is generally considered to be soluble in DMF. DMF is a polar aprotic solvent capable of solvating a wide range of organic molecules, including protected amino acids. For a structurally similar compound, Boc-Tyr(tBu)-OH, it has been described as "clearly soluble" at a concentration of approximately 0.5 M[1].
-
Dichloromethane (DCM): this compound is also expected to be soluble in DCM. DCM is a moderately polar solvent that is effective at dissolving many organic compounds. Protected amino acids are generally soluble in DCM, although its solvating power for more polar compounds may be less than that of DMF.
Table 1: Summary of Qualitative Solubility and Physicochemical Properties of this compound
| Property | Value/Description |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-tert-butoxy-4-oxobutanoic acid |
| Molecular Formula | C₁₃H₂₃NO₆ |
| Molecular Weight | 289.33 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Approximately 100-104 °C |
| Solubility in DMF | Generally described as soluble. Quantitative determination is recommended for specific applications. |
| Solubility in DCM | Generally described as soluble. Quantitative determination is recommended for specific applications. |
Factors Influencing Solubility
Several factors can influence the solubility of this compound in DMF and DCM:
-
Purity of the Solute: Impurities in the this compound powder can significantly impact its solubility.
-
Purity of the Solvent: The presence of water or other impurities in DMF and DCM can alter their solvation properties.
-
Temperature: Solubility of solids in organic solvents generally increases with temperature. Gentle warming can be employed to enhance dissolution, but care must be taken to avoid degradation of the compound.
-
Particle Size: Smaller particle sizes of the solid will increase the surface area available for solvation, leading to a faster dissolution rate.
-
Agitation: Stirring or sonication can help to break up aggregates and accelerate the dissolution process.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound.
3.1. Materials
-
This compound (high purity)
-
N,N-Dimethylformamide (anhydrous, high purity)
-
Dichloromethane (anhydrous, high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled water bath or heating block
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Pipettes and syringes
-
Drying oven or vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a known volume (e.g., 2.0 mL) of the desired solvent (DMF or DCM) to the vial.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation. A constant temperature is crucial.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe fitted with a 0.2 µm filter to remove any undissolved particles.
-
-
Solvent Evaporation:
-
Transfer the filtered solution to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent completely. For DCM, this can be done in a fume hood at room temperature or with a gentle stream of nitrogen. For DMF, a vacuum oven at a moderate temperature (e.g., 50-60 °C) is recommended due to its higher boiling point.
-
-
Determination of Solute Mass:
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial tare weight of the vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solution withdrawn (L))
-
3.3. Considerations and Troubleshooting
-
Equilibration Time: It is essential to ensure that the solution has reached equilibrium. This can be verified by taking measurements at different time points (e.g., 24h, 48h) until the solubility value remains constant.
-
Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.
-
Solvent Evaporation: Ensure complete removal of the solvent before the final weighing, as residual solvent will lead to an overestimation of solubility.
-
Handling of Solvents: Both DMF and DCM are hazardous. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
This guide provides a foundational understanding of the solubility of this compound in DMF and DCM and a practical framework for its quantitative determination. For critical applications, it is strongly recommended that researchers perform their own solubility tests under the specific conditions of their experiments.
References
An In-depth Technical Guide to the Stability and Storage of Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester, commonly referred to as Boc-D-Asp(OtBu)-OH, is a pivotal building block in modern peptide synthesis and drug discovery. Its dual-protected structure, featuring the acid-labile Boc group on the α-amino group and an acid-labile tert-butyl ester on the β-carboxyl group, offers strategic advantages in the assembly of complex peptide sequences. The stability of this reagent is paramount to ensure the integrity of the final peptide product, making a thorough understanding of its handling and storage conditions essential for researchers and drug development professionals. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester |
| Synonyms | Boc-D-aspartic acid 4-tert-butyl ester |
| CAS Number | 77004-75-2 |
| Molecular Formula | C₁₃H₂₃NO₆ |
| Molecular Weight | 289.33 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Approximately 103-105 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
| Purity | Typically ≥98% (HPLC) |
Stability Profile
The stability of this compound is primarily dictated by the lability of its two protecting groups: the N-terminal Boc group and the C-terminal tert-butyl ester. Both groups are susceptible to cleavage under acidic conditions.
pH Stability
This compound is generally stable under neutral and basic conditions. The tert-butoxycarbonyl (Boc) protecting group is known to be resistant to a wide range of nucleophiles and basic conditions.[1] Similarly, tert-butyl esters are significantly more stable to base-catalyzed hydrolysis than other alkyl esters due to steric hindrance around the carbonyl group.[2]
However, the compound is highly sensitive to acidic conditions. Both the Boc group and the tert-butyl ester are readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[3][4] The acid-catalyzed cleavage of the Boc group proceeds through the formation of a stable tert-butyl cation.[5] A similar mechanism is involved in the hydrolysis of the tert-butyl ester.[6] Even moderately acidic conditions (pH < 4) can lead to gradual degradation over time.
Thermal Stability
Photostability
Specific photostability studies on this compound are not extensively documented. However, the molecule does not contain significant chromophores that would suggest high susceptibility to degradation by visible light. Nevertheless, as a general precaution for all sensitive chemical reagents, it is advisable to store the compound protected from light.
Table 2: Summary of this compound Stability
| Condition | Stability | Notes |
| Neutral pH (6-8) | Stable | |
| Basic pH (>8) | Stable | Resistant to base-catalyzed hydrolysis.[1][2] |
| Acidic pH (<4) | Labile | Both Boc and OtBu groups are cleaved.[3][4][5][6] |
| Elevated Temperature | Potentially Unstable | Avoid prolonged exposure to temperatures above ambient. |
| Light Exposure | Generally Stable | Protection from light is recommended as a general precaution. |
Degradation Pathways
The primary degradation pathway for this compound involves the acid-catalyzed removal of the Boc and/or OtBu protecting groups. Under strongly acidic conditions, both groups are likely to be cleaved.
A secondary degradation pathway, particularly relevant if the protecting groups are removed, involves the aspartic acid residue itself. Aspartyl residues in peptides are known to be susceptible to degradation, primarily through the formation of a succinimide intermediate.[8][9] This can lead to a mixture of α- and β-aspartyl linkages, as well as racemization. While this is more commonly observed in peptides, it is a potential degradation route for the unprotected D-aspartic acid derivative.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The OtBu Protecting Group for Aspartic Acid: A Technical Guide to its Role in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For the trifunctional amino acid, aspartic acid (Asp), the choice of a side-chain protecting group is critical to prevent side reactions and ensure the synthesis of high-purity peptides. The tert-butyl (OtBu) ester has long been a standard and widely used protecting group for the β-carboxyl group of aspartic acid in Fmoc-based SPPS.[1][2] This technical guide provides an in-depth analysis of the role of the OtBu protecting group, its advantages, limitations, and the experimental protocols for its use.
The Core Function of the OtBu Protecting Group
In Fmoc SPPS, the α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[3] Reactive side chains of amino acids are protected by groups that are stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) but are readily cleaved under acidic conditions at the final step of peptide synthesis.[3]
The OtBu group serves as an acid-labile protecting group for the side-chain carboxyl function of aspartic acid.[4][5] Its primary roles are:
-
Preventing unwanted side reactions: The OtBu group effectively blocks the nucleophilicity of the side-chain carboxylate, preventing it from participating in undesired reactions during peptide bond formation.[2]
-
Ensuring orthogonality: The OtBu group is stable to the basic conditions of Fmoc deprotection but is efficiently removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[3][5] This orthogonality is a cornerstone of the Fmoc SPPS strategy.
Physicochemical Properties of Fmoc-Asp(OtBu)-OH
The successful incorporation of Fmoc-Asp(OtBu)-OH into a peptide sequence relies on its physicochemical properties, which are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₅NO₆ | [6] |
| Molecular Weight | 411.45 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 148-150 °C (with decomposition) | [7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Optical Rotation [α]²⁰/D | -24 ± 2° (c = 1% in DMF) | [9] |
The Challenge of Aspartimide Formation
Despite its widespread use, the OtBu protecting group is associated with a significant side reaction known as aspartimide formation.[10][11] This intramolecular cyclization occurs when the peptide backbone nitrogen atom of the C-terminal adjacent amino acid attacks the side-chain ester of the aspartic acid residue.[10][12] This reaction is particularly favored under the basic conditions used for Fmoc deprotection.[5]
The formation of the aspartimide intermediate can lead to several undesirable byproducts:
-
α- and β-peptides: The five-membered succinimide ring of the aspartimide can be opened by nucleophiles, such as piperidine or water, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[12] These isomers often have very similar chromatographic properties, making purification challenging.
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl peptide.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic due to the low steric hindrance of the adjacent residue.[5][12]
Mechanism of Aspartimide Formation.
Quantitative Comparison of Aspartic Acid Protecting Groups
To mitigate aspartimide formation, several alternative protecting groups with increased steric bulk have been developed. The following table summarizes the quantitative performance of various protecting groups in the synthesis of a model peptide prone to this side reaction.
| Protecting Group | Aspartimide-Related Impurities (%) | Target Peptide Purity (%) | Reference(s) |
| OtBu (tert-butyl) | 20-50% (sequence dependent) | 50-80% | [2][10] |
| OMpe (3-methylpent-3-yl) | 5-15% | 85-95% | [13] |
| OEpe (3-ethylpent-3-yl) | <5% | >95% | [2] |
| OPhp (4-n-propylhept-4-yl) | <2% | >98% | [2] |
| OBno (5-n-butylnon-5-yl) | <1% | >99% | [2] |
| CSY (Cyanosulfurylide) | ~0% | >99% | [2][10] |
| Backbone Protection (Dmb) | ~0% | >99% | [10][11] |
Data represents typical values for aspartimide-prone sequences and may vary depending on the specific peptide and synthesis conditions.
Experimental Protocols
Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-Asp(OtBu)-OH
This protocol outlines a typical manual cycle for solid-phase peptide synthesis on a 0.1 mmol scale.
Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.95 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage of the OtBu Group and Peptide from the Resin
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K for peptides with sensitive residues like Cys, Met, Trp):
-
TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v)[4]
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[4]
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum for at least 1 hour.[4]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[4]
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
Strategies to Mitigate Aspartimide Formation with OtBu
While alternative protecting groups are effective, there are strategies to minimize aspartimide formation when using the more economical Fmoc-Asp(OtBu)-OH:
-
Modified Deprotection Conditions: Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[13]
-
Use of Weaker Bases: Employing a weaker base for Fmoc deprotection, such as piperazine, can reduce the incidence of this side reaction.[13]
-
Dipeptide Building Blocks: For particularly problematic Asp-Gly sequences, using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the backbone amide is protected, can completely prevent aspartimide formation.[10][11]
Protecting Group Selection Workflow.
Conclusion
The OtBu protecting group for aspartic acid remains a valuable and widely used tool in Fmoc-based solid-phase peptide synthesis due to its cost-effectiveness and compatibility with standard protocols. However, researchers and drug development professionals must be acutely aware of its propensity to induce aspartimide formation, particularly in sensitive sequences. By understanding the mechanism of this side reaction and employing appropriate mitigation strategies, such as the use of sterically hindered alternative protecting groups or modified reaction conditions, the synthesis of high-purity aspartic acid-containing peptides can be successfully achieved. The choice of protecting group should be a careful consideration based on the specific peptide sequence and the desired purity of the final product.
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]
- 8. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 9. Fmoc-Asp(OtBu)-OH CAS#: 71989-14-5 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. biotage.com [biotage.com]
Navigating the Safety Profile of Boc-D-asp(otbu)-OH: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of all chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data sheet (SDS) for N-Boc-D-aspartic acid 4-tert-butyl ester (Boc-D-asp(otbu)-OH), a key building block in peptide synthesis.
This guide summarizes the available safety and property data for this compound (CAS No. 77004-75-2), drawing from publicly available safety data sheets. It is important to note that while a Safety Data Sheet from Fisher Scientific for the D-enantiomer indicates it is not classified as hazardous under the OSHA 2012 Hazard Communication Standard, quantitative toxicological and ecological data are largely unavailable.[1] For comparative purposes, information on the corresponding L-enantiomer (CAS No. 1676-90-0) is also included where available, with the explicit caution that the safety profiles of enantiomers can differ.
Physicochemical and Hazard Information
The following tables provide a consolidated view of the known physical and chemical properties, as well as the hazard classifications for both the D and L enantiomers of Boc-Asp(OtBu)-OH.
Table 1: Physicochemical Properties
| Property | This compound | Boc-L-asp(otbu)-OH |
| CAS Number | 77004-75-2[1][2][3] | 1676-90-0[4] |
| Molecular Formula | C13H23NO6[2][5] | C13H23NO6[4][6] |
| Molecular Weight | 289.32 g/mol [5] | 289.32 g/mol [4] |
| Appearance | White powder[2] | White to off-white powder[6] |
| Melting Point | Not available | 64-67 °C[4][6] |
| Boiling Point | No information available[1] | 432.6 °C[6] |
| Solubility | Insoluble in water[7] | No data available |
| Storage Temperature | Store in freezer[1] | 2-8°C[4] |
Table 2: Hazard Identification and Classification (GHS)
| Hazard Information | This compound (CAS 77004-75-2) | Boc-L-asp(otbu)-OH (CAS 1676-90-0) |
| GHS Classification | Not a hazardous substance or mixture[1] | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system |
| Signal Word | None required[1] | Warning |
| Hazard Statements | None required[1] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |
| Pictograms | No symbol required[1] | Exclamation Mark |
Toxicological and Ecological Data
A significant gap exists in the publicly available data regarding the toxicological and ecological impact of this compound. The safety data sheet for the D-enantiomer does not provide quantitative data for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity, frequently stating "no data available".[1] Similarly, information on persistence, degradability, bioaccumulative potential, and mobility in soil is not provided.
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented in the SDS are not publicly available. Safety data sheets typically provide a summary of results rather than the full methodology of the underlying studies.
Safety and Handling Workflows
While this compound is not classified as hazardous, adherence to good laboratory practice is essential. The following diagrams, generated using the DOT language, illustrate the recommended logical workflows for first aid and spill management based on the available SDS information.
Caption: First aid procedures for this compound exposure.
Caption: Logical workflow for managing a spill of this compound.
Conclusion
Based on the available Safety Data Sheet, this compound (CAS No. 77004-75-2) is not classified as a hazardous material.[1] However, the absence of comprehensive toxicological and ecological data underscores the importance of handling this compound with care, adhering to standard laboratory safety protocols, and using appropriate personal protective equipment. Researchers and drug development professionals should always consult the most current SDS from their supplier before handling any chemical and operate under the assumption that the properties of a substance have not been fully investigated. The information provided for the L-enantiomer, which indicates potential for skin, eye, and respiratory irritation, should be considered as a precautionary measure, although it does not directly apply to the D-enantiomer.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 77004-75-2 Boc-D-Asp-OtBu | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 4. Boc-Asp(OtBu)-OH = 99.0 TLC sum of enantiomers 1676-90-0 [sigmaaldrich.com]
- 5. H66716.06 [thermofisher.cn]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
Navigating the Proteome: A Technical Guide to the NMR Spectral Properties of Boc-D-Asp(OtBu)-OH
For Immediate Release
A deep understanding of the structural characteristics of protected amino acids is paramount for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Boc-D-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the spectral data in clearly structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for its application in SPPS.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons of the tert-butyloxycarbonyl (Boc) protecting group, the tert-butyl (OtBu) ester, and the aspartic acid backbone. The following tables summarize the quantitative spectral data acquired in deuterated chloroform (CDCl₃). It is important to note that the NMR spectrum of the D-enantiomer is identical to that of the L-enantiomer in a non-chiral solvent.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 | d (broad) | 1H | NH |
| ~4.5 | m | 1H | α-CH |
| ~2.8 | dd | 1H | β-CH₂ |
| ~2.6 | dd | 1H | β-CH₂ |
| 1.46 | s | 9H | Boc C(CH₃)₃ |
| 1.44 | s | 9H | OtBu C(CH₃)₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of this compound (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~171-172 | α-COOH |
| ~170 | β-C=O (ester) |
| ~155-156 | Boc C=O |
| ~81-82 | OtBu C (CH₃)₃ |
| ~79-80 | Boc C (CH₃)₃ |
| ~50-51 | α-CH |
| ~37-38 | β-CH₂ |
| ~28.3 | Boc C(C H₃)₃ |
| ~28.0 | OtBu C(C H₃)₃ |
Note: The table is compiled from typical chemical shifts for the respective functional groups.[1] The exact values can vary based on experimental conditions.[1][2][3][4][5]
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for structural elucidation. The following outlines a standard protocol for the NMR analysis of Boc-protected amino acids.[6]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: The magnetic field frequency is locked using the deuterium signal from the solvent. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired with parameters such as 16 scans and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required.
Data Processing
-
Transformation and Correction: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections.
-
Calibration: The spectra are calibrated using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Analysis: The peaks in the ¹H spectrum are integrated, and all signals in both the ¹H and ¹³C spectra are assigned to their corresponding atoms in the molecular structure.
Logical Workflow and Visualization
This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow of incorporating this amino acid into a growing peptide chain and the process of NMR analysis.
References
Chiral Purity Analysis of Boc-D-Asp(OtBu)-OH by HPLC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acid derivatives is a cornerstone of modern pharmaceutical development. For Boc-D-Asp(OtBu)-OH, a key building block in the synthesis of complex peptides and therapeutic agents, ensuring high chiral purity is not merely a quality control measure, but a critical determinant of the final product's efficacy and safety. The presence of the corresponding L-enantiomer can lead to the formation of diastereomeric impurities in the peptide chain, potentially altering its three-dimensional structure, biological activity, and immunogenicity. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the accurate quantification of enantiomeric purity, offering high resolution, sensitivity, and reproducibility.
This technical guide provides an in-depth overview of the methodologies for analyzing the chiral purity of this compound by HPLC. It details established experimental protocols, presents data in a clear, comparative format, and illustrates the analytical workflows for direct and indirect separation strategies.
Core Principles of Chiral Separation by HPLC
The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by introducing a chiral selector into the analytical system, creating transient, diastereomeric complexes with the enantiomers of this compound. These complexes have different interaction energies, leading to different retention times on the HPLC column and thus, their separation. Two primary strategies are employed:
-
Direct Chiral Separation: This is the most common approach, utilizing a Chiral Stationary Phase (CSP). The stationary phase itself is modified with a chiral selector that differentially interacts with the D- and L-enantiomers. For Boc-protected amino acids, macrocyclic glycopeptide-based (e.g., teicoplanan) and polysaccharide-based (e.g., cellulose or amylose derivatives) CSPs are particularly effective.[1]
-
Indirect Chiral Separation: This method involves a pre-column derivatization step where the enantiomers of Boc-Asp(OtBu)-OH are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, now possessing distinct physicochemical properties, can be readily separated on a standard, achiral HPLC column (e.g., a C18 column).[]
Experimental Protocols
The following protocols provide detailed methodologies for the direct chiral separation of this compound using two common types of chiral stationary phases. These serve as robust starting points for method development and can be optimized based on available instrumentation and specific analytical requirements.
Method 1: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP
This method is highly effective for the separation of N-Boc protected amino acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water / Acetonitrile / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method 2: Normal-Phase HPLC on a Polysaccharide-Based CSP
Polysaccharide-derived CSPs are known for their broad applicability in chiral separations, and normal-phase chromatography is a common approach for N-protected amino acids.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter suitable for organic solvents.
Data Presentation and Analysis
A successful chiral separation will yield a chromatogram with two distinct peaks corresponding to the D- and L-enantiomers. The enantiomeric excess (% ee) is a measure of the chiral purity and is calculated from the peak areas of the two enantiomers.
Enantiomeric Excess (% ee) Calculation:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the desired enantiomer (this compound).
-
Areaminor is the peak area of the undesired enantiomer (Boc-L-Asp(OtBu)-OH).
Illustrative Quantitative Data:
The following table summarizes expected, illustrative results for the chiral separation of a Boc-DL-Asp(OtBu)-OH standard using the protocols described above. Actual retention times and resolution may vary depending on the specific HPLC system, column batch, and precise mobile phase preparation.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |
| Retention Time (tR) of this compound (min) | ~ 12.5 | ~ 10.2 |
| Retention Time (tR) of Boc-L-Asp(OtBu)-OH (min) | ~ 14.8 | ~ 11.9 |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Elution Order | D-enantiomer before L-enantiomer | D-enantiomer before L-enantiomer |
Note: The elution order is dependent on the specific chiral stationary phase and mobile phase combination and must be confirmed experimentally using a standard of the L-enantiomer.
Visualization of Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and decision-making processes in the chiral purity analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for Boc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a powerful strategy in drug design and development. The use of D-amino acids can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation, thereby extending their in-vivo half-life and modulating their conformational properties for improved receptor binding. Boc-D-Asp(OtBu)-OH is a key building block for introducing a D-aspartic acid residue in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy.
The Boc protecting group on the α-amine provides temporary protection and is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA). The tert-butyl (OtBu) ester protecting the side-chain carboxyl group of D-aspartic acid is a "permanent" protecting group that is stable to the repetitive TFA treatments but is removed during the final cleavage of the peptide from the solid support using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
A primary challenge associated with the incorporation of aspartic acid residues in SPPS is the formation of an aspartimide intermediate. This side reaction is particularly pronounced under the basic conditions of Fmoc-SPPS but can also be catalyzed by acid during the final cleavage step in Boc-SPPS. The bulky OtBu group on the side chain of this compound sterically hinders the intramolecular cyclization, thus minimizing aspartimide formation.
These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols, data on side reaction management, and examples of its application in the synthesis of biologically active peptides.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in SPPS
While extensive quantitative data for aspartimide formation under Boc-SPPS cleavage conditions is less common in the literature compared to Fmoc-SPPS, the following table provides a qualitative and semi-quantitative comparison based on established principles and available data. The primary concern in Boc-SPPS is acid-catalyzed aspartimide formation during the final, harsh cleavage step.
| Side-Chain Protecting Group | Chemical Structure | Propensity for Acid-Catalyzed Aspartimide Formation (e.g., during HF cleavage) | Key Advantages | Key Disadvantages |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Low to Moderate. The bulky nature provides good steric hindrance. | Standard, widely used, and compatible with most Boc-SPPS protocols. | Can still lead to some aspartimide formation in sensitive sequences (e.g., -Asp-Gly-). |
| Cyclohexyl (OcHex) | Low. Historically used in Boc-SPPS to minimize aspartimide formation.[1] | Offers good suppression of aspartimide formation. | Less commonly used now than OtBu; may require slightly longer cleavage times. | |
| Benzyl (OBzl) | Moderate to High. Less sterically hindering than OtBu, offering less protection. | Compatible with original Boc-SPPS protocols. | More susceptible to side reactions, including aspartimide formation. |
Note: The extent of aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn sequences being particularly susceptible.
Experimental Protocols
Protocol 1: General Cycle for Boc-SPPS using this compound
This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Swelling:
-
Place the desired amount of peptide-resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DMF (3x).
3. Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
5. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
6. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
7. Repeat Cycle:
-
The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the OtBu and other side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.
1. Preparation for Cleavage:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
2. HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole) to the resin.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
3. Peptide Precipitation and Washing:
-
After HF evaporation, triturate the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter the peptide and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
4. Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Filter to remove the resin.
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathway: GnRH Receptor Signaling
Peptides containing D-amino acids, such as analogs of Gonadotropin-Releasing Hormone (GnRH), are crucial in medicine. The D-amino acid substitution enhances stability and receptor affinity. The following diagram illustrates the signaling pathway initiated by the binding of a GnRH analog to its receptor on pituitary gonadotroph cells.[2][3][4]
Caption: GnRH receptor signaling pathway initiated by a D-amino acid-containing analog.
Experimental Workflow: Boc-SPPS Cycle
The following diagram outlines the logical workflow for a single cycle of amino acid addition in Boc-SPPS.
Caption: A single cycle workflow for Boc-SPPS.
Application Case Study: Synthesis of a GnRH Analog
Objective: To synthesize a GnRH analog containing a D-aspartic acid residue using Boc-SPPS with this compound. GnRH analogs are widely used in the treatment of hormone-dependent diseases. The incorporation of a D-amino acid at position 6 enhances the peptide's resistance to enzymatic degradation and improves its binding affinity to the GnRH receptor.[2][5]
Peptide Sequence: [pyroGlu-His-Trp-Ser-Tyr-D-Asp -Leu-Arg-Pro-Gly-NH₂]
Synthesis Strategy:
-
Resin: MBHA resin (for C-terminal amide).
-
Nα-Protection: Boc group.
-
Side-Chain Protection:
-
His(Boc)
-
Trp(For)
-
Ser(Bzl)
-
Tyr(2-Br-Z)
-
D-Asp(OtBu)
-
Arg(Tos)
-
-
Coupling Reagent: HBTU/DIEA.
-
Cleavage: Anhydrous HF with anisole as a scavenger.
Results and Discussion: The synthesis would proceed following the general Boc-SPPS protocol. The use of this compound is critical for the successful incorporation of D-aspartic acid while minimizing the risk of aspartimide formation. The final peptide, after purification by RP-HPLC, would be characterized by mass spectrometry to confirm its identity and purity. The biological activity of the synthesized analog could then be assessed in vitro by measuring its ability to stimulate the release of luteinizing hormone (LH) from pituitary cells, and in vivo for its effects on reproductive hormone levels.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | - Steric hindrance.- Peptide aggregation. | - Perform a double coupling.- Use a more potent coupling reagent like HATU.- Add a chaotropic agent like a small percentage of DMSO to disrupt secondary structures. |
| Aspartimide Formation Detected in Final Product | - Sequence susceptibility (e.g., -D-Asp-Gly-).- Prolonged or high-temperature HF cleavage. | - If possible, modify the sequence to avoid highly susceptible motifs.- Perform HF cleavage at a lower temperature (0 °C) and for the minimum time required for complete deprotection.- Consider using Boc-D-Asp(OcHex)-OH for particularly problematic sequences.[1] |
| Low Yield of Final Peptide | - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin during TFA deprotection. | - Ensure complete coupling at each step using the Kaiser test.- Use a more stable resin linker if significant loss is observed. |
By following these protocols and considering the potential challenges, researchers can successfully utilize this compound to synthesize a wide range of D-aspartic acid-containing peptides for various applications in research and drug development.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Standard Protocol for Coupling Boc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a foundational technique for the assembly of peptide chains. The incorporation of Boc-D-Asp(OtBu)-OH, a D-amino acid with a protected acidic side chain, is a common step in the synthesis of peptides with specific stereochemistry. The tert-butyl (OtBu) protecting group on the β-carboxyl group of aspartic acid is stable to the moderately acidic conditions used for the removal of the Nα-Boc group during synthesis but is cleaved under the strong acidic conditions of the final cleavage step.
A primary challenge associated with the incorporation of aspartic acid residues is the formation of an aspartimide intermediate. This side reaction can lead to the formation of β-aspartyl peptides and racemization, resulting in a mixture of difficult-to-separate impurities.[1][2] The mechanism of aspartimide formation differs significantly between Boc and Fmoc SPPS strategies. In Fmoc-SPPS, it is predominantly a base-catalyzed reaction occurring during the repetitive piperidine treatment for Fmoc group removal.[1][3] In contrast, within the Boc-SPPS framework, aspartimide formation is primarily an acid-catalyzed side reaction that is most significant during the final, harsh acid cleavage step (e.g., with HF).[2][4] Historically, the use of cyclohexyl (OcHex) as a side-chain protecting group for aspartic acid in Boc-SPPS has shown to result in minimal aspartimide formation.[4]
This document provides a detailed protocol for the coupling of this compound in manual Boc-SPPS and discusses strategies to ensure high coupling efficiency and minimize side reactions.
Data Presentation
Comparison of Common Coupling Reagents in Boc-SPPS
While direct quantitative comparisons for the coupling of this compound are not extensively documented in single studies, the following table provides a general guide to the performance of common coupling reagents based on their established efficacy in peptide synthesis. The choice of reagent can be critical, especially for sterically hindered couplings or sequences prone to side reactions.
| Coupling Reagent | Class | Relative Speed | General Coupling Efficiency (%) | Key Considerations |
| DCC/HOBt | Carbodiimide/Additive | Moderate | >90 | The DCC byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove. HOBt is added to suppress racemization. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | >90 | The DIC byproduct, diisopropylurea (DIU), is soluble in common SPPS solvents, simplifying washing steps.[5] |
| HBTU | Aminium/Uronium Salt | Fast | >95 | Highly efficient and fast. Requires a non-nucleophilic base like DIPEA for activation.[6][7] |
| HATU | Aminium/Uronium Salt | Very Fast | >95 | Generally more reactive than HBTU, making it very effective for difficult or sterically hindered couplings.[6][8] Also requires a non-nucleophilic base. |
| PyBOP | Phosphonium Salt | High | >95 | Efficient with a low risk of racemization. The byproducts are generally less hazardous than those from BOP.[8][9] |
Experimental Protocols
The following protocols describe the manual coupling of this compound within a standard Boc-SPPS workflow. These protocols assume a starting peptide-resin that has undergone a previous deprotection cycle and is ready for the next amino acid addition.
General Boc-SPPS Cycle
This diagram outlines the fundamental steps in a single cycle of Boc-SPPS.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. benchchem.com [benchchem.com]
- 3. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Boc-D-Asp(OtBu)-OH with HATU Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient use of Boc-D-Asp(OtBu)-OH in amide bond formation, specifically utilizing the HATU coupling reagent. This document outlines the reaction mechanism, offers detailed experimental protocols for both solution-phase and solid-phase peptide synthesis (SPPS), presents quantitative data for typical reactions, and discusses potential side reactions and mitigation strategies.
Introduction
This compound is a crucial building block in the synthesis of peptides and peptidomimetics, particularly for introducing D-amino acids to modulate biological activity and proteolytic stability. The tert-butyl (OtBu) protecting group on the side chain and the tert-butyloxycarbonyl (Boc) group on the N-terminus offer an orthogonal protection strategy, especially in Boc-based solid-phase peptide synthesis.[1][2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly efficient coupling reagent, known for its rapid reaction kinetics, high yields, and suppression of racemization.[3][4] It is particularly effective for coupling sterically hindered amino acids.[5] The use of HATU in conjunction with this compound requires careful optimization to ensure high coupling efficiency while minimizing potential side reactions, most notably aspartimide formation.[6][7]
Mechanism of HATU-Mediated Coupling
The efficacy of HATU lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester.[3] This process is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid of this compound to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a reactive O-acyl(tetramethyl)isouronium salt intermediate.[3][8]
-
Formation of the Active Ester and Amide Bond: The displaced OAt anion attacks the isouronium salt, generating the OAt-active ester and releasing tetramethylurea as a byproduct.[3][8] The subsequent addition of a primary or secondary amine to this active ester results in the formation of the desired amide bond.[8]
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the coupling of this compound with a generic amine using HATU. These values are representative and may require optimization based on the specific substrates and reaction scale.
| Parameter | Solution-Phase Coupling | Solid-Phase Peptide Synthesis (SPPS) | Reference(s) |
| This compound (eq.) | 1.0 | 2.0 - 5.0 | [9][10] |
| HATU (eq.) | 1.05 - 1.1 | 1.9 - 4.5 | [11][12] |
| Base (e.g., DIPEA) (eq.) | 2.0 - 3.0 | 4.0 - 10.0 | [11][12] |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | [11][13] |
| Pre-activation Time | 15 - 30 minutes | 1 - 15 minutes | [12] |
| Reaction Time | 1 - 18 hours | 30 minutes - 4 hours | [12] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [11][12] |
| Typical Yield | >85% | >95% (per step) | [11] |
| Typical Purity | >95% | >98% (crude peptide) | [11] |
Experimental Protocols
4.1. Protocol 1: Solution-Phase Coupling
This protocol describes the coupling of this compound to a generic amine hydrochloride salt in solution.
Materials:
-
This compound (1.0 eq.)
-
Amine hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 eq.)
-
HATU (1.05 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine hydrochloride salt (1.0 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (3.0 eq.) dropwise while stirring.
-
Activation and Coupling: Add HATU (1.05 eq.) to the reaction mixture in one portion.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
4.2. Protocol 2: Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound (2.0 eq. relative to resin loading)
-
HATU (1.9 eq. relative to resin loading)
-
DIPEA (4.0 eq. relative to resin loading)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
TFA for deprotection (e.g., 50% TFA in DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[2]
-
Wash the resin thoroughly with DCM, then DMF.
-
-
Neutralization: Neutralize the resin-bound ammonium salt by washing with a solution of 5-10% DIPEA in DMF until the effluent is neutral. Wash again with DMF.
-
Pre-activation:
-
Coupling: Immediately add the activated amino acid solution to the prepared resin.[12]
-
Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Perform a Kaiser test to monitor for completion. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step can be repeated ("double coupling").[14]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.
Potential Side Reactions and Mitigation
Aspartimide Formation:
The most significant side reaction associated with aspartic acid residues is the formation of a succinimide derivative, known as an aspartimide.[7][15] This intramolecular cyclization is base-catalyzed and can be problematic during both the coupling and deprotection steps in peptide synthesis. The aspartimide can subsequently reopen to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate.[15]
Mitigation Strategies:
-
Use of Bulky Protecting Groups: The tert-butyl (OtBu) group on the side chain of this compound provides some steric hindrance against aspartimide formation compared to smaller protecting groups like benzyl esters.[6][7]
-
Controlled Base Exposure: Minimize exposure to strong bases and extended reaction times. In SPPS, using in situ neutralization protocols where neutralization and coupling occur concurrently can reduce the risk.[2]
-
Optimized Coupling Conditions: While HATU is highly efficient, excessively long coupling times (>3 hours) can increase the risk of side reactions.[12] Monitor the reaction and avoid unnecessarily long reaction times.
Racemization:
While HATU is known for its ability to suppress racemization, it is not entirely eliminated, especially with prolonged reaction times or in the presence of excess base.[12][16]
Mitigation Strategies:
-
Pre-activation: The pre-activation of the carboxylic acid with HATU before the addition of the amine is a widely adopted strategy to minimize side reactions and maintain chiral integrity.[6][12]
-
Temperature Control: For sensitive couplings in solution-phase, starting the reaction at 0 °C can help minimize epimerization.[11]
Conclusion
The combination of this compound and the HATU coupling reagent provides an effective and efficient method for the incorporation of this D-amino acid derivative into peptide chains. By understanding the reaction mechanism, adhering to optimized protocols, and being mindful of potential side reactions, researchers can achieve high yields and purity in their synthesized peptides. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Comparative Analysis of HBTU and DIC Coupling Efficiency for Boc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a critical step that directly influences the efficiency of amide bond formation, and the yield and purity of the final peptide. This document provides a detailed comparison of two widely used coupling reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIC (N,N'-diisopropylcarbodiimide), specifically for the coupling of the protected amino acid Boc-D-Asp(OtBu)-OH.
Introduction
This compound is a commonly used building block in Boc-based solid-phase peptide synthesis. The tert-butyl (OtBu) protecting group on the side chain carboxyl function minimizes side reactions during peptide chain elongation. The choice between a uronium/aminium salt like HBTU and a carbodiimide like DIC for the activation of this compound depends on several factors, including the desired reaction kinetics, cost considerations, and the potential for side reactions.
HBTU is known for its high coupling efficiency and rapid reaction times.[1] As an aminium salt, it reacts with the carboxylic acid of the Boc-amino acid to form a highly reactive HOBt ester, which then rapidly acylates the free amine of the resin-bound peptide.[1]
DIC , a carbodiimide, is a cost-effective coupling reagent.[1] It activates the carboxylic acid to form a reactive O-acylisourea intermediate. To enhance coupling efficiency and minimize the risk of racemization, DIC is almost always used in conjunction with an additive, such as 1-hydroxybenzotriazole (HOBt).[2] A key advantage of DIC is the formation of a soluble byproduct, diisopropylurea (DIU), which is easily washed away from the resin.[3]
Data Presentation
While direct head-to-head quantitative data for the coupling of this compound with HBTU and DIC is not extensively published in a single study, the following table summarizes the expected performance based on their general efficacy in Boc-SPPS and with sterically hindered or problematic amino acids.
| Parameter | HBTU | DIC/HOBt | Key Considerations & References |
| Coupling Time | 10 - 60 minutes | 60 - 240 minutes | HBTU generally offers significantly faster reaction kinetics.[1][4] |
| Typical Yield | High to Very High (>99%) | High (>98%) | Both reagents can achieve high yields, but HBTU may be more effective for difficult couplings. |
| Crude Purity | High | Good to High | Purity is sequence-dependent. HBTU's rapid kinetics can sometimes lead to fewer side products. |
| Racemization Risk | Low | Low (with HOBt) | The addition of HOBt is crucial for suppressing racemization when using DIC.[1][2] |
| Cost | Higher | Lower | DIC is a more economical choice, especially for large-scale synthesis.[1] |
| Byproduct Removal | Soluble byproducts | Soluble diisopropylurea (DIU) | DIU is highly soluble in common SPPS solvents like DMF and DCM, facilitating easy removal through washing.[3][5] |
Potential Side Reactions
Aspartimide Formation
Aspartimide formation is a well-documented side reaction associated with aspartic acid residues, leading to the formation of a succinimide derivative that can result in a mixture of α- and β-aspartyl peptides and racemization.[6][7] This is primarily a base-catalyzed reaction and is more prevalent in Fmoc-SPPS due to the use of piperidine for deprotection.[6] In Boc-SPPS, the N-terminal amine is protonated after TFA deprotection, which reduces the propensity for the backbone amide to act as a nucleophile.[8] While less common than in Fmoc synthesis, it can still occur, particularly with prolonged coupling times or the use of excess base. The risk is considered low for both HBTU and DIC/HOBt when standard protocols are followed.
Guanidinylation
A potential side reaction with HBTU is the guanidinylation of the free N-terminal amine of the peptide chain.[9][10] This occurs when HBTU is used in excess or if the pre-activation time is unnecessarily long, leading to the transfer of the tetramethyluronium moiety to the amine and termination of the peptide chain.[11] To mitigate this, it is recommended to use a slight excess of the amino acid relative to HBTU and to add the activated mixture to the resin promptly.
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in Boc-based solid-phase peptide synthesis. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: Coupling with HBTU
Materials:
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin with a free N-terminal amine
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Boc deprotection using 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralize the resin with 10% DIPEA in DMF (2 x 2 min).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 equivalents) and HBTU (1.95 equivalents) in DMF.
-
Add DIPEA (3.0 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 10-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test (a negative result indicates complete coupling).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Coupling with DIC/HOBt
Materials:
-
This compound
-
DIC
-
HOBt
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin with a free N-terminal amine
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Follow the same swelling, deprotection, and neutralization steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 equivalents) and HOBt (2.0 equivalents) in a minimal amount of DMF.
-
Add this solution to the deprotected and neutralized peptide-resin.
-
Add DIC (2.0 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Activation pathways for HBTU and DIC/HOBt coupling reagents.
Conclusion and Recommendations
Both HBTU and DIC/HOBt are effective coupling reagents for the incorporation of this compound in solid-phase peptide synthesis.
-
Choose HBTU when:
-
Rapid coupling times are a priority.
-
Synthesizing long or known "difficult" sequences where high coupling efficiency is paramount.
-
A single, highly efficient reagent is preferred to minimize optimization.
-
-
Choose DIC/HOBt when:
-
Cost-effectiveness is a major consideration.
-
Easy removal of byproducts is a priority.
-
A well-established and robust protocol is desired.
-
For routine synthesis, DIC/HOBt provides a reliable and economical option. For more challenging couplings or when speed is essential, HBTU is an excellent choice, though careful control of stoichiometry is required to avoid potential side reactions. The ultimate decision should be based on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary constraints.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. bioorganica.org.ua [bioorganica.org.ua]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-D-Asp(OtBu)-OH in the Synthesis of Peptides with Asp-Gly Motifs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-D-Asp(OtBu)-OH for the synthesis of peptides containing the challenging Asp-Gly (D-G) motif. This document outlines the chemical principles, experimental protocols, and data-driven strategies to mitigate common side reactions and ensure the successful synthesis of high-purity peptides.
Introduction: The Challenge of Asp-Gly Motifs
The synthesis of peptides containing aspartic acid, particularly the Asp-Gly sequence, is notoriously difficult due to the high propensity for aspartimide formation.[1][2][3] This base-catalyzed intramolecular cyclization of the aspartic acid side chain during solid-phase peptide synthesis (SPPS) leads to a mixture of unwanted byproducts, including α- and β-peptides, racemized products, and piperidide adducts when piperidine is used for Fmoc deprotection.[1][2] These impurities are often difficult to separate from the target peptide, resulting in low yields and compromised purity. The lack of steric hindrance from the glycine residue makes the Asp-Gly motif particularly susceptible to this side reaction.[2][3]
While the standard tert-butyl (OtBu) protecting group for the aspartic acid side chain offers a degree of protection, its steric bulk is often insufficient to completely prevent aspartimide formation in sensitive sequences.[1][4] The use of D-aspartic acid, as specified by this compound, introduces a specific stereochemical configuration that may be crucial for the biological activity or structural properties of the target peptide. The principles and challenges of aspartimide formation remain the same regardless of the stereochemistry of the aspartic acid residue.
Historically, Boc-based SPPS has been associated with lower levels of aspartimide formation compared to the more commonly used Fmoc-based SPPS.[1] This is largely attributed to the different deprotection conditions. However, careful optimization is still required to ensure high-purity synthesis of peptides containing the Asp-Gly motif.
Mitigating Aspartimide Formation: Strategies and Data
Several strategies have been developed to suppress aspartimide formation during the synthesis of peptides containing Asp-Gly motifs. The choice of strategy depends on the specific peptide sequence, the scale of the synthesis, and the desired final purity.
Use of Sterically Hindered Protecting Groups
Increasing the steric bulk of the protecting group on the β-carboxyl group of aspartic acid can effectively hinder the intramolecular cyclization that leads to aspartimide formation.[5] While this compound is a standard building block, for particularly challenging sequences, the use of bulkier protecting groups should be considered.
A comparative study on the model peptide VKDXYI (where X=G, N, or R) demonstrated the effectiveness of bulkier protecting groups in reducing aspartimide formation. The following table summarizes the percentage of the target peptide remaining after extended treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.
| Asp Protecting Group | Target Peptide VKDGYI (%) | Aspartimide (%) | D-Asp (%) |
| OtBu | 65.4 | 25.1 | 9.5 |
| OMpe | 89.2 | 7.3 | 3.5 |
| OBno | 98.1 | 0.8 | 1.1 |
Data adapted from comparative studies on Fmoc-protected Asp derivatives. The trend in effectiveness of the protecting group is applicable to Boc-protected derivatives as well.
Backbone Protection
The most effective method for completely preventing aspartimide formation is backbone protection.[5] This strategy involves the temporary protection of the amide nitrogen of the amino acid C-terminal to the aspartic acid residue. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group that is cleaved during the final trifluoroacetic acid (TFA) cleavage step.[3]
For the synthesis of peptides containing the D-Asp-Gly motif, the use of a pre-formed dipeptide building block, such as Boc-D-Asp(OtBu)-(Dmb)Gly-OH, is highly recommended.[6][7] This approach completely inhibits aspartimide formation and generally leads to higher purity of the crude peptide.[6][7]
Modification of Deprotection Conditions
In the context of Fmoc-SPPS, modifying the deprotection conditions by using a weaker base than piperidine or adding an acidic additive can reduce aspartimide formation.[3][5] While Boc-SPPS utilizes acidic conditions (e.g., TFA) for deprotection, which does not directly cause the base-catalyzed aspartimide formation, the principles of minimizing harsh conditions are still relevant for overall peptide stability.
Experimental Protocols
The following protocols are provided as a general guideline for the solid-phase synthesis of peptides containing the D-Asp-Gly motif using this compound.
Standard Protocol for Boc-SPPS
This protocol outlines the standard steps for solid-phase peptide synthesis using Boc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin, 0.5-1.0 mmol/g) in dichloromethane (DCM) for 30-60 minutes.[8]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with 5-10% diisopropylethylamine (DIEA) in DCM for 2-5 minutes (repeat twice).[9]
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.[10]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[11]
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
Recommended Protocol for D-Asp-Gly Motifs using Backbone Protection
To minimize aspartimide formation, the use of a backbone-protected dipeptide is strongly recommended.
-
Follow the standard Boc-SPPS protocol (Section 3.1) for the synthesis of the peptide chain up to the residue preceding the D-Asp-Gly motif.
-
For the coupling of the D-Asp-Gly unit, use the pre-formed dipeptide Boc-D-Asp(OtBu)-(Dmb)Gly-OH .
-
Dissolve Boc-D-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and a coupling agent (e.g., HATU, 1.5-2 equivalents) in DMF.
-
Add DIEA (3-4 equivalents) to the dipeptide solution for pre-activation.
-
Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. The coupling of this dipeptide may be slower due to the secondary amine.[10][7]
-
Continue with the synthesis of the remaining peptide sequence following the standard protocol.
-
The Dmb group will be removed during the final TFA-mediated cleavage step.[10]
Visualizing the Chemistry and Workflow
Aspartimide Formation Pathway
Caption: Base-catalyzed aspartimide formation pathway in peptide synthesis.
Boc-SPPS Workflow for Peptides with D-Asp-Gly Motifs
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Conclusion
The successful synthesis of peptides containing the D-Asp-Gly motif using this compound requires a strategic approach to mitigate the risk of aspartimide formation. While standard Boc-SPPS protocols can be employed, for sequences highly susceptible to this side reaction, the use of a backbone-protected dipeptide, such as Boc-D-Asp(OtBu)-(Dmb)Gly-OH, is the most robust and recommended strategy to ensure the synthesis of high-purity peptides. Careful consideration of the synthetic strategy during the planning phase is crucial for achieving the desired outcome in the synthesis of these challenging peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-D-Asp(OtBu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained cyclic structure often leads to enhanced metabolic stability, increased resistance to enzymatic degradation, and improved binding affinity and specificity for their biological targets compared to their linear counterparts.[2][3] These favorable properties make them valuable candidates for various applications, including as protein-protein interaction inhibitors, receptor agonists/antagonists, and precision drug delivery vehicles.[1][2][4]
The synthesis of these complex macromolecules is a critical step in their development. A key strategy involves the assembly of a linear peptide precursor followed by an intramolecular cyclization step. The use of amino acid derivatives with orthogonally protected side chains is fundamental to this process. This document provides detailed protocols for the synthesis of side-chain to N-terminus (head-to-side-chain) cyclic peptides utilizing Nα-Boc-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH). This approach leverages the principles of Boc-based solid-phase peptide synthesis (SPPS) for the linear precursor assembly, followed by a solution-phase cyclization step after cleavage and deprotection.
Principle of the Method
The synthetic strategy is centered around a Boc-based solid-phase peptide synthesis (SPPS) workflow, followed by cleavage, global deprotection, and solution-phase cyclization.
-
Linear Peptide Synthesis: The linear peptide is assembled on a solid support (resin) using Boc-SPPS. In this method, the α-amino group of each incoming amino acid is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[5] this compound is incorporated at the desired position in the sequence. The β-carboxyl group of the D-Asp residue is protected by a tert-butyl (OtBu) ester, which is also acid-labile.[6]
-
Cleavage and Global Deprotection: After the linear sequence is complete, the peptide is cleaved from the resin using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[5] This single, harsh acidic step simultaneously removes the N-terminal Boc group (if present), the side-chain OtBu group from the D-Asp residue, and other acid-labile side-chain protecting groups (e.g., tBu, Trt).[6][7]
-
Solution-Phase Cyclization: The resulting linear peptide, now free of protecting groups and possessing a free N-terminal amine and a free β-carboxyl group on the D-Asp side chain, is cyclized in solution. The reaction is performed under high dilution to favor the desired intramolecular cyclization over intermolecular polymerization.[8] A suitable coupling reagent is used to facilitate the formation of the amide (lactam) bond.
-
Purification and Characterization: The final crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by analytical techniques such as LC-MS.[9]
The use of the OtBu protecting group on the aspartic acid side chain is advantageous as it helps minimize the formation of aspartimide, a common side reaction in peptide synthesis, especially in sequences containing Asp-Gly or Asp-Ser motifs.[6][10]
Data Presentation
Table 1: Properties of Key Protecting Groups in this Protocol
| Protecting Group | Structure | Protected Functionality | Deprotection Conditions | Lability |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | α-Amino Group | Moderate Acid (e.g., ~25-50% TFA in DCM)[5] | High Acid Lability |
| OtBu (tert-butyl ester) | -O-C(CH₃)₃ | Asp Side-Chain Carboxyl | Strong Acid (e.g., ~95% TFA or HF)[6] | High Acid Lability |
Table 2: Comparison of Common Coupling Reagents for Solution-Phase Cyclization
| Coupling Reagent | Class | Relative Speed | Key Considerations | Typical Byproducts |
|---|---|---|---|---|
| HBTU/HATU | Aminium/Uronium Salt | Very Fast | Highly efficient, low risk of racemization. HATU is often more effective for difficult couplings.[11] | HOBt/HOAt, Tetramethylurea |
| PyBOP | Phosphonium Salt | Fast | Strong coupling reagent, non-carcinogenic byproducts.[11] | HOBt, Phosphoramide |
| EDC/HOBt | Carbodiimide | Moderate | Water-soluble carbodiimide (EDC) allows for easy byproduct removal via aqueous extraction.[12] | Water-soluble urea, HOBt |
| DIC/HOBt | Carbodiimide | Moderate | Byproduct (diisopropylurea) is soluble in organic solvents.[12][13] | Diisopropylurea, HOBt |
Table 3: Representative Cleavage Cocktails for Boc-SPPS
| Cocktail Composition | Scavengers | Target Protecting Groups | Notes |
|---|---|---|---|
| TFA / H₂O / TIS (95:2.5:2.5) | Water, Triisopropylsilane (TIS) | Boc, tBu, OtBu, Trt, Pbf | A standard, versatile "Reagent K" type cocktail. TIS scavenges carbocations.[9] |
| HF / Anisole (90:10) | Anisole | Boc, tBu, OtBu, Bzl, Tos | Requires specialized HF apparatus due to high toxicity and corrosiveness.[5] |
| TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, Ethanedithiol (EDT) | Also effective for Arg(Tos), Met(O) | "Reagent R", provides multiple scavengers for sensitive residues like Trp, Met, Cys. |
Experimental Protocols
This protocol describes the manual synthesis of a linear peptide on a Merrifield or similar resin using the Boc/Bzl protection strategy.
-
Resin Swelling: Swell the resin (1.0 g, ~0.5 mmol/g loading) in Dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Neutralization:
-
Add 10 mL of 10% Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin with DCM (3 x 15 mL). Perform a Kaiser test to confirm the presence of free amines.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 eq., 1.5 mmol), HBTU (3 eq., 1.5 mmol), and HOBt (3 eq., 1.5 mmol) in 5 mL of N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq., 3.0 mmol) to the solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm reaction completion (negative result). If incomplete, continue agitation or recouple.
-
Once complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, using this compound at the desired position for cyclization. After the final coupling, proceed to cleavage.
This protocol cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 15 mL) and dry it under a vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL H₂O, and 0.25 mL Triisopropylsilane (TIS). Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dry peptide-resin in the reaction vessel.[9]
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]
-
Place the tube at -20°C for 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice by resuspending in cold diethyl ether and centrifuging.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for cyclization.
-
This protocol describes the intramolecular cyclization of the linear peptide.
-
Peptide Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 0.5-1.0 mg/mL. This high dilution is critical to minimize intermolecular side reactions.
-
Reaction Setup:
-
Place the peptide solution in a suitable flask with a magnetic stirrer.
-
Add DIEA or N-methylmorpholine (NMM) to adjust the pH of the solution to 8.0-9.0.
-
Cool the solution to 0°C in an ice bath.
-
-
Cyclization Reaction:
-
In a separate vial, dissolve the coupling reagent (e.g., HATU or PyBOP, 1.5 equivalents based on the initial resin loading) in a small amount of DMF.
-
Add the coupling reagent solution dropwise to the stirring peptide solution over 10-15 minutes.[6]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the progress of the cyclization by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor's mass peak and the appearance of the cyclic product's mass peak (M-18 Da, due to the loss of H₂O).
-
Work-up:
-
Once the reaction is complete, add a small amount of water to quench any remaining coupling reagent.
-
Remove the solvent (DMF) under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude cyclic peptide residue in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Purify the peptide by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[9]
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization and Storage:
-
Confirm the purity and identity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a fluffy white powder.
-
Store the lyophilized peptide at -20°C or lower.
-
Mandatory Visualizations
Caption: Overall experimental workflow for cyclic peptide synthesis.
Caption: Logic of the Boc/OtBu orthogonal deprotection strategy.
References
- 1. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 2. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Peptides Applications - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Boc-D-Asp(OtBu)-OH using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The removal of the tert-Butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups from amino acids is a critical step in peptide synthesis and the preparation of other pharmaceutical intermediates. Trifluoroacetic acid (TFA) is a strong organic acid commonly employed for the efficient cleavage of these acid-labile protecting groups.[1][2] This document provides detailed application notes and protocols for the deprotection of N-α-Boc-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH) to yield D-aspartic acid.
D-Aspartic acid is a valuable chiral building block in the pharmaceutical industry, utilized in the synthesis of complex molecules and novel therapeutic agents.[3] Its physiological roles in the neuroendocrine system, including the regulation of hormone synthesis and release, also make it a target of interest in drug development.[4][5]
Reaction Mechanism:
The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group and the ester oxygen of the tert-butyl group by TFA. This is followed by the loss of a stable tert-butyl cation, leading to the formation of a carbamic acid intermediate (in the case of the Boc group) and a carboxylic acid. The carbamic acid is unstable and readily decarboxylates to yield the free amine.[6] The liberated tert-butyl cations are reactive electrophiles that can lead to side reactions.[7][8]
Caption: Mechanism of TFA-mediated deprotection of Boc and OtBu groups.
Experimental Protocols
Protocol 1: Standard Deprotection in Solution Phase
This protocol is suitable for the deprotection of this compound in a solution of dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents, often a 25-50% v/v solution in DCM) to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.[9] Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude D-aspartic acid.[9]
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the final cleavage and deprotection step for a peptide containing D-Asp(OtBu) synthesized on a solid support (e.g., Wang or Rink Amide resin).
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether or tert-butyl methyl ether (MTBE)
-
Reaction vessel for SPPS
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Wash the peptide-bound resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[10]
-
Shake or rock the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.[11]
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether or MTBE (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
Data Presentation
The efficiency of deprotection can vary based on reaction conditions. The following tables summarize representative quantitative data found in the literature.
Table 1: Deprotection Yields under Various Conditions
| Starting Material | Reagents & Conditions | Time (h) | Yield | Reference |
| N-Boc-L-Asp-OH | 2 equiv. TFA, Ionic Liquid, 110°C | 0.17 | 99% | [12] |
| Boc-protected amine | 25% TFA/DCM, RT | 2 | 60% | [9] |
| Boc-protected amine | TFA (5 equiv.), DCM, RT | 18 | 87% | [9] |
Table 2: Purity of Peptides after TFA Cleavage
| Peptide Sequence | Cleavage Cocktail | Purity | Reference |
| H-YKKFL-NH₂ | 95% TFA, 2.5% TIS, 2.5% H₂O | 92% | [13] |
| ABRF1992 | 95% TFA, scavengers | 77% | [13] |
| Tirzepatide (1-39) | 95% TFA, scavengers | 74% | [13] |
Potential Side Reactions and Mitigation
The primary side reaction during TFA deprotection is the alkylation of nucleophilic amino acid side chains by the liberated tert-butyl cation.[8]
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[8]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[8]
-
Cysteine (Cys): The free thiol is a target for S-tert-butylation.[14]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[8]
-
Aspartimide Formation: While more common in Fmoc-based SPPS during basic deprotection steps, acid-catalyzed aspartimide formation can also occur, particularly with Asp-Gly or Asp-Asn sequences.[8][11]
Use of Scavengers: To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.[8][14]
-
Triisopropylsilane (TIS): Effectively quenches tert-butyl cations.[15]
-
Water: Traps carbocations to form tert-butanol.
-
1,2-Ethanedithiol (EDT): A thiol scavenger that can also help keep Cysteine residues in a reduced state.[14]
-
Thioanisole: Suppresses side reactions with Trp and Met.[16]
Caption: General experimental workflow for TFA deprotection.
The TFA-mediated deprotection of this compound is a robust and widely used method. Careful consideration of reaction conditions and the judicious use of scavengers are essential to maximize yield and purity by minimizing side reactions. The protocols provided herein offer a solid foundation for researchers in peptide synthesis and pharmaceutical development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 5. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. BOC Protection and Deprotection [bzchemicals.com]
On-Resin Cleavage of Peptides Containing Boc-D-Asp(OtBu)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the on-resin cleavage of peptides synthesized using Boc-D-Asp(OtBu)-OH. The tert-butyloxycarbonyl (Boc) protecting group for the N-terminus and the tert-butyl (OtBu) ester for the side chain of aspartic acid are common in solid-phase peptide synthesis (SPPS). The final cleavage step, which removes the peptide from the resin support and simultaneously deprotects the side chains, is critical for obtaining a high yield of pure peptide. This protocol focuses on the use of strong acid-mediated cleavage, a standard and effective method for this purpose.
Introduction
Boc-SPPS is a widely used strategy for the chemical synthesis of peptides. The use of this compound allows for the incorporation of a D-aspartic acid residue with its side-chain carboxyl group protected by a tert-butyl ester. This protecting group is stable during the repetitive steps of peptide chain elongation but is readily removed during the final cleavage from the resin.
The cleavage process typically employs a strong acid, most commonly Trifluoroacetic Acid (TFA), to break the bond between the peptide and the resin and to remove the acid-labile side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.[1][2] During this process, reactive carbocations, such as the tert-butyl cation, are generated.[1] These cations can lead to unwanted side reactions with nucleophilic amino acid residues like tryptophan, methionine, and tyrosine.[1] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[1]
Data Presentation: Cleavage Cocktail Compositions
The choice of cleavage cocktail is crucial for a successful peptide cleavage. The composition of the cocktail depends on the amino acid sequence of the peptide, particularly the presence of sensitive residues. Below is a table summarizing common cleavage cocktails used for peptides containing residues susceptible to modification by carbocations.
| Reagent Cocktail | Composition (v/v/v/v/v) | Target Residues & Notes | Reference |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Recommended for peptides containing Cys, Met, or Trp.[1] Phenol and thioanisole act as scavengers.[1] | [1] |
| Standard TFA Cleavage | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | Suitable for peptides without highly sensitive residues. TIS is an effective scavenger for tert-butyl cations.[3] | [3] |
| TFMSA-based Cleavage | TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / TFMSA | A stronger acid system for more resistant protecting groups or resins. Trifluoromethanesulfonic acid (TFMSA) is highly corrosive and requires careful handling.[4] | [4] |
Experimental Protocols
Protocol 1: Standard On-Resin Cleavage using TFA/TIS/Water
This protocol is suitable for peptides that do not contain highly sensitive amino acid residues such as Cysteine, Methionine, or Tryptophan.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., a round-bottom flask or a specialized cleavage vessel)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
-
Fume hood
Procedure:
-
Resin Preparation: Carefully transfer the dried peptide-resin to the reaction vessel inside a fume hood.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v).[3] For every 100 mg of resin, prepare approximately 2 mL of the cocktail.[1]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin.[1] Seal the vessel and agitate the mixture gently at room temperature for 2-3 hours.[2] The resin will swell, and the solution may change color.
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (approximately 0.5 mL) and combine the filtrates to ensure complete recovery of the peptide.[1]
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether or MTBE.[1]
-
Slowly add the TFA solution containing the cleaved peptide dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[1]
-
To maximize precipitation, store the suspension at -20°C for at least 30 minutes.[1]
-
-
Peptide Pelleting and Washing:
-
Centrifuge the suspension at approximately 3000 x g for 5 minutes to pellet the peptide.[1]
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation step. Perform this wash two more times to remove residual scavengers and cleavage byproducts.[1]
-
-
Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen gas. For complete drying, place the open tube in a desiccator under vacuum.[1]
Protocol 2: On-Resin Cleavage using Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), which are prone to side reactions.
Materials:
-
Peptide-resin (dried)
-
Reagent K components: TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
-
Fume hood
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to the reaction vessel in a fume hood.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[1] For 100 mg of resin, prepare approximately 2 mL of the cocktail.[1]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the peptide-resin and agitate at room temperature for 2-4 hours.[1]
-
Peptide Isolation, Precipitation, Pelleting, and Drying: Follow steps 4 through 7 as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for on-resin peptide cleavage.
Caption: Chemical transformation during on-resin cleavage.
Concluding Remarks
The successful cleavage of peptides synthesized with this compound from the solid support is a critical final step in Boc-SPPS. The choice of the cleavage cocktail, particularly the inclusion of appropriate scavengers, is paramount to prevent side reactions and ensure high purity of the final product. The protocols provided herein offer robust methods for achieving efficient on-resin cleavage. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide sequence before proceeding with the bulk material.[5] Subsequent purification of the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is necessary to obtain the final, highly pure peptide.
References
The Strategic Application of Boc-D-Asp(OtBu)-OH in Peptide Fragment Condensation: A Guide for Researchers
For Immediate Distribution
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the strategic selection of protected amino acid derivatives is paramount to achieving high yields and purity. This application note provides a detailed overview and protocols for the utilization of Boc-D-Asp(OtBu)-OH in fragment condensation strategies, a powerful approach for the construction of large or challenging peptide sequences. The use of the D-enantiomer of aspartic acid, coupled with orthogonal Boc and tert-butyl protecting groups, offers distinct advantages in minimizing common side reactions and facilitating the efficient ligation of peptide fragments.
Fragment condensation, a convergent approach to peptide synthesis, involves the preparation of protected peptide segments which are subsequently coupled together. This method circumvents the cumulative yield losses and purification challenges associated with long, linear solid-phase peptide synthesis (SPPS). This compound is a key building block in this strategy, particularly when a D-aspartic acid residue is required at the C-terminus of a peptide fragment. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group, preventing side reactions and aspartimide formation.
Core Principles and Advantages
The successful application of this compound in fragment condensation hinges on the principle of orthogonal protection . The Boc group is labile to moderate acids (e.g., trifluoroacetic acid, TFA), while the OtBu group requires stronger acidic conditions for cleavage, typically in the final deprotection step. This orthogonality allows for the selective deprotection of the N-terminus of a peptide fragment for subsequent coupling, while the side chain remains protected.
Key advantages of using this compound in fragment condensation include:
-
Reduced Risk of Racemization: Coupling of peptide fragments is prone to racemization, especially at the C-terminal amino acid of the activating fragment. The use of Boc-protected amino acids, in general, is known to suppress racemization compared to other protecting groups.
-
Suppression of Aspartimide Formation: The sterically hindering OtBu protecting group on the side chain of aspartic acid significantly reduces the risk of base-catalyzed aspartimide formation, a common side reaction in peptide synthesis that leads to impurities.[1]
-
Improved Solubility of Protected Fragments: Boc-protected peptide fragments often exhibit better solubility in organic solvents compared to their Fmoc-protected counterparts, which can facilitate the coupling reaction in solution-phase strategies.
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the synthesis of a peptide fragment with a C-terminal this compound and its subsequent use in a fragment condensation reaction. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence.
Protocol 1: Solid-Phase Synthesis of a C-Terminal this compound Peptide Fragment
This protocol describes the synthesis of a protected peptide fragment on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.
Workflow for Solid-Phase Fragment Synthesis
Caption: Workflow for the solid-phase synthesis of a protected peptide fragment.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Hexafluoroisopropanol (HFIP)
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes.
-
Dissolve this compound (1.5 eq.) and DIEA (3.0 eq.) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted chloro groups on the resin by adding a solution of DCM/Methanol/DIEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes, followed by a 20-30 minute treatment with fresh deprotection solution.[2]
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF (2 x 5 minutes).
-
Washing: Wash the resin with DMF.
-
Coupling: Dissolve the next Boc-protected amino acid (3 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and DIEA (6 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF, DCM, and then DMF.
-
-
Cleavage of the Protected Peptide Fragment:
-
After the final coupling cycle, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with a solution of 20-30% HFIP in DCM for 1-2 hours to cleave the peptide from the resin while keeping the side-chain protecting groups intact.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the protected peptide fragment by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the protected peptide fragment under vacuum.
-
-
Purification and Characterization:
-
Purify the crude protected fragment by flash chromatography on silica gel.
-
Characterize the purified fragment by mass spectrometry and HPLC to confirm its identity and purity.
-
Protocol 2: Solution-Phase Fragment Condensation
This protocol describes the coupling of two protected peptide fragments in solution. Fragment A is the C-terminal fragment prepared in Protocol 1 (Boc-...-D-Asp(OtBu)-OH), and Fragment B is an N-terminally deprotected fragment.
Workflow for Solution-Phase Fragment Condensation
Caption: Workflow for the solution-phase condensation of two peptide fragments.
Materials:
-
Protected C-terminal fragment (Fragment A: Boc-...-D-Asp(OtBu)-OH)
-
Protected N-terminal fragment with a free amine (Fragment B: H-...-OR)
-
Coupling reagents (e.g., HATU, TBTU, or DCC/HOBt)
-
Base (e.g., DIEA or N-methylmorpholine, NMM)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for work-up (e.g., 1N HCl, saturated NaHCO₃ solution, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation:
-
Ensure both peptide fragments are pure and dry.
-
Dissolve Fragment A (1.0 eq.), the chosen coupling reagent (e.g., HATU, 1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.[1]
-
In a separate flask, dissolve Fragment B (1.0 eq.) in anhydrous DMF.
-
-
Activation and Coupling:
-
Cool the solution of Fragment A to 0°C.
-
Add DIEA (2.5 eq.) to the solution of Fragment A and stir for 15-30 minutes to pre-activate the C-terminus.[1]
-
Slowly add the solution of Fragment B to the activated Fragment A solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected peptide by flash chromatography or recrystallization.
-
-
Final Deprotection:
-
The fully protected, coupled peptide can be deprotected in a single step using a strong acid cocktail, such as 95% TFA with scavengers (e.g., triisopropylsilane and water), to remove the Boc, OtBu, and other acid-labile protecting groups.
-
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions during fragment condensation. The following table summarizes the general performance of common coupling reagents.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[3] | Higher cost, potential for side reactions if used in excess. |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[3] | Less reactive than HATU, can be less effective for difficult sequences.[3] |
| DCC/HOBt | Carbodiimide | Moderate-High | Moderate | Cost-effective, well-established. | Formation of insoluble DCU byproduct, higher risk of racemization compared to uronium salts. |
| COMU | Uronium Salt | Very High | Very Low | Excellent for suppressing racemization, highly reactive. | Higher cost. |
Strategies to Minimize Side Reactions
Logical Relationship of Side Reaction Prevention
Caption: Strategies to mitigate common side reactions in fragment condensation.
-
Racemization: To suppress racemization of the C-terminal D-aspartic acid residue during activation, it is recommended to:
-
Perform the coupling reaction at low temperatures (e.g., 0°C).
-
Use additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
-
Employ coupling reagents known for low racemization, such as COMU.[3]
-
-
Aspartimide Formation: While the OtBu group is effective at minimizing aspartimide formation, additional precautions can be taken:
-
Avoid prolonged exposure to strong bases.
-
Use a milder base such as N-methylmorpholine (NMM) instead of DIEA during coupling, if compatible with the chosen coupling reagent.
-
Conclusion
This compound is a valuable building block for the synthesis of complex peptides via fragment condensation. Its use, in conjunction with a well-designed orthogonal protection strategy and optimized coupling conditions, allows for the efficient and high-fidelity construction of target peptides. The protocols and data presented in this application note provide a solid foundation for researchers to successfully incorporate this versatile derivative into their peptide synthesis workflows. By carefully considering the choice of coupling reagents and implementing strategies to minimize side reactions, scientists can leverage the power of fragment condensation to access novel and therapeutically relevant peptides.
References
Applications of D-Amino Acids in Peptide Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide-based therapeutics represents a powerful strategy to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging D-amino acid chemistry for the development of novel and effective peptide drugs.
Core Concepts and Applications
The primary motivation for substituting L-amino acids with their D-enantiomers is to enhance the pharmacokinetic and pharmacodynamic properties of peptide drugs.[1] Nature predominantly utilizes L-amino acids, and as a result, endogenous proteases are highly specific for cleaving peptide bonds involving these L-isomers.[1] By strategically introducing D-amino acids, the peptide backbone becomes resistant to this enzymatic degradation, leading to a significantly prolonged in vivo half-life.[2][3]
Key advantages of incorporating D-amino acids include:
-
Enhanced Proteolytic Stability: D-amino acid residues are not recognized by most endogenous proteases, leading to a substantial increase in the peptide's stability in biological fluids.[2][4]
-
Improved Bioavailability: Increased stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.[1]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which in turn can modulate its binding affinity and selectivity for its target receptor.[1] This can lead to the development of superagonists or selective antagonists.
-
Reduced Immunogenicity: Peptides composed entirely or partially of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.
Quantitative Data Summary
The substitution of L-amino acids with D-amino acids can have a quantifiable impact on the biological activity, stability, and pharmacokinetic properties of peptides. The following tables summarize key data from various studies.
Table 1: Comparison of Biological Activity of L- vs. D-Amino Acid-Containing Peptides
| Peptide/Analog | Target | Assay | L-Amino Acid Analog (IC50/EC50/Kd) | D-Amino Acid Analog (IC50/EC50/Kd) | Fold Change | Reference |
| GLP-1 | GLP1R | Luciferase Reporter Assay | EC50 = 59.6 nM | EC50 = 2.2 µM | ~37-fold decrease | N/A |
| p53(15–29) | MDM2 | Inhibition ELISA | Active | Active (retained activity) | No significant change | [5] |
| NDM-1 Inhibitor | NDM-1 | Nitrocefin Hydrolysis | N/A | IC50 = 59.7 ± 6.3 μM (d-captopril) | N/A | [6] |
| Opioid Peptide (Enkephalin Analog) | δ-opioid receptor | Binding Assay | N/A | Kd ≈ 7.2 nM (DPDPE) | N/A | [7] |
| HIV-1 Entry Inhibitor (PIE7) | HIV-1 (BaL) | Inhibition Assay | N/A | IC50 = 2.2 µM | N/A | [7] |
Table 2: Proteolytic Stability of L- vs. D-Amino Acid-Containing Peptides
| Peptide/Analog | Protease/Matrix | Time Point | % Intact (L-Analog) | % Intact (D-Analog) | Reference |
| GLP-1 | Proteinase K | 1 hour | <1% | >80% | N/A |
| Hydrogelator Peptide | Proteinase K | 4 hours | 0% | >15% | [2] |
| Prosaptide Peptidomimetics | In vivo | N/A | Unstable | Stable | [8] |
| Somatostatin Analog | Serum | N/A | Short half-life | 200 hours (Octreotide) | [9] |
Table 3: Pharmacokinetic Parameters of D-Amino Acid-Containing Peptides
| Peptide | Administration Route | Half-life (t1/2) | Bioavailability (%) | Cmax | Tmax | Reference |
| Etelcalcetide | Intravenous | 3-5 days (in hemodialysis patients) | N/A | N/A | N/A | N/A |
| mB27 (D-peptide) | In vivo (mice) | ~36 min | N/A | N/A | N/A | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Rink Amide Resin
-
Fmoc-protected L- and D-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the SPPS vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the deprotection solution and repeat the treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (L- or D-) (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; a blue color indicates incomplete coupling).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol 2: Protease Stability Assay using RP-HPLC
This protocol evaluates the resistance of a peptide to enzymatic degradation by monitoring the disappearance of the intact peptide over time using RP-HPLC.
Workflow for Protease Stability Assay
Caption: Workflow for Protease Stability Assay.
Materials:
-
Purified L- and D-amino acid-containing peptides
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for fragment identification)
Procedure:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the L- and D-amino acid-containing peptides in PBS.
-
Prepare a stock solution of the desired protease in PBS.
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution to the desired final concentrations.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Centrifuge the quenched sample to precipitate proteins.
-
-
RP-HPLC Analysis:
-
Inject the supernatant from the quenched sample onto the RP-HPLC system.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide versus time to determine the stability profile and calculate the half-life (t½) of the peptide.
-
Protocol 3: In Vivo Efficacy of an Antimicrobial Peptide in a Mouse Skin Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of a D-amino acid-containing antimicrobial peptide (AMP) in a murine model of skin infection.
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo skin infection model.
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Pathogenic bacteria (e.g., Staphylococcus aureus or Pseudomonas aeruginosa)
-
D-amino acid-containing antimicrobial peptide (AMP)
-
Vehicle control (e.g., saline or PBS)
-
Positive control antibiotic (optional)
-
Anesthesia
-
Surgical tools for creating a wound
-
Calipers for wound measurement
-
Materials for bacterial culture and colony counting
-
Histology equipment and reagents
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Anesthetize the mice prior to the procedure.
-
Shave and disinfect the dorsal area where the wound will be created.
-
-
Wound Creation and Infection:
-
Create a full-thickness excisional wound on the back of each mouse using a sterile biopsy punch.
-
Inoculate the wound with a specific concentration of the pathogenic bacteria.
-
-
Treatment Groups:
-
Divide the mice into different treatment groups:
-
Vehicle control
-
D-amino acid AMP (at various concentrations)
-
Positive control antibiotic (optional)
-
-
-
Treatment Administration:
-
Administer the treatments topically to the wound site or systemically (e.g., intraperitoneal injection), depending on the study design.
-
Repeat the treatment at specified intervals (e.g., once or twice daily).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for signs of illness.
-
Measure the wound area at regular intervals using calipers.
-
Document the appearance of the wounds (e.g., inflammation, pus formation).
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the mice.
-
Bacterial Load Determination: Excise the wound tissue, homogenize it, and perform serial dilutions for plating on agar plates. Count the number of colony-forming units (CFUs) to determine the bacterial load per gram of tissue.
-
Histological Examination: Fix a portion of the wound tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, H&E). Examine the sections for signs of inflammation, re-epithelialization, and tissue regeneration.
-
-
Data Analysis:
-
Compare the wound closure rates, bacterial loads, and histological scores between the treatment groups to evaluate the efficacy of the D-amino acid AMP.
-
Signaling Pathways
The incorporation of D-amino acids can lead to peptides that modulate specific signaling pathways.
Etelcalcetide and the Calcium-Sensing Receptor (CaSR) Pathway
Etelcalcetide is a peptide mimetic of calcium that contains D-amino acids and acts as an agonist of the Calcium-Sensing Receptor (CaSR) on parathyroid cells. Its activation leads to the suppression of parathyroid hormone (PTH) secretion.
Signaling Pathway of Etelcalcetide
Caption: Signaling pathway of Etelcalcetide in parathyroid cells.
Conclusion
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust approach to enhance the therapeutic potential of peptide-based drugs.[4] The increased proteolytic stability and the ability to modulate biological activity conferred by D-amino acids directly address major limitations of native peptides, paving the way for the development of more effective and bioavailable therapeutics.[1] As our understanding of the structural and functional consequences of D-amino acid substitution continues to grow, so too will our ability to rationally design peptides with tailored pharmacokinetic and pharmacodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Retro-inverso prosaptide peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Strategic Incorporation of Boc-D-Asp(OtBu)-OH in the Synthesis of Novel Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The deliberate inclusion of non-canonical amino acids into peptide-based drug candidates represents a cornerstone of modern medicinal chemistry. Among these, D-amino acids are of particular interest for their ability to confer proteolytic stability and unique conformational properties to peptides. This document provides a comprehensive overview of the application of N-α-(tert-Butoxycarbonyl)-D-aspartic acid γ-tert-butyl ester (Boc-D-Asp(OtBu)-OH) in the synthesis of enzyme inhibitors, with a focus on caspases, metalloproteinases, and γ-secretase modulators. Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of synthetic workflows are presented to guide researchers in this field.
Application Notes
The Rationale for Incorporating D-Aspartic Acid in Enzyme Inhibitors
The use of D-aspartic acid, a non-proteinogenic amino acid, in the design of enzyme inhibitors offers several distinct advantages. The D-configuration provides inherent resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide-based inhibitor.[1][2] Furthermore, the stereochemistry of the D-aspartate residue can orient key pharmacophoric elements in a manner that enhances binding affinity and selectivity for the target enzyme's active site.[3] D-aspartic acid itself is an endogenous amino acid that plays roles in neurotransmission and endocrine system regulation, suggesting that its incorporation into drug candidates may be well-tolerated.[1][2][4][5]
Key Applications of this compound in Inhibitor Synthesis
Caspase Inhibitors: Caspases, a family of cysteine-aspartyl proteases, are central to the processes of apoptosis and inflammation.[6] Small peptide inhibitors that mimic the caspase cleavage sequence, often terminating in an aspartic acid residue, are potent tools for studying and potentially treating diseases associated with dysregulated apoptosis. The incorporation of a D-aspartate residue at the P1 position of a peptide aldehyde or ketone can lead to potent and irreversible inhibition of caspases.[7][8] The Boc and OtBu protecting groups on this compound are strategically employed for their orthogonal removal during solid-phase peptide synthesis (SPPS), allowing for the controlled elongation of the peptide chain.[9][10]
Metalloproteinase Inhibitors: Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases. The aspartic acid side chain can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of MMPs. By incorporating this compound into a peptide scaffold, it is possible to synthesize potent and selective MMP inhibitors.
γ-Secretase Modulators: γ-Secretase is an intramembrane protease complex involved in the generation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[10][11] Modulators of γ-secretase activity, rather than outright inhibitors, are sought to reduce the production of the toxic Aβ42 peptide. The synthesis of complex heterocyclic γ-secretase modulators can involve peptide fragments where the inclusion of D-amino acids like D-aspartate can influence the molecule's conformation and interaction with the enzyme complex.
Quantitative Data on D-Aspartate Containing Enzyme Inhibitors
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes representative data for caspase inhibitors containing an aspartic acid residue, highlighting the potential for achieving high potency.
| Inhibitor/Substrate | Target Enzyme(s) | IC50 (nM) | Ki (nM) | Notes |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 0.23 | 0.2, 0.3 | A potent, reversible aldehyde inhibitor of executioner caspases.[7][12] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | - | - | An irreversible fluoromethylketone-based pan-caspase inhibitor.[7] |
| BOC-D-FMK | Broad-spectrum Caspase | 39,000 (in neutrophils) | - | A cell-permeable, broad-spectrum caspase inhibitor.[7] |
| Ac-LESD-CMK | Caspase-8, Caspase-10 | 50 (Caspase-8), 520 (Caspase-10) | - | A chloromethylketone-based inhibitor with selectivity for initiator caspases.[13] |
| VX-765 (Belnacasan) | Caspase-1 | - | 0.8 | A selective inhibitor of caspase-1.[7] |
| 5-aminonicotinic acid | D-Aspartate Oxidase | - | 3,800 | An inhibitor of the enzyme responsible for D-aspartate degradation.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-Aspartate Containing Peptide Aldehyde Inhibitor
This protocol describes a general method for the manual solid-phase synthesis of a model tetrapeptide aldehyde inhibitor (e.g., Ac-Leu-Val-Ala-D-Asp-H) using Boc-SPPS methodology.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, 1.0 meq/g)
-
This compound
-
Boc-Ala-OH, Boc-Val-OH, Boc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Acetic anhydride
-
Dess-Martin periodinane
-
HPLC grade acetonitrile and water
-
Mass spectrometer
Workflow Diagram:
Caption: Solid-phase synthesis workflow for a peptide aldehyde inhibitor.
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling with a Kaiser test.
-
-
Peptide Chain Elongation (Iterative Steps):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DCM for 10 minutes (2x).
-
Washing: Wash the resin with DMF (3x).
-
Coupling: Couple the next Boc-protected amino acid (Boc-Ala-OH, Boc-Val-OH, Boc-Leu-OH) using DIC/HOBt activation as in step 2.
-
-
N-terminal Acetylation: After the final coupling and deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Reduction to Peptide Alcohol: Suspend the peptide-resin in THF and add LiBH4 (10 eq.). Stir at room temperature for 2 hours. Quench the reaction with water.
-
Oxidation to Peptide Aldehyde: Swell the peptide alcohol-resin in DCM. Add Dess-Martin periodinane (5 eq.) and stir at room temperature for 2 hours.
-
Cleavage and Deprotection: Cleave the peptide aldehyde from the resin and remove the side-chain protecting groups using anhydrous HF with a scavenger cocktail (e.g., p-cresol) at 0°C for 1 hour.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Solution-Phase Synthesis of a Caspase Substrate (Adapted for Inhibitor Synthesis)
This protocol is adapted from the synthesis of Ac-DEVD-pNA and can be modified for the synthesis of peptide-based inhibitors by replacing the p-nitroaniline with an appropriate warhead precursor.[14][15]
Logical Workflow Diagram:
Caption: Solution-phase synthesis workflow for a peptide inhibitor.
Procedure (Illustrative for a Tetrapeptide):
-
Synthesis of the C-terminal Fragment: Couple this compound to a suitable warhead precursor (e.g., an amino alcohol for subsequent oxidation to an aldehyde) using standard solution-phase coupling reagents like PyBOP.
-
Boc Deprotection: Remove the Boc group using TFA in DCM.
-
Coupling of the Next Amino Acid: Couple the next Boc-protected amino acid (e.g., Boc-Val-OH) to the deprotected C-terminal fragment using PyBOP and DIPEA in a suitable solvent like DMF.
-
Iterative Deprotection and Coupling: Repeat the deprotection and coupling steps to elongate the peptide chain with Boc-Glu(OtBu)-OH and finally Ac-Asp(OtBu)-OH.
-
Final Deprotection: Remove all Boc and OtBu protecting groups using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the final peptide inhibitor using silica gel chromatography or reverse-phase HPLC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of enzyme inhibitors. Its incorporation can enhance the pharmacokinetic properties and potency of peptide-based drug candidates. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel and effective enzyme inhibitors targeting a variety of disease-related proteases. Careful consideration of the synthetic strategy, whether solid-phase or solution-phase, and appropriate purification and analytical techniques are crucial for obtaining high-purity inhibitors for biological evaluation.
References
- 1. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptide sweeteners. 8. Synthesis and structure-taste relationship studies of L-aspartyl-D-alanyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Design and use of potent, specific enzyme inhibitors [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aspartimide Formation in Boc SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate aspartimide formation during tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of Boc-SPPS?
Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid (Asp). It involves the intramolecular cyclization of the Asp side chain with the backbone amide nitrogen of the C-terminal adjacent amino acid, forming a five-membered succinimide ring. This process results in a mass loss of 18 Da (the mass of a water molecule). The resulting aspartimide is unstable and can undergo epimerization at the α-carbon of the Asp residue and subsequent ring-opening to yield a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are often difficult to separate from the target peptide.[1]
Q2: How does the primary cause of aspartimide formation in Boc-SPPS differ from Fmoc-SPPS?
The mechanism of aspartimide formation is distinct between the two major SPPS strategies:
-
Fmoc-SPPS: Aspartimide formation is predominantly a base-catalyzed reaction. It occurs during the repetitive Fmoc-deprotection steps using piperidine, which deprotonates the backbone amide nitrogen, facilitating its nucleophilic attack on the Asp side-chain ester.[1]
-
Boc-SPPS: Aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the synthesis cycles, it is a significant risk during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF).[1][2] The strong acid protonates the side-chain ester, making it more susceptible to nucleophilic attack by the backbone amide.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered.[1][3] This lack of steric bulk allows the backbone nitrogen to more easily attack the side chain.
Most Susceptible Asp-Xxx Sequences:
The Asp-Gly sequence is particularly problematic due to the absence of a side chain on the glycine residue.[2]
Q4: What is the most effective strategy to prevent aspartimide formation in Boc-SPPS?
The most effective preventative measure in Boc-SPPS is the careful selection of the side-chain protecting group for the aspartic acid residue. Using a bulkier and more acid-stable protecting group can significantly reduce the rate of acid-catalyzed cyclization during HF cleavage. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to the more labile Boc-Asp(OBzl)-OH (benzyl ester).[1][2]
Q5: How can I detect and characterize aspartimide-related impurities?
Aspartimide-related impurities can be detected and characterized using a combination of analytical techniques:
-
Mass Spectrometry (MS): The primary indicator of aspartimide formation is the presence of a peak corresponding to the target peptide mass minus 18 Da (M-18). The subsequent ring-opened α- and β-isomers will have the same mass as the target peptide.[1]
-
High-Performance Liquid Chromatography (HPLC): Aspartimide-related side products, including the aspartimide itself and the resulting α- and β-isomers, often have different retention times than the desired peptide. This can result in the appearance of multiple, often hard-to-separate, peaks around the main product peak in the HPLC chromatogram.[1]
Troubleshooting Guide
Problem: My mass spectrometry analysis shows a significant peak at M-18, and my HPLC chromatogram displays multiple, hard-to-separate peaks around the expected product peak.
This is a classic sign of aspartimide formation. Follow this troubleshooting workflow to diagnose and resolve the issue.
Data & Quantitative Comparison
The choice of Asp side-chain protecting group and the final cleavage conditions are the most critical factors in controlling aspartimide formation in Boc-SPPS.
Table 1: Effect of Asp Protecting Group on Base-Catalyzed Aspartimide Formation
This data highlights the significant increase in stability when using a bulkier protecting group. While this data is for base-catalyzed formation, the principle of steric hindrance directly applies to the acid-catalyzed mechanism in Boc-SPPS.
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [1] |
| Cyclohexyl Ester (OcHex) | Treatment with Diisopropylethylamine (DIEA) for 24h | 0.3% | [1] |
Table 2: Effect of Temperature on Aspartimide Formation Rate During HF Cleavage
This data for a model tetrapeptide protected with a benzyl ester demonstrates that lowering the temperature of the HF cleavage reaction significantly slows the rate of the side reaction.
| Temperature | Rate Constant of Aspartimide Formation (s⁻¹) | Reference |
| 0 °C | 73.6 x 10⁻⁶ | [1] |
| -15 °C | 6.2 x 10⁻⁶ | [1] |
Experimental Protocols & Methodologies
Protocol 1: Optimized HF Cleavage for Asp-Containing Peptides
This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.
1. Preparation:
-
Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.
-
Pre-chill the HF cleavage apparatus and all reagents to the target temperature (e.g., -5 °C).
2. Scavenger Mixture:
-
Prepare a scavenger mixture appropriate for the peptide sequence. A common mixture for standard peptides is anisole. For peptides containing multiple Asp/Glu residues, p-cresol is recommended.[4]
3. Apparatus Assembly:
-
Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the pre-chilled scavenger mixture.
4. HF Condensation:
-
Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the desired amount of anhydrous HF into the vessel.
5. Cleavage Reaction:
-
Transfer the reaction vessel to a cooling bath set at the target temperature (e.g., -5 °C to 0 °C).[5]
-
Stir the mixture for the specified time (typically 60-90 minutes). Monitor the temperature closely. For peptides containing Arg(Tos), a longer reaction time may be necessary.[5][6]
6. HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
7. Peptide Precipitation:
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
8. Isolation:
-
Filter and wash the precipitated peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Analysis of Aspartimide-Related Impurities by HPLC-MS
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
2. HPLC Method:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes) is typically effective for separating the target peptide from its impurities.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
3. MS Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-MS).
-
Scan for the expected mass of the target peptide, the M-18 peak (aspartimide), and any other potential adducts.
-
The ring-opened α- and β-isomers will have the same mass as the target peptide and will need to be identified by their different retention times in the HPLC chromatogram.
Mechanism of Aspartimide Formation
The following diagram illustrates the acid-catalyzed mechanism of aspartimide formation during the HF cleavage step in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aspartimide formation during solid-phase peptide synthesis (SPPS), with a specific focus on the role of piperidine concentration.
Troubleshooting Guide: Aspartimide Formation
Issue: HPLC analysis of the crude peptide product shows significant side products with the same mass as the target peptide or with an additional mass of +85.15 Da, particularly for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.
Potential Cause: Formation of aspartimide and its subsequent byproducts (α- and β-peptides, piperidide adducts) catalyzed by the base used for Fmoc deprotection, typically piperidine.[1][2][3][4]
Troubleshooting Steps:
-
Confirm Aspartimide Formation:
-
Optimize Piperidine Deprotection Conditions:
-
Reduce Piperidine Concentration: While 20% piperidine in DMF is standard, lowering the concentration can sometimes reduce aspartimide formation.[6] However, this may lead to incomplete Fmoc removal.
-
Use Additives in the Deprotection Solution: The addition of an acidic additive to the piperidine solution can buffer the basicity and significantly suppress aspartimide formation.[1][7][8][9][10]
-
Shorten Exposure Time: Minimize the time the peptide is exposed to the piperidine solution during deprotection.
-
-
Consider Alternative Bases for Fmoc Deprotection:
-
Piperazine: A weaker base than piperidine that can reduce aspartimide formation, though Fmoc removal may be slower.[7][11]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can be used for rapid Fmoc deprotection. However, its high basicity can sometimes promote aspartimide formation to a greater extent.[1]
-
Dipropylamine (DPA): Has been reported to significantly reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[12]
-
-
Employ Sterically Hindered Aspartic Acid Derivatives:
-
Utilize Backbone Protection:
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS).[3] The backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring known as an aspartimide.[2][3] This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[2][3]
The resulting aspartimide is unstable and can be attacked by nucleophiles like piperidine or water, leading to a mixture of unwanted byproducts, including:
-
α- and β-aspartyl peptides: These are isomers of the target peptide and are often difficult to separate chromatographically.[1][5]
-
Racemized products: The stereochemistry at the α-carbon of the aspartic acid can be scrambled.[2]
-
Piperidide adducts: Formed from the reaction of piperidine with the aspartimide intermediate.[1]
These side products reduce the yield and purity of the final peptide and can make purification extremely challenging.[3][6]
Q2: How does piperidine concentration affect aspartimide formation?
A2: Piperidine acts as the base that catalyzes the initial deprotonation of the backbone amide nitrogen, which is the first step in aspartimide formation.[1] While a standard concentration of 20% piperidine in DMF is commonly used for efficient Fmoc removal, this strong basic condition also promotes the aspartimide side reaction.[1] The repeated exposure to piperidine during the synthesis of long peptides can exacerbate this issue.[5] Lowering the piperidine concentration can reduce the rate of aspartimide formation, but it may also slow down the Fmoc deprotection, potentially leading to incomplete removal of the Fmoc group and deletion sequences.[4] Therefore, a balance must be struck, or alternative strategies must be employed.
Q3: Are there alternatives to using piperidine for Fmoc deprotection?
A3: Yes, several alternatives can be used to mitigate aspartimide formation:
-
Weaker Bases: Using a weaker base like piperazine can reduce the propensity for aspartimide formation.[7]
-
Non-nucleophilic Bases: A strong, non-nucleophilic base like DBU can be used, but its high basicity might still promote the side reaction.[1]
-
Modified Piperidine Solutions: Adding acidic additives like HOBt, Oxyma Pure, or formic acid to the piperidine solution is a common and effective strategy to buffer the basicity and suppress aspartimide formation.[1][7][8][9]
-
Alternative Amines: Dipropylamine (DPA) has been shown to be an effective deprotection agent with reduced aspartimide formation.[12]
Q4: Which peptide sequences are most susceptible to aspartimide formation?
A4: The amino acid residue immediately C-terminal to the aspartic acid has a significant impact. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences are:
The lack of steric bulk on the side chains of these residues allows the backbone nitrogen to more easily adopt the conformation required for the nucleophilic attack on the Asp side chain.[3]
Q5: Can temperature influence aspartimide formation?
A5: Yes, elevated temperatures can accelerate the rate of the cyclization reaction, leading to increased aspartimide formation.[12][13] This is an important consideration, especially in heated SPPS protocols.
Data Presentation
Table 1: Effect of Deprotection Conditions on Aspartimide Formation in the Model Peptide VKDGYI
| Deprotection Reagent | Temperature (°C) | Desired Product (%) | Aspartimide (%) | Other Byproducts (%) | Reference |
| 20% Piperidine | 60 | 83 | 17 | 0 | [12] |
| 25% Dipropylamine (DPA) | 60 | 96 | 4 | 0 | [12] |
| 20% Piperidine | 90 | 70 | 20 | 10 | [12] |
| 25% Dipropylamine (DPA) | 90 | 78 | 11 | 11 | [12] |
| 5% Piperazine + 2% DBU | 60 | - | - | byproducts only | [12] |
| 20% Piperidine + 0.5 M Oxyma | 60 | 93 | 6 | 1 | [12] |
Note: The model peptide sequence VKDGYI is highly prone to aspartimide formation due to the Asp-Gly motif.[6]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Draining: Drain the DMF from the reaction vessel.
-
Deprotection (Step 1): Add a solution of 20% piperidine in DMF to the resin. Agitate gently for 5-10 minutes.[1][13]
-
Draining: Drain the deprotection solution.
-
Deprotection (Step 2): Add a fresh aliquot of 20% piperidine in DMF and agitate for another 5-10 minutes.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[13]
Protocol 2: Fmoc Deprotection with Piperidine and an Acidic Additive
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Draining: Drain the DMF from the reaction vessel.
-
Deprotection Solution Preparation: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt or 0.5 M Oxyma Pure.[1][7][12]
-
Deprotection (Step 1): Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Draining: Drain the deprotection solution.
-
Deprotection (Step 2): Add a fresh aliquot of the deprotection solution and agitate for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times).[13]
Visualizations
Caption: Base-catalyzed pathway of aspartimide formation from an Asp(OtBu) residue.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. biotage.com [biotage.com]
- 8. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
minimizing aspartimide formation with DBU/piperazine deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize aspartimide formation during solid-phase peptide synthesis (SPPS), with a specific focus on Fmoc deprotection using DBU and piperazine.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving the cyclization of an aspartic acid (Asp) residue. The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring, known as an aspartimide intermediate.[1][2] This side reaction is problematic because the aspartimide ring is unstable and can be opened by a nucleophile (like piperidine or water), leading to several undesirable products[2][3]:
-
α- and β-peptides: The ring opening can result in the formation of a mixture of peptides where the peptide bond is linked to either the α- or β-carboxyl group of the aspartic acid.[3][4]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during this process, leading to a loss of chiral purity.[1][3]
-
Chain Termination: The formation of piperazine-2,5-diones can occur, leading to truncated peptide sequences.[5]
These byproducts are often difficult to separate from the desired peptide, reducing the overall yield and purity of the synthesis.[2][6]
Q2: What factors influence the rate of aspartimide formation?
A2: Several factors can influence the propensity for aspartimide formation:
-
Peptide Sequence: Sequences where aspartic acid is followed by a small, sterically unhindered amino acid, such as Glycine (Asp-Gly), Asparagine (Asp-Asn), or Serine (Asp-Ser), are particularly susceptible.[1][2][3]
-
Deprotection Base: The choice and concentration of the base used for Fmoc deprotection are critical. Stronger bases and longer exposure times generally increase the risk of aspartimide formation.[1] While DBU is a very effective deprotection agent, its high basicity can significantly promote aspartimide formation.[3][7]
-
Temperature: Elevated temperatures during synthesis can accelerate the rate of aspartimide formation.[1][8]
-
Solvent: The polarity of the solvent can play a role, with higher polarity solvents potentially leading to more aspartimide formation.[4]
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group for the Asp side chain may not always be sufficient to prevent this side reaction, especially in problematic sequences.[3][9]
Q3: How can I minimize aspartimide formation when using DBU for Fmoc deprotection?
A3: While DBU's high basicity can increase the risk of aspartimide formation[3][7], its speed can be advantageous. To mitigate aspartimide formation when using DBU, consider the following strategies:
-
Use a DBU/Piperazine Cocktail: A combination of DBU and piperazine is a widely used approach. DBU acts as the strong base for rapid Fmoc removal, while piperazine, a weaker base, serves as a nucleophile to scavenge the dibenzofulvene (DBF) byproduct and can help to temper the overall basicity of the solution.[8][10][11]
-
Incorporate an Acidic Additive: The addition of a weak acid to the deprotection cocktail can help to buffer the basicity and significantly reduce aspartimide formation.[12][13] Formic acid (FA) at a low concentration (e.g., 1%) has been shown to be effective in minimizing this side reaction when used with a piperazine/DBU solution.[10][14]
-
Optimize Deprotection Times: Keep the exposure of the peptide to the DBU-containing deprotection solution as short as possible to minimize the time for the side reaction to occur.
Q4: Is piperazine alone a good alternative to piperidine for preventing aspartimide formation?
A4: Piperazine is a weaker base than piperidine and has been shown to be effective in reducing aspartimide formation.[9][15] However, its lower basicity means that Fmoc deprotection can be slower.[16] For many applications, a combination of piperazine with a stronger base like DBU provides a good balance between efficient deprotection and minimal side reactions.[10][11]
Troubleshooting Guide
Issue: High levels of aspartimide-related impurities are detected in the crude peptide.
| Possible Cause | Recommended Solution |
| Highly susceptible peptide sequence (e.g., Asp-Gly). | - Modify the deprotection cocktail: Switch to a milder deprotection solution. A combination of 5% piperazine, 2% DBU, and 1% formic acid in DMF has been shown to be effective.[10][14] - Backbone Protection: For extremely difficult sequences, consider using a backbone-protecting group on the amide nitrogen of the residue following the Asp, such as a 2,4-dimethoxybenzyl (Dmb) group.[2] |
| Deprotection conditions are too harsh. | - Reduce temperature: Perform the deprotection step at room temperature, as elevated temperatures accelerate aspartimide formation.[1][8] - Minimize deprotection time: Use shorter deprotection cycles. The rapid deprotection offered by DBU-containing cocktails can be advantageous here. |
| The Asp side-chain protecting group is not sufficiently bulky. | - Use a bulkier protecting group: Consider using alternative Asp side-chain protecting groups that offer more steric hindrance, such as 3-methylpent-3-yl (Mpe) or other trialkylcarbinol-based esters.[9][17] |
Quantitative Data Summary
The following table summarizes the percentage of aspartimide formation observed with different deprotection reagents in the synthesis of the model hexapeptide VKDGYI.
| Deprotection Reagent | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | 17 | [18][19] |
| 2% DBU in DMF | 25 | [19] |
| 5% Piperazine + 1% DBU in DMF | >95 (aspartimide and byproducts) | [14] |
| 5% Piperazine + 1% DBU + 1% Formic Acid in DMF | 2.4 | [14] |
| 20% Dipropylamine (DPA) in DMF | Significantly reduced compared to piperidine | [18][20] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the resin for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Protocol 2: Fmoc Deprotection with a DBU/Piperazine/Formic Acid Cocktail
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection cocktail: 5% (w/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.
-
Add the deprotection cocktail to the resin.
-
Agitate the resin for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection reagents.
Visualizations
Caption: Pathway of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting workflow for minimizing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aspartimide Formation Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress the aspartimide side reaction during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis, particularly for sequences containing aspartic acid (Asp).[1][2][3] It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an adjacent Asp residue, forming a five-membered succinimide ring.[1][3] This cyclic intermediate is unstable and can lead to several undesirable byproducts, including α- and β-peptides (through ring-opening), racemization of the aspartyl residue, and the formation of piperidide adducts when piperidine is used for Fmoc deprotection.[1][3][4] These byproducts are often difficult to separate from the target peptide, leading to lower yields and purification challenges.[3][4]
Q2: How do HOBt and HOAt suppress aspartimide formation?
A2: HOBt and HOAt act as acidic additives in the Fmoc deprotection solution (typically 20% piperidine in DMF).[5][6][7][8] Their primary role is to buffer the basicity of the deprotection cocktail.[9] By protonating the backbone amide nitrogen, they reduce its nucleophilicity, thereby decreasing the likelihood of it attacking the Asp side-chain and initiating aspartimide formation.[7]
Q3: Is HOAt more effective than HOBt at suppressing aspartimide formation?
A3: While both HOBt and HOAt are effective in reducing aspartimide formation, the literature suggests that additives like OxymaPure can be even more effective than both at high concentrations (e.g., 1 M).[1] A direct quantitative comparison of the efficacy of HOBt versus HOAt under identical conditions is not extensively detailed in the provided search results. However, the principle of their action is similar: reducing the basicity of the deprotection environment.
Q4: What are the most critical peptide sequences prone to aspartimide formation?
A4: The sequence Asp-Gly is particularly susceptible to aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][7] Other sequences of concern include Asp-Asn, Asp-Ser, and Asp-Arg.[10]
Q5: Besides using HOBt/HOAt, what are other effective strategies to prevent aspartimide formation?
A5: Several other strategies can be employed, often with greater effectiveness:
-
Sterically Hindered Asp Protecting Groups: Using bulkier side-chain protecting groups for Asp, such as O-3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), can physically block the intramolecular cyclization.[4][6][7][8]
-
Backbone Protection: This is considered the most effective method, especially for highly problematic sequences like Asp-Gly.[7][8] It involves protecting the amide nitrogen of the residue following Asp with a group like 2,4-dimethoxybenzyl (Dmb), typically by using a pre-formed dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH).[7][8]
-
Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine for Fmoc deprotection can also reduce the incidence of aspartimide formation.[6][7][11]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solutions |
| Unexpected peak with the same mass as the target peptide in HPLC/LC-MS. [8] | Formation of isoaspartyl (β-aspartyl) peptides, which are isobaric with the target α-aspartyl peptide.[8] | 1. Modify Fmoc Deprotection: Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution.[5][8] 2. Use Sterically Hindered Protecting Groups: Employ Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[5][8] 3. Backbone Protection: For highly susceptible sequences, use a Dmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[8] |
| Low yield of the target peptide, especially for long sequences with multiple Asp residues. [8] | Cumulative aspartimide formation at each Asp residue throughout the synthesis.[8] | 1. Employ a Combination of Strategies: For particularly challenging syntheses, a multi-pronged approach may be necessary. This could involve using a bulky protecting group for Asp, modified deprotection conditions with HOBt/HOAt, and backbone protection for the most critical junctions.[8] |
| Detection of a byproduct with a mass increase corresponding to the addition of piperidine. | Nucleophilic attack of piperidine on the aspartimide intermediate, forming piperidide adducts.[7] | 1. Reduce Basicity of Deprotection: Switch to a non-nucleophilic base or a weaker base like piperazine.[7] 2. Add HOBt/HOAt: The acidic additive will reduce the formation of the aspartimide precursor. 3. Backbone Protection: This will prevent the initial formation of the aspartimide ring.[7] |
| Increased aspartimide formation observed when using microwave-assisted SPPS. [7] | Higher temperatures used in microwave synthesis can accelerate the rate of aspartimide formation.[7] | 1. Reduce Microwave Temperature: Lowering the coupling temperature can help mitigate this side reaction.[11] 2. Incorporate Additives: The use of HOBt or HOAt in the deprotection solution is still recommended.[11] 3. Consider Alternative Strategies: For very sensitive sequences, backbone protection may be necessary even with microwave synthesis. |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in preventing aspartimide formation. Direct quantitative comparisons between HOBt and HOAt are limited in the literature; however, the general efficacy of acidic additives is well-established.
| Deprotection Condition / Strategy | Observed Effect on Aspartimide Formation | Reference |
| 20% Piperidine in DMF | High (Sequence Dependent) | [7] |
| 20% Piperidine / 0.1M HOBt in DMF | Significantly Reduced | [6][7] |
| 20% Piperidine / 5% Formic Acid in NMP | Reduced by ~90% in a model peptide | [7] |
| Piperazine | Significantly Reduced | [6][7] |
| Morpholine | Very Low (may be inefficient for complete Fmoc removal) | [7] |
| Use of Fmoc-Asp(OBno)-OH | Reduced to almost undetectable amounts for Asp-Asn and Asp-Arg sequences and to 0.1%/cycle for Asp-Gly. | [4] |
| Backbone Protection (Dmb-Gly) | Complete prevention. | [7][8] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine and HOBt
This protocol describes a standard method for Fmoc deprotection while minimizing the risk of aspartimide formation through the addition of HOBt.
Reagents:
-
20% (v/v) Piperidine in DMF
-
1-Hydroxybenzotriazole (HOBt)
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[5][7][8] Ensure the HOBt is fully dissolved.
-
Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes in the reaction vessel.[5]
-
Deprotection (Step 1): Drain the DMF and add the deprotection solution to the resin. Agitate gently for 5-10 minutes.[5]
-
Deprotection (Step 2): Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for another 5-10 minutes.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and HOBt.[5]
Protocol 2: Standard DIC/HOBt Coupling
This protocol outlines a standard coupling procedure using Diisopropylcarbodiimide (DIC) and HOBt.
Reagents:
-
Fmoc-amino acid
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Peptide-resin (with free N-terminal amine)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed and the resin is washed. Suspend the resin in DCM or DMF.[5]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents based on resin substitution) and HOBt (3-5 equivalents) in DMF.[5]
-
Coupling: Add the activated amino acid solution to the suspended resin. Then, add DIC (3-5 equivalents).[5] Allow the reaction to proceed for the desired time (typically 1-2 hours).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Aspartimide Byproducts by RP-HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the quantification of aspartimide byproducts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide and why is it a problem in peptide synthesis?
Aspartimide is a cyclic byproduct formed from an aspartic acid (Asp) residue within a peptide chain.[1] Its formation is a significant side reaction, particularly during Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), where repeated exposure to basic conditions (like piperidine for Fmoc deprotection) catalyzes the cyclization.[2] This side reaction is problematic as it lowers the yield of the target peptide and introduces impurities that are often difficult to remove.[2]
Q2: What are the primary byproducts of aspartimide formation?
Aspartimide is often an unstable intermediate. It can undergo rapid epimerization and subsequent ring-opening through hydrolysis.[2] This process generates a variety of byproducts, including:
-
α-aspartyl peptides (the desired product)
-
β-aspartyl peptides (an isomer)
-
Epimerized D-α-aspartyl and D-β-aspartyl peptides
-
Piperidide adducts (if piperidine is used for Fmoc removal) [2]
Crucially, the β-aspartyl and epimerized α-aspartyl peptides often have the same mass and similar physicochemical properties as the target peptide, making them extremely difficult to separate by standard RP-HPLC.[3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the Asp residue is followed by specific amino acids. The most problematic sequences include:
The Asp-Gly motif is particularly susceptible due to the low steric hindrance of the glycine residue.[1]
Q4: Why is RP-HPLC the preferred method for analyzing these byproducts?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for assessing peptide purity.[5] It offers high resolution to separate the target peptide from many of its impurities. When coupled with mass spectrometry (LC-MS), it becomes the definitive tool for identifying both expected byproducts and unknown peaks by determining their precise mass.[6]
Experimental Protocols
Protocol 1: General RP-HPLC Method for Quantification
This protocol provides a starting point for analyzing aspartimide-related impurities. Optimization will be required based on the specific peptide's properties.
-
Column Selection: Use a high-purity silica C18 column (wide pore, e.g., 100-300 Å) for optimal peptide separation.[7][8]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Quantification: Calculate the percentage of each byproduct by integrating the peak areas. The relative percentage is determined by dividing the area of an individual peak by the total area of all peaks in the chromatogram.[9]
Protocol 2: Forced Degradation Study to Identify Byproducts
Forced degradation studies are used to intentionally generate byproducts, helping to confirm their identities and retention times in the chromatogram.
-
Sample Preparation: Dissolve the peptide in a relevant buffer.
-
Stress Conditions: Expose the peptide to conditions known to promote aspartimide formation and subsequent hydrolysis. A common method is to incubate the peptide solution with 20% piperidine in DMF or at an elevated temperature (e.g., 37-50°C) in a phosphate buffer.[10][11]
-
Time-Point Analysis: Take aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
RP-HPLC Analysis: Analyze each aliquot using the method described in Protocol 1 to monitor the decrease of the main peak and the formation of degradation products.[11]
-
Peak Identification: Use LC-MS to confirm the mass of the newly formed peaks. The aspartimide intermediate will show a mass loss of 18 Da (loss of H₂O), while its hydrolysis products will be isobaric with the parent peptide.[3]
Data Presentation
Table 1: Typical RP-HPLC Parameters for Aspartimide Quantification
| Parameter | Recommended Setting | Rationale |
| Column | C18, wide pore (100-300 Å), 3-5 µm particle size | C18 is a versatile stationary phase for peptides; wide pores prevent size exclusion of larger peptides.[7] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for peptides.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the standard organic modifier for reversed-phase peptide separations. |
| Gradient | Optimized linear gradient (e.g., 5-60% B in 30 min) | Isocratic elution is rarely effective for peptides; a gradient is required for sharp peaks.[7] |
| Flow Rate | ~1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. Can be scaled for different column diameters.[7] |
| Temperature | 30-45°C | Elevated temperature can improve peak shape and resolution, but must be controlled to prevent on-column degradation.[9] |
| Detection Wavelength | 214 nm | Wavelength for detecting the peptide backbone amide bonds, providing a general signal for all peptide species.[9] |
Table 2: Common Byproducts and Their Mass Spectrometry Signatures
| Impurity | Description | Expected Mass Change (vs. Parent Peptide) | Notes |
| Aspartimide | Cyclic intermediate | -18.01 Da | Represents the loss of one water molecule. This intermediate can be unstable.[3] |
| β-Asp Peptide | Isobaric isomer from ring hydrolysis | 0 Da (isobaric) | Often co-elutes or elutes very close to the main α-Asp peptide. |
| D-Asp Isomers | Epimerized byproducts | 0 Da (isobaric) | Chiral impurities that are very difficult to separate from the L-form. |
| Piperidides | Adduct from piperidine attack on the imide | +84.08 Da (α-piperidide) or +84.08 Da (β-piperidide) | Specific to syntheses using piperidine for Fmoc deprotection. |
Troubleshooting Guide
Q5: I see an unexpected peak near my main peptide peak. How can I identify it?
-
Run a Blank: First, inject your solvent blank and run the same gradient. If the peak appears, it is a system contaminant or carryover from a previous injection.[6] If the blank is clean, the peak is related to your sample.
-
Use LC-MS: The most effective method for identification is to analyze the peak by LC-MS.[6] Determine the mass of the unknown peak and compare it to the expected masses of potential byproducts (see Table 2). A mass loss of 18 Da strongly suggests the aspartimide intermediate.[3]
-
Perform Forced Degradation: As described in Protocol 2, intentionally degrade your sample. If the unknown peak increases in size under conditions that favor aspartimide formation/hydrolysis, it is likely a related byproduct.
Q6: My peaks for the main peptide and an impurity are poorly resolved. How can I improve separation?
-
Optimize the Gradient: Make the gradient shallower around the elution time of the peaks of interest. A slower increase in the percentage of organic solvent (ACN) increases resolution.[12]
-
Change the Mobile Phase Additive: While TFA is standard, formic acid (FA) can sometimes alter selectivity and improve separation for certain peptides. Note that FA generally results in broader peaks than TFA.[6]
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. However, be cautious as higher temperatures can also accelerate the degradation of sensitive peptides.
-
Change the Column: If resolution is still poor, try a column with a different stationary phase (e.g., C8) or a longer column length.
Q7: My quantification results are inconsistent across different runs. What could be the cause?
-
Sample Stability: Aspartimide and its related byproducts can be unstable in solution. Analyze samples immediately after preparation and avoid storing them for long periods, especially at room temperature or in basic pH.
-
System Suitability: Before running samples, perform a system suitability test by injecting a standard mixture to ensure the HPLC system is performing consistently (e.g., reproducible retention times, peak areas, and resolution).
-
Injection Volume Precision: Ensure your autosampler is calibrated and delivering precise injection volumes. Inconsistent injection volumes will lead directly to inconsistent peak areas.
-
Integration Parameters: Use a consistent set of integration parameters for all chromatograms. Manual or inconsistent integration can be a major source of variability.
Q8: I suspect I have isobaric impurities (like β-Asp) co-eluting with my main peak. How can I confirm this?
This is a significant challenge. While standard RP-HPLC may not separate them, you can try a few advanced approaches:
-
Orthogonal HPLC Methods: Develop a separation method using a different chemistry, such as ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC), which separate based on different principles than hydrophobicity.
-
High-Resolution Mass Spectrometry: Although MS cannot distinguish isomers, it can help confirm that the peak contains only species with the expected mass, ruling out other types of impurities.
-
Enzymatic Digestion: Specific enzymes can cleave peptide bonds. Isomeric peptides may be cleaved at different rates or yield different fragments, which can then be analyzed by LC-MS.
Mandatory Visualizations
Caption: Aspartimide formation pathway from a native L-Asp peptide.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pekcuralabs.com [pekcuralabs.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 12. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Difficult Asp(OtBu)-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of challenging peptide sequences containing the Asp(OtBu) residue. The primary difficulty addressed is the base-catalyzed side reaction known as aspartimide formation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the OtBu protecting group on Aspartic Acid in Fmoc-SPPS?
A1: In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the tert-butyl (OtBu) group serves as a permanent protecting group for the β-carboxyl side chain of aspartic acid. Its main function is to mask this reactive group to prevent it from participating in unwanted side reactions during the peptide chain elongation.[2] The OtBu group is stable under the basic conditions used for N-terminal Fmoc group removal (typically 20% piperidine in DMF) but is readily cleaved under the final strong acidic conditions (e.g., with trifluoroacetic acid, TFA) used to release the peptide from the resin.[2] This orthogonality is fundamental to the Fmoc/tBu synthesis strategy.[2]
Q2: What is aspartimide formation and why is it problematic?
A2: Aspartimide formation is a significant intramolecular side reaction that occurs during Fmoc-SPPS, particularly under the basic conditions of the Fmoc-deprotection step.[1][2] The backbone amide nitrogen of the amino acid following the Asp residue attacks the Asp side-chain carbonyl group, forming a five-membered succinimide ring intermediate.[1][3] This is problematic for several reasons:
-
Formation of Difficult-to-Separate Isomers: The aspartimide ring can be opened by nucleophiles (like piperidine or water), leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their racemized D-Asp forms.[4]
-
Identical Mass: The α- and β-aspartyl peptides are isomers, meaning they have the same molecular mass. This makes their presence difficult to detect by mass spectrometry alone and challenging to separate via HPLC as they often have very similar retention times.[5]
-
Reduced Yield: The conversion of the target peptide into these various byproducts leads to a significant reduction in the overall yield of the desired product.[3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the Asp residue is followed by an amino acid with low steric hindrance, which allows the backbone nitrogen to more easily attack the side chain.[2] The most problematic sequences are:
-
Asp-Gly: Glycine lacks a side chain, making this the most susceptible motif.[2][4]
-
Asp-Asn [1]
-
Asp-Ser [1]
Q4: Can elevated temperatures, such as in microwave-assisted SPPS, affect aspartimide formation?
A4: Yes, elevated temperatures, which are often used in microwave-assisted SPPS to speed up reactions, can significantly accelerate the rate of aspartimide formation.[1][3] It is crucial to carefully optimize microwave protocols, potentially using lower temperatures or shorter exposure times, especially during the deprotection steps of sensitive sequences.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Presence of significant impurities with the same mass as the target peptide. [5] | Formation of β-aspartyl peptides and/or D-Asp racemized isomers due to aspartimide formation.[5] | 1. Modify Fmoc-Deprotection Conditions: Switch from 20% piperidine to a milder deprotection cocktail. Options include adding 0.1 M HOBt to the piperidine solution, or using a solution of 2% DBU and 5% piperazine in DMF.[1][3] 2. Use Sterically Hindered Protecting Groups: Replace Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group, such as Fmoc-Asp(OBno)-OH, which can sterically hinder the cyclization.[3] 3. Employ Backbone Protection: For highly susceptible sequences (e.g., Asp-Gly), the most effective strategy is to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2][3] |
| Low overall yield of the desired peptide. [3] | Loss of product due to conversion into various aspartimide-related byproducts, including piperidide adducts which have a different mass.[3] | Implement the strategies outlined above to minimize the initial aspartimide formation. By preventing the side reaction, the yield of the target α-peptide is preserved.[3] |
| Complete failure or extremely low purity when synthesizing an Asp-Gly sequence. | The Asp-Gly motif is exceptionally prone to aspartimide formation due to the lack of steric hindrance from glycine.[2][4] | 1. Backbone Protection is Strongly Recommended: This is the most robust solution. Use a dipeptide building block like Fmoc-Asp(OtBu)-Dmb-Gly-OH . The Dmb group on the glycine nitrogen prevents the initial cyclization and is removed during the final TFA cleavage.[3][5] 2. Use an Optimized Protecting Group: If a dipeptide is not feasible, using Fmoc-Asp(OBno)-OH has been shown to dramatically reduce aspartimide formation even in Asp-Gly sequences compared to Fmoc-Asp(OtBu)-OH. |
| Incomplete Fmoc deprotection, leading to deletion sequences. | The peptide chain may be aggregating on the resin, physically blocking the deprotection reagent from accessing the Fmoc group. This is common in "difficult" sequences.[6][7] | 1. Change Solvents: Switch from DMF to N-methylpyrrolidone (NMP), which is better at disrupting secondary structures.[6] 2. Add Chaotropic Agents: Consider adding a small percentage of DMSO to the deprotection and coupling solutions to break up aggregates.[6] 3. Extend Deprotection Time: Perform two separate deprotection treatments with fresh reagent (e.g., 2 x 10 minutes) to ensure complete removal of the Fmoc group.[6] |
Data Presentation: Quantitative Analysis of Aspartimide Formation
The choice of side-chain protecting group and the C-terminal amino acid sequence significantly impact the extent of aspartimide formation.
Table 1: Influence of Aspartic Acid Side-Chain Protection on Byproduct Formation Data from a model study on VKDX YI peptides after prolonged treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.
| Asp Protecting Group | Following Residue (X) | Target Peptide (%) | Aspartimide-related Byproducts (%) | D-Asp Content (%) |
| OtBu (Standard) | Gly | 20.3 | 79.7 | 12.3 |
| OMpe | Gly | 53.6 | 46.4 | 11.2 |
| OBno | Gly | 89.6 | 10.4 | 1.1 |
| OtBu (Standard) | Asn | 45.4 | 54.6 | 12.1 |
| OMpe | Asn | 68.9 | 31.1 | 8.8 |
| OBno | Asn | 98.7 | 1.3 | 0.4 |
OMpe = 3-methylpent-3-yl; OBno = 5-n-butyl-5-nonyl[8]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
This protocol is for sequences not highly susceptible to aspartimide formation.[1][2]
-
Resin Preparation: Swell the synthesis resin (e.g., Rink Amide, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. Perform this treatment twice for 5-10 minutes each time to ensure complete Fmoc removal.[2][9]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 eq.), a coupling reagent such as HBTU (2.9 eq.), and an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.[2][9] Allow the mixture to pre-activate for 1-5 minutes.[1][2]
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Check for reaction completion using a qualitative method like the Kaiser test.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next cycle.
Protocol 2: Modified Fmoc Deprotection Using DBU/Piperazine
This protocol is recommended for sequences known to be prone to aspartimide formation.[1]
-
Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (v/v) piperazine in DMF.[1] This weaker base combination is effective for Fmoc removal while suppressing aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes and drain.
-
Deprotection: Add the DBU/piperazine solution to the resin. Agitate for 5 minutes, then drain. Repeat the treatment with a fresh portion of the solution for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases.[1]
Protocol 3: Final Cleavage and OtBu Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the OtBu and other acid-labile side-chain protecting groups.[2]
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
-
Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
Technical Support Center: Aspartimide Formation in Microwave SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on aspartimide formation during microwave-assisted solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis, particularly for sequences containing aspartic acid (Asp). It involves the cyclization of the Asp side chain with the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide ring. This side reaction is problematic as it leads to a mixture of unwanted by-products, including α- and β-peptides, racemized products, and piperidide adducts, which are often difficult to separate from the target peptide, resulting in lower purity and yield.[1][2][3] The issue is especially pronounced in sequences with an Asp-Gly motif due to the lack of steric hindrance from the glycine residue.[2][3]
Q2: How does temperature in microwave SPPS affect aspartimide formation?
Elevated temperatures, often employed in microwave SPPS to accelerate coupling and deprotection steps, significantly increase the rate of aspartimide formation.[4] While microwave energy is beneficial for synthesizing difficult sequences, high temperatures can promote this unwanted side reaction.[4][5] For instance, one study noted that with piperidine for Fmoc deprotection, aspartimide formation was 9.2% at room temperature but rose to over 70% at 45°C.[3] Therefore, careful control of temperature is crucial to minimize this side reaction while still benefiting from microwave acceleration.
Q3: What is the recommended maximum temperature to minimize aspartimide formation during microwave coupling steps?
To mitigate side reactions like racemization, which is closely related to aspartimide formation, it is often recommended to lower the microwave coupling temperature. For sensitive amino acids, reducing the coupling temperature from 80°C to 50°C has been shown to be effective.[6][7][8] For particularly sensitive sequences, coupling at room temperature may be necessary, followed by a gentle increase in temperature if required.
Troubleshooting Guide
Problem: I am observing a significant peak corresponding to an 18 Da mass loss in my LC-MS analysis, suggesting aspartimide formation.
This is a classic indicator of aspartimide formation, representing the loss of a water molecule upon cyclization. Below are troubleshooting steps to address this issue.
Solution 1: Temperature Optimization
High temperatures are a primary driver of aspartimide formation.
-
Action: Reduce the temperature of both the deprotection and coupling steps.
-
Recommendation: For coupling steps involving Asp or adjacent residues, lower the maximum temperature to 50°C. For Fmoc deprotection, consider performing it at room temperature or with minimal heating.
Solution 2: Modification of Deprotection Conditions
The base used for Fmoc deprotection plays a critical role in aspartimide formation.
-
Action: Modify the deprotection cocktail.
-
Recommendations:
-
Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution. This buffers the basicity and can reduce aspartimide formation.[6][8]
-
Replace piperidine with a less nucleophilic base like 5% piperazine, which has been shown to significantly lower levels of aspartimide formation.[6][8]
-
Solution 3: Use of Specialized Aspartic Acid Derivatives
Protecting groups on the aspartic acid side chain can influence the rate of aspartimide formation.
-
Action: Utilize Aspartic acid residues with bulky side-chain protecting groups.
-
Examples: Fmoc-Asp(OMpe)-OH or Fmoc-Asp(O-2-PhiPr)-OH can provide greater steric hindrance around the β-carboxyl group, thereby impeding the cyclization reaction.
Solution 4: Backbone Protection
For extremely difficult sequences, protecting the backbone amide nitrogen can completely prevent aspartimide formation.
-
Action: Incorporate a dipeptide with a backbone-protecting group at the Asp position.
-
Example: Using an N-α-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-α-(2,4-dimethoxybenzyl) (Dmb) protected dipeptide at the Asp-Xaa position physically blocks the nitrogen from attacking the side chain.
Data on Aspartimide Formation
The following table summarizes findings from various studies on the effect of different conditions on aspartimide formation.
| Condition | Temperature | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | Room Temp. | 9.2% | (Aspert, et al., 2025)[3] |
| 20% Piperidine in DMF | 45°C | >70% | (Aspert, et al., 2025)[3] |
| 50% Morpholine in DMF | Room Temp. | 1.2% | (Aspert, et al., 2025)[3] |
| 50% Morpholine in DMF | 45°C | 4.3% | (Aspert, et al., 2025)[3] |
| Microwave Coupling (general) | 80°C | Increased (qualitative) | (Palasek, et al., 2007)[6][7][8] |
| Microwave Coupling (optimized for His/Cys) | 50°C | Reduced (qualitative) | (Palasek, et al., 2007)[6][7][8] |
| 20% Piperidine in DMF with 0.1 M HOBt | Elevated | Reduced (qualitative) | (Palasek, et al., 2007)[6][8] |
| 5% Piperazine in DMF with 0.1 M HOBt | Elevated | Significantly Reduced (qualitative) | (Palasek, et al., 2007)[6][8] |
Experimental Protocols
Protocol 1: Standard Microwave SPPS with Temperature Control for Aspartimide-Prone Sequences
This protocol is adapted for a CEM Liberty Automated Microwave Peptide Synthesizer.[6]
-
Resin: Rink amide MBHA resin.
-
Deprotection:
-
Solution: 20% piperidine with 0.1 M HOBt in DMF.
-
Microwave Method: 30 seconds at 50 W followed by 3 minutes at 50 W, with a maximum temperature of 75°C. For highly sensitive sequences, consider performing this step at a lower temperature or at room temperature.
-
-
Amino Acid Coupling:
-
Reagents: 5-fold molar excess of Fmoc-amino acid, HBTU, and DIEA.
-
Microwave Method (Standard): 5 minutes at 40 W with a maximum temperature of 75°C.
-
Microwave Method (Aspartimide Prevention): For the coupling of Aspartic acid and the preceding amino acid, reduce the maximum temperature to 50°C .
-
-
Washing: Wash the resin with DMF between steps.
-
Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation.
Troubleshooting Workflow for Aspartimide Formation
Caption: Stepwise troubleshooting guide for mitigating aspartimide formation.
References
- 1. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPPS Technology [cem.com]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-D-Asp(OtBu)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound is often attributed to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the tert-butyl (OtBu) protecting group on the side chain create significant spatial obstruction. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, resulting in slower reaction kinetics and incomplete coupling.[1][2] Other contributing factors can include peptide aggregation on the solid support, suboptimal activation of the amino acid, or incomplete deprotection of the N-terminus of the peptide chain.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) may be inefficient.[1][2] More potent uronium/aminium salt-based reagents like HATU, HBTU, and COMU, or phosphonium salt-based reagents like PyBOP and PyAOP, are recommended as they form highly reactive activated species that can overcome the steric barrier more effectively.[1][3][4][5][6]
Q3: How can I monitor the coupling reaction to confirm its completion?
The Kaiser test is a widely used qualitative colorimetric assay to detect the presence of free primary amines on the resin.[7][8][9] A positive result (blue or purple color) after the coupling step indicates the presence of unreacted amines, signifying an incomplete reaction.[7][9] A negative result (yellow or colorless) suggests that the coupling is complete.[7][9] For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and quantify any deletion sequences.
Q4: What are common side reactions associated with the coupling of Asp(OtBu)-containing peptides?
A significant side reaction is the formation of aspartimide. This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (in Fmoc-SPPS) and can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and their racemized forms.[4] While this is more prevalent in Fmoc chemistry, careful handling and optimized conditions are also important in Boc-SPPS to minimize side reactions.
Q5: Can reaction conditions be modified to improve coupling efficiency?
Yes, several parameters can be optimized. Extending the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can allow the reaction to proceed to completion.[2] Performing a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid, is a highly effective strategy.[2] Additionally, using a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF), can help to reduce peptide aggregation and improve reagent accessibility. In some cases, gentle heating can also increase the reaction rate, but this should be done cautiously to avoid racemization.
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound, follow this troubleshooting workflow:
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A stepwise approach to troubleshooting low coupling efficiency.
Step 1: Assess the initial coupling and confirm the issue.
-
Action: Perform a Kaiser test after the initial coupling of this compound.
-
Interpretation:
-
Positive (Blue/Purple): Incomplete coupling. Proceed with troubleshooting.
-
Negative (Yellow/Colorless): Coupling is complete.
-
Step 2: Implement initial troubleshooting strategies.
-
Extend Reaction Time: Increase the coupling time to 4-6 hours or overnight.
-
Double Couple: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.
Step 3: If the issue persists, consider more advanced strategies.
-
Change Coupling Reagent: Switch from a standard carbodiimide-based reagent to a more potent one.
-
Optimize Solvent: Use NMP or a mixture of DMF/NMP to improve solvation and reduce aggregation.
Step 4: If coupling remains incomplete, cap unreacted amines.
-
Action: Treat the resin with a capping agent (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted N-terminal amines. This prevents the formation of deletion peptides in subsequent steps.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Reagent Class | Relative Efficiency | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Fast reaction rates, high yields, effective for sterically hindered couplings.[3][4][5] | Higher cost, potential for side reactions if used in excess.[3][4] |
| HBTU | Uronium Salt | High | Good performance for routine synthesis, well-established.[5] | Less reactive than HATU, can be less effective for difficult sequences.[5] |
| PyBOP | Phosphonium Salt | High | Efficient with low racemization, byproducts are generally less hazardous than those of BOP.[3][4] | More expensive than carbodiimides.[3][4] |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, well-established for standard couplings. | Can be inefficient for sterically hindered couplings, may require longer reaction times.[1][2] |
| COMU | Uronium Salt | Very High | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[4][5] | Relatively newer compared to HBTU/HATU.[4] |
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative)
This protocol is for monitoring the presence of free primary amines on the solid support.
Reagents:
-
Solution A: 5 g ninhydrin in 100 ml ethanol.
-
Solution B: 80 g phenol in 20 ml ethanol.
-
Solution C: 2 ml of 0.001 M KCN (aq) diluted to 100 ml with pyridine.
Procedure:
-
Transfer a small sample of resin beads (approx. 1-5 mg) to a small glass test tube.
-
Wash the beads several times with ethanol and decant the solvent.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.[10]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue/purple beads and/or solution | Positive: Free primary amines are present. | If after a coupling step, the reaction is incomplete. Recouple or cap. |
| Yellow/colorless beads and solution | Negative: No significant amount of free primary amines. | If after a coupling step, the reaction is complete. Proceed to the next step. |
| Slightly blue solution with colorless beads | Incomplete Coupling: A small amount of unreacted primary amines remains. | Extend the coupling time or perform a second coupling. |
Diagram: Kaiser Test Workflow
Caption: Decision workflow based on Kaiser test results.
Protocol 2: HPLC Analysis of Peptide Purity
This protocol provides a general method for analyzing the purity of a cleaved peptide by reverse-phase HPLC.
Materials:
-
Crude peptide, cleaved from the resin and dried.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
UV detector set to 214 nm and 280 nm.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., a small amount of Mobile Phase A or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[11] Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the filtered peptide solution onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for a moderately hydrophobic peptide is:
-
5-65% Mobile Phase B over 30 minutes.
-
65-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 2 minutes and re-equilibrate. The gradient should be optimized for the specific peptide to achieve good separation of impurities.[11]
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.
Diagram: HPLC Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resolvemass.ca [resolvemass.ca]
racemization of aspartic acid during peptide synthesis
Welcome to the technical support center for troubleshooting and managing aspartic acid (Asp) racemization during solid-phase peptide synthesis (SPPS). This guide provides detailed answers to common questions, troubleshooting strategies, and validated experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a significant problem?
Aspartic acid racemization is the unwanted conversion of the naturally occurring L-aspartic acid residue into its D-aspartic acid stereoisomer during peptide synthesis. This is a critical issue because even a small amount of a D-isomer can alter the peptide's three-dimensional structure, leading to reduced biological activity, modified receptor binding, and potentially altered safety and immunogenicity profiles. The primary pathway for this racemization is through the formation of a cyclic aspartimide intermediate, which is particularly prevalent in modern Fmoc-based SPPS.[1][2]
Q2: What is the chemical mechanism behind aspartic acid racemization?
The racemization of aspartic acid during Fmoc-SPPS is predominantly a base-catalyzed process that occurs via an aspartimide intermediate.[1][3] The mechanism involves the following steps:
-
Deprotonation: During the Fmoc-deprotection step, a base (commonly piperidine) deprotonates the backbone amide nitrogen of the amino acid C-terminal to the Asp residue.[1]
-
Intramolecular Cyclization: The deprotonated nitrogen acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester. This forms a five-membered succinimide ring known as an aspartimide.[4]
-
Racemization: The α-carbon of the aspartimide is now highly susceptible to deprotonation and reprotonation, which leads to the loss of its original stereochemistry (epimerization), resulting in a mixture of L- and D-aspartimide.[2][5]
-
Ring Opening: The aspartimide ring can be opened by nucleophilic attack from bases (like piperidine) or water.[4] This attack can occur at two different carbonyls, leading to the formation of a mixture of α-peptides (the correct peptide bond) and β-peptides (an incorrect isopeptide bond).[1] Because the aspartimide intermediate has already racemized, the final products include D-α-Asp, L-α-Asp, D-β-Asp, and L-β-Asp peptides.[2]
Q3: Which amino acid sequences are most susceptible to aspartimide formation?
Aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp-Xxx motif).[1] Sequences where Xxx has a small, sterically unhindered side chain are most problematic.
| Asp-Xxx Sequence | Propensity for Aspartimide Formation | Rationale |
| Asp-Gly | Very High | Glycine lacks a side chain, offering no steric hindrance to the nucleophilic attack that initiates cyclization.[1][6] |
| Asp-Ser | High | The serine side chain is small. |
| Asp-Ala | High | The alanine side chain is small. |
| Asp-Asn | High | The asparagine side chain is relatively small and polar.[2] |
| Asp-Arg | Moderate | The arginine side chain is large but flexible.[2] |
| Asp-Cys(Trt) | Low | The bulky trityl (Trt) protecting group on Cysteine provides significant steric hindrance, reducing the rate of aspartimide formation.[1] |
Q4: How can I detect and quantify the level of racemization in my synthetic peptide?
Detecting and quantifying aspartic acid racemization typically requires separating the final peptide from its isomers or hydrolyzing the peptide and analyzing the resulting amino acid enantiomers.[7] The most common analytical methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): After total acid hydrolysis of the peptide, the resulting amino acid mixture is analyzed on an HPLC system equipped with a chiral stationary phase. This column allows for the separation and quantification of D- and L-aspartic acid.[8] Derivatization with a fluorescent tag is often used to increase sensitivity.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method also requires peptide hydrolysis. The amino acids are then derivatized to make them volatile for analysis by GC. A chiral GC column separates the D- and L-isomers, and MS is used for detection and quantification.[7] Using deuterated acid (DCl in D₂O) for hydrolysis allows for correction of any racemization that occurs during the hydrolysis step itself.[10][11]
-
Capillary Electrophoresis (CE): CE offers very high resolution and can sometimes be used to analyze the intact peptide, avoiding potential racemization from hydrolysis.[8][12] A chiral selector is added to the background electrolyte to achieve separation of the stereoisomers.[12]
Troubleshooting Guide: High D-Aspartate Content
If you have detected unacceptable levels of D-aspartic acid or aspartimide-related impurities in your product, use this guide to identify the cause and implement a solution.
Comparison of Prevention Strategies
| Strategy | Method | Advantages | Disadvantages |
| Modify Deprotection | Add 0.1 M HOBt or formic acid to 20% piperidine/DMF.[13][14] | Simple to implement, cost-effective, reduces but may not eliminate the side reaction.[15] | May not be sufficient for highly susceptible sequences like Asp-Gly. |
| Use weaker bases like 20% piperazine in DMF.[15][16] | Significantly reduces aspartimide formation compared to piperidine.[15] | Deprotection can be slower, potentially leading to incomplete Fmoc removal. | |
| Side-Chain Protection | Use sterically bulky ester protecting groups like OMpe or OBno instead of OtBu.[15] | Can dramatically reduce or nearly eliminate aspartimide formation, even in difficult sequences.[5] | These derivatives are more expensive than the standard Fmoc-Asp(OtBu)-OH. |
| Backbone Protection | Incorporate a backbone-protecting group (e.g., Dmb or Hmb) on the nitrogen of the residue following Asp.[15][17] | Can completely prevent aspartimide formation by sterically blocking the cyclization reaction.[15][17] | Coupling to the protected amino acid can be difficult and require extended times or special reagents. Dipeptides containing these groups are commercially available but costly.[17] |
Key Experimental Protocols
Protocol 1: Peptide Hydrolysis for Racemization Analysis
This protocol describes the complete hydrolysis of a peptide into its constituent amino acids. For the most accurate results, hydrolysis with deuterated reagents is recommended to correct for any racemization induced by the hydrolysis procedure itself.[11]
Materials:
-
Peptide sample (lyophilized, 50-100 nmol)
-
6N DCl in D₂O (Deuterated Hydrochloric Acid)
-
Hydrolysis tube and vacuum sealing apparatus
-
Heating block or oven set to 110°C
Procedure:
-
Weigh 50-100 nmol of the lyophilized peptide into a clean hydrolysis tube.
-
Add 200-300 µL of 6N DCl in D₂O to the tube.
-
Freeze the sample in liquid nitrogen.
-
Evacuate the tube using a vacuum pump and seal it under vacuum using a torch.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, allow the tube to cool completely to room temperature.
-
Carefully open the tube and evaporate the acid to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
The resulting amino acid hydrolysate is now ready for derivatization and analysis by GC-MS or HPLC.[7][11]
Protocol 2: Quantification of D/L-Asp Ratio by Chiral HPLC
This protocol provides a general workflow for quantifying the D/L ratio of aspartic acid following peptide hydrolysis. Specific column choices, mobile phases, and derivatization reagents may need to be optimized.
Materials:
-
Peptide hydrolysate (from Protocol 1)
-
D-Asp and L-Asp standards
-
Derivatization reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) for fluorescence)[9]
-
HPLC system with a fluorescence or UV detector
-
Chiral HPLC column (e.g., C18 column for separating derivatized diastereomers)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of both L-Asp and D-Asp.
-
Sample and Standard Derivatization: Re-dissolve the dried peptide hydrolysate and standards in a suitable buffer. Add the derivatization reagent (e.g., OPA/NAC) and allow the reaction to proceed according to the manufacturer's instructions.[9]
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the derivatized standard solutions to determine the retention times for the D-Asp and L-Asp derivatives and to generate a calibration curve.
-
Inject the derivatized peptide hydrolysate sample.
-
-
Data Analysis:
-
Identify the peaks for D-Asp and L-Asp in the sample chromatogram based on the retention times from the standards.[7]
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of D-Asp using the formula: % D-Asp = [Peak Area (D-Asp) / (Peak Area (D-Asp) + Peak Area (L-Asp))] x 100
-
Quantify the absolute amount using the calibration curve if necessary.[9]
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of peptide sequences related to thrombospondin: factors affecting aspartimide by-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. cat-online.com [cat-online.com]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Technical Support Center: TFA Cleavage of OtBu Protecting Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the trifluoroacetic acid (TFA)-mediated cleavage of tert-butyl (OtBu) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the TFA cleavage of OtBu groups?
The primary cause of side reactions is the generation of highly reactive tert-butyl carbocations (tBu⁺) upon cleavage of the OtBu ether or ester linkage by TFA.[1][2] These electrophilic carbocations can then attack nucleophilic sites on the deprotected molecule or other sensitive residues within a peptide sequence, leading to undesired modifications.[1][3]
Q2: Which amino acid residues are most susceptible to side reactions during TFA cleavage in peptide synthesis?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][4]
-
Cysteine (Cys): The free thiol group can be S-tert-butylated.[1][5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[1][4]
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap the reactive tert-butyl carbocations.[1][3][7] By reacting with these carbocations, scavengers form stable, non-reactive byproducts, thus preventing the modification of the desired product.[1] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][5][7][8]
Q4: Can I selectively cleave a Boc group in the presence of an OtBu group?
While both are acid-labile, the tert-butoxycarbonyl (Boc) group is generally more sensitive to acid than the tert-butyl (OtBu) ester or ether.[9] This difference in reactivity can be exploited for selective deprotection under carefully controlled, milder acidic conditions.[10] However, achieving high selectivity can be challenging.
Troubleshooting Guide
Issue 1: Incomplete cleavage of the OtBu group.
-
Symptom: Presence of starting material or partially deprotected intermediates in the crude product, identified by HPLC or LC-MS.[4]
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The TFA concentration may be too low for efficient cleavage.
-
Insufficient Reaction Time: The cleavage reaction may not have been allowed to proceed to completion.[9]
-
Low Temperature: Reactions are typically run at room temperature; lower temperatures will slow down the reaction rate.[9]
-
Excess Water: While a small amount of water acts as a scavenger, too much can dilute the TFA and reduce its effectiveness.[9]
-
-
Solutions:
Issue 2: Observation of unexpected peaks in HPLC or mass spectrometry analysis corresponding to tert-butylation (+56 Da).
-
Symptom: Detection of product variants with a mass increase of 56 Da.[1]
-
Possible Cause: Alkylation of nucleophilic residues (e.g., Trp, Cys, Met, Tyr) by the tert-butyl cation.[3][4]
-
Solutions:
-
Employ an effective scavenger cocktail: A standard and often sufficient cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v).
-
For peptides with multiple sensitive residues: Use a more complex scavenger mixture like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[11][12]
-
Thiol-containing scavengers: For peptides containing Cysteine, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) can be beneficial.[13]
-
Issue 3: Product degradation during cleavage.
-
Symptom: Low yield of the desired product and the appearance of multiple, unidentifiable peaks in the chromatogram.
-
Possible Cause: The harsh acidic conditions of the TFA cleavage are degrading the target molecule.[9]
-
Solutions:
-
Reduce cleavage time: Optimize the reaction time to find the minimum duration required for complete deprotection.[5]
-
Two-stage cleavage: A two-stage cleavage strategy, starting with a lower TFA concentration and then increasing it, can mitigate some side reactions.[5][6]
-
Alternative, milder cleavage methods: For particularly sensitive substrates, consider alternative deprotection methods such as using Lewis acids (e.g., ZnBr₂) or aqueous phosphoric acid.[9][14]
-
Quantitative Data on Scavenger Cocktails
The choice and composition of the scavenger cocktail can significantly impact the purity of the crude product. The following table summarizes the effectiveness of different cleavage cocktails in minimizing the S-tert-butylation of a C-terminal Cysteine residue in a model peptide.
| Cleavage Cocktail Composition (v/v/v) | % S-tBu Side Product | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | ~18% | [5] |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | ~9-10% | [5] |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT; 82.5:5:5:5:2.5) | Not specified, but noted as maximally efficient for a variety of side reactions | [12] |
| Two-Stage Cleavage* | Optimized to reduce side reactions | [5][6] |
*Initial treatment with 70% TFA followed by an increase to 80% TFA.
Experimental Protocols
Protocol 1: Standard TFA-Mediated OtBu Cleavage
This protocol is suitable for many standard peptides and other molecules with OtBu protecting groups.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel within a well-ventilated fume hood.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For a standard cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is recommended.[4] Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the specific substrate and other protecting groups present.[1]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[1]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically 0.1% TFA in water, to a concentration of approximately 1 mg/mL.[15]
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC (RP-HPLC), typically using a C18 column. A common mobile phase system is:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile A shallow gradient (e.g., 0-60% B over 20 minutes) is often used for good separation.[15]
-
-
Mass Spectrometry: Confirm the molecular weight of the desired product and identify any side products by mass spectrometry (e.g., LC-MS or MALDI-TOF).[15]
Visualizations
Caption: Mechanism of tert-butylation and its prevention by scavengers.
Caption: General experimental workflow for TFA cleavage and peptide isolation.
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. polypeptide.com [polypeptide.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing Aspartimide Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of peptides containing aspartimide-related impurities.
Troubleshooting Guide
This guide addresses common issues observed during the purification of peptides susceptible to aspartimide formation.
Issue 1: Multiple peaks with the same mass as the target peptide are observed during RP-HPLC analysis.
-
Question: Why am I seeing multiple peaks with the identical mass as my desired peptide?
-
Answer: This is a strong indicator of aspartimide formation during solid-phase peptide synthesis (SPPS). The aspartimide is a cyclic intermediate that can be hydrolyzed during purification or storage to yield the desired α-aspartyl peptide as well as the isomeric β-aspartyl peptide.[1] Since these are isomers, they have the same mass but different structures, leading to distinct peaks in your chromatogram.[1] Racemized versions of both peptides can also form, further complicating the mixture.[2][3][4] These isomers are notoriously difficult to separate due to their very similar physicochemical properties.[1]
-
Question: How can I improve the separation of these isomeric peptides?
-
Answer:
-
Optimize HPLC Gradient: A shallower gradient is crucial for resolving closely eluting peaks. Decrease the gradient slope around the elution time of your target peptide (e.g., from 1%/min to 0.5%/min or even 0.2%/min).[1]
-
Change Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a different stationary phase. A phenyl-hexyl or a C8 column can offer different selectivity that may improve the separation of these isomers.[1]
-
Adjust Mobile Phase pH: While trifluoroacetic acid (TFA) is a common ion-pairing agent, its acidity can sometimes contribute to on-column hydrolysis of any remaining aspartimide.[5] Using a different acid, such as formic acid, can alter selectivity, though it may also impact peak shape.[1]
-
Control Temperature: Lowering the column temperature can sometimes enhance resolution, although it will increase backpressure. Conversely, higher temperatures can accelerate the conversion of aspartimide to its byproducts.[5]
-
Issue 2: A significant peak with a mass of +84 Da or +69 Da relative to the target peptide is detected.
-
Question: My mass spectrometry analysis shows a major impurity with a mass addition of 84 Da. What is this?
-
Answer: This is very likely a piperidide adduct.[1] During Fmoc deprotection in SPPS, piperidine is used as the base. If an aspartimide intermediate forms, it can be attacked by piperidine, leading to the formation of α- and β-piperidide adducts.[2] This side reaction permanently caps the peptide, preventing further elongation and creating a difficult-to-remove impurity.
-
Question: How can I prevent the formation of piperidide adducts?
-
Answer: The most effective strategy is to prevent the formation of the aspartimide intermediate in the first place. During synthesis, you can reduce the basicity of the deprotection solution. Adding a weak acid like 0.1 M 1-hydroxybenzotriazole (HOBt) or a small percentage of formic acid to the piperidine solution can significantly suppress this side reaction.[6][7][8]
Issue 3: The yield of the desired peptide is very low after purification.
-
Question: After a difficult purification, the final yield of my target peptide is much lower than expected. Why?
-
Answer: Low yield is a direct consequence of aspartimide formation.[3] Each side reaction—formation of α/β isomers, racemized products, and piperidide adducts—depletes the amount of the correct target peptide.[1] The more susceptible your sequence is to aspartimide formation, the greater the potential loss of yield.
-
Question: What is the most effective way to improve my overall yield?
-
Answer: Preventing the formation of impurities during the synthesis is the most critical step.[1] If purification proves intractable or yields are unacceptably low, re-synthesizing the peptide with a strategy to minimize aspartimide formation is the recommended approach.[1] This can involve using specialized protected aspartic acid residues or modifying the synthesis conditions.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp, forming a five-membered cyclic imide (the aspartimide).[1][2] This reaction is catalyzed by the basic conditions used for Fmoc-group removal (e.g., piperidine).[2][4]
Q2: Which peptide sequences are most prone to aspartimide formation?
A2: The amino acid immediately C-terminal to the aspartic acid residue has the most significant impact. Sequences with small, sterically unhindered residues are the most susceptible.[1] The general order of propensity is: Asp-Gly > Asp-Asn > Asp-Ser > Asp-Ala [1][2]
Q3: How can I detect aspartimide and its related impurities?
A3: A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is essential.
-
RP-HPLC: Look for clusters of peaks around your main product. Aspartimide itself often elutes later than the target peptide, while the β-aspartyl isomer may elute very close to the α-aspartyl (target) peptide.[9]
-
Mass Spectrometry: Aspartimide will have a mass of -18 Da (loss of water) compared to the target peptide. The α- and β-aspartyl isomers will have the same mass as the target. Piperidide adducts will show a mass of +84 Da or +69 Da.[1]
Q4: What are the most effective strategies to prevent aspartimide formation during synthesis?
A4: Several strategies can be employed, often in combination:
-
Use Sterically Hindered Asp Protecting Groups: Instead of the standard tert-butyl (OtBu) group, use bulkier esters like 3-methyl-pent-3-yl (OMpe) or benzyloxymethyl (OBno).[1][6] These larger groups physically block the backbone nitrogen from attacking the side chain.
-
Backbone Protection: Incorporate a protecting group on the nitrogen of the amino acid following the Asp residue. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the cyclization reaction.[10]
-
Modify Deprotection Conditions: Reduce the basicity of the Fmoc deprotection solution. Using a weaker base like piperazine or adding a small amount of a weak acid (e.g., 0.1 M HOBt, formic acid) to the piperidine solution can significantly reduce the rate of aspartimide formation.[6][11]
-
Alternative Protecting Group Strategies: Novel approaches using protecting groups like cyanosulfurylides (CSY) or hydrazides on the Asp side chain have been shown to effectively suppress aspartimide formation.[3][12]
Q5: Can aspartimide be converted back to the desired α-aspartyl peptide?
A5: While the aspartimide ring can be opened, this process is not selective. Hydrolysis under basic or acidic conditions will typically yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl isomer, as well as racemized products.[2][4] Therefore, converting the impurity back to the pure target peptide is generally not a feasible purification strategy. Prevention during synthesis is a much more effective approach.
Data on Aspartimide Prevention Strategies
The following table summarizes the effectiveness of different Asp side-chain protecting groups in reducing aspartimide formation in a model peptide (VKDXYI) after prolonged exposure to 20% piperidine in DMF.
| Asp Protecting Group | C-Terminal Residue (X) | % Aspartimide Formation |
| Fmoc-Asp(OtBu)-OH | Gly | ~35% |
| Asn | ~10% | |
| Arg | ~5% | |
| Fmoc-Asp(OMpe)-OH | Gly | ~10% |
| Asn | ~2% | |
| Arg | ~1% | |
| Fmoc-Asp(OBno)-OH | Gly | ~2% |
| Asn | <1% (almost undetectable) | |
| Arg | <1% (almost undetectable) |
Data synthesized from comparative tests described in the literature.
Key Experimental Protocols
Protocol 1: Analytical RP-HPLC for Detection of Aspartimide-Related Impurities
This protocol is designed to maximize the resolution of isomeric impurities.
-
Column: C18 stationary phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
5% B for 2 min.
-
Linear gradient from 5% to 45% B over 30 min (Gradient slope: 1.33%/min).
-
Increase to 95% B over 2 min.
-
Hold at 95% B for 3 min.
-
Return to 5% B over 1 min.
-
Re-equilibrate at 5% B for 5 min.
-
-
Detection: UV at 214 nm and 280 nm, coupled with an in-line mass spectrometer.
-
Data Analysis: Integrate all peaks. Look for peaks with the expected mass (isomers), a mass loss of 18 Da (aspartimide), and a mass gain of 84 Da (piperidide adduct).[1]
Protocol 2: Modified SPPS Protocol to Suppress Aspartimide Formation
This protocol utilizes a sterically hindered protecting group and modified deprotection conditions.
-
Resin: Standard Fmoc-compatible resin (e.g., Rink Amide).
-
Amino Acid Preparation:
-
Prepare standard protected amino acids at 0.5 M in DMF.
-
For the aspartic acid residue, use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH at 0.5 M in DMF.[1]
-
-
Coupling Reagent: Prepare a solution of HCTU (0.5 M) and DIPEA (1.0 M) in DMF.
-
Fmoc Deprotection Solution: 20% Piperidine in DMF containing 0.1 M HOBt .[6]
-
Synthesis Cycle:
-
Deprotection: Treat the resin with the deprotection solution (2 x 5 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling: Add the protected amino acid solution, followed by the coupling reagent solution. Allow to react for 45-60 minutes.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
-
Cleavage and Global Deprotection: After completing the sequence, treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
Visual Guides
Caption: Chemical pathway of aspartimide formation and subsequent side reactions.
Caption: Troubleshooting workflow for peptides with suspected aspartimide impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: Boc-D-Asp(OtBu)-OH vs. Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy in Solid-Phase Peptide Synthesis (SPPS) is a critical decision that directly influences the efficiency, purity, and overall success of peptide synthesis. The two most dominant strategies revolve around the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Foc) protecting groups for the α-amino function of amino acids. This guide provides an objective comparison of Boc-D-Asp(OtBu)-OH and Fmoc-D-Asp(OtBu)-OH, two key building blocks for incorporating D-aspartic acid, with a focus on their impact on SPPS efficiency, supported by available data and detailed experimental protocols.
The fundamental difference between the two lies in their deprotection chemistry: the Boc group is acid-labile, while the Fmoc group is base-labile.[] This dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage reagents. While direct, head-to-head quantitative data for the performance of this compound versus Fmoc-D-Asp(OtBu)-OH in the synthesis of the same peptide sequence is not abundant in the literature, a comprehensive comparison can be made based on the well-established principles of each chemistry and data from studies on related sequences.[2]
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and Fmoc-D-Asp(OtBu)-OH in SPPS, based on established chemical principles and available experimental data.
| Feature | This compound | Fmoc-D-Asp(OtBu)-OH | Key Considerations & Supporting Data |
| Nα-Deprotection Chemistry | Acid-labile (e.g., 50% TFA in DCM)[3] | Base-labile (e.g., 20% piperidine in DMF)[4] | The choice of deprotection chemistry dictates the orthogonality of the entire synthesis strategy. |
| Side-Chain Protection (OtBu) | Stable to repetitive TFA treatment | Stable to repetitive piperidine treatment | The tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile and is typically removed during the final cleavage step in both strategies. |
| Primary Side Reaction | Minimal risk of aspartimide formation | High risk of aspartimide formation[5] | The Boc strategy's acidic deprotection conditions protonate the peptide backbone, reducing the propensity for the side-chain to form a cyclic aspartimide intermediate. In contrast, the basic conditions of Fmoc deprotection promote this side reaction, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[5][6] |
| Aspartimide Formation Data | Inherently low risk[5] | Can be significant. For an Asp-Gly sequence, aspartimide formation can be high with each deprotection cycle.[5] | Studies have shown that using alternative, bulkier side-chain protecting groups like OBno can reduce aspartimide formation in Fmoc-SPPS to almost undetectable levels in some sequences.[5] This highlights the inherent challenge with the standard OtBu group in the Fmoc strategy. |
| Expected Coupling Efficiency | Generally good | Generally good | Both amino acid derivatives typically exhibit good coupling efficiency with modern coupling reagents.[7] |
| Expected Overall Yield | Potentially higher for aspartimide-prone sequences | Can be significantly reduced by aspartimide formation, which leads to a mixture of byproducts that are difficult to separate from the desired peptide.[7] | For sequences prone to aspartimide formation, the Boc strategy is likely to provide a higher yield of the desired product. |
| Expected Crude Purity | Generally good, but final cleavage with strong acids like HF can generate byproducts. | Often lower for aspartimide-prone sequences due to the formation of multiple impurities.[5] The milder final cleavage with TFA is an advantage. | The purity of the crude peptide in Fmoc-SPPS is highly dependent on the extent of aspartimide formation. |
| Automation Compatibility | Less amenable to full automation due to the use of hazardous reagents like HF for final cleavage. | Highly amenable to automated synthesis due to milder reaction conditions and the use of less hazardous reagents for cleavage.[] | The ease of automation is a significant factor in the widespread adoption of the Fmoc strategy for routine peptide synthesis. |
Experimental Protocols
Below are detailed protocols for a single cycle of amino acid incorporation using either this compound or Fmoc-D-Asp(OtBu)-OH in manual SPPS.
Boc-SPPS Protocol for D-Asp(OtBu) Incorporation
This protocol assumes a starting peptide-resin with a free N-terminal amino group.
-
Resin Washing: Wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).
-
Nα-Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 1 min).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.
Fmoc-SPPS Protocol for D-Asp(OtBu) Incorporation
This protocol assumes a starting peptide-resin with a free N-terminal amino group.
-
Resin Washing: Wash the peptide-resin with DMF (3 x 1 min).
-
Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[8]
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-D-Asp(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3 equivalents), a coupling agent such as HBTU (3 equivalents), and an additive like HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The peptide-resin is now ready for the next deprotection cycle.
Mandatory Visualization
The following diagrams illustrate the workflows for both Boc and Fmoc Solid-Phase Peptide Synthesis.
Discussion and Conclusion
The choice between this compound and Fmoc-D-Asp(OtBu)-OH is a critical decision that hinges on the specific peptide sequence and the overall goals of the synthesis.
Fmoc-D-Asp(OtBu)-OH is the standard choice for modern, automated SPPS due to the milder overall conditions and the avoidance of hazardous reagents like HF for final cleavage.[] However, its use comes with the significant caveat of aspartimide formation, a side reaction catalyzed by the basic conditions of Fmoc deprotection.[5] This can lead to a complex mixture of impurities, including α- and β-peptide linkages and racemized products, which are often difficult to separate, thereby reducing the overall yield and purity of the target peptide.[7] For sequences that are not prone to this side reaction, Fmoc-D-Asp(OtBu)-OH offers high efficiency and is compatible with a wide range of sensitive amino acids.
This compound , on the other hand, is inherently less susceptible to aspartimide formation due to the acidic nature of its deprotection step.[5] This makes it a superior choice for the synthesis of peptides containing "difficult" sequences such as Asp-Gly, Asp-Asn, and Asp-Ser, where the risk of side reactions with the Fmoc strategy is high. The primary drawbacks of the Boc strategy are the harsh acidic conditions required for repetitive deprotection and the use of highly hazardous hydrofluoric acid (HF) for the final cleavage from the resin, which requires specialized equipment.
References
A Comparative Guide to Side-Chain Protection of Aspartic Acid: OtBu vs. OBzl vs. OMe
In the realm of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for trifunctional amino acids is a critical determinant of success. For aspartic acid (Asp), the choice of side-chain protection is particularly crucial due to the notorious propensity for aspartimide formation, a side reaction that can lead to racemization, the formation of difficult-to-separate β-peptides, and overall diminished purity and yield of the target peptide.[1][2][3] This guide provides an objective, data-driven comparison of three common side-chain protecting groups for aspartic acid: the tert-butyl ester (OtBu), the benzyl ester (OBzl), and the methyl ester (OMe).
Performance Overview and Strategic Comparison
The choice between OtBu, OBzl, and OMe for the side-chain protection of aspartic acid is fundamentally tied to the overall peptide synthesis strategy, primarily the choice between Fmoc/tBu and Boc/Bzl orthogonal protection schemes.
Asp(OtBu) is the industry standard for the widely adopted Fmoc/tBu strategy.[4][5] The tert-butyl group is stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[6] Its primary drawback is the susceptibility to base-catalyzed aspartimide formation during the repetitive Fmoc deprotection cycles, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[7]
Asp(OBzl) is a classic choice, predominantly utilized in the Boc/Bzl synthesis strategy.[7][8] The benzyl ester is stable to the moderately acidic conditions required for N-terminal Boc group removal. This strategy inherently avoids the base-catalyzed aspartimide formation encountered in Fmoc-SPPS.[8] However, the OBzl group is more susceptible to acid-catalyzed aspartimide formation during the harsh final cleavage conditions, such as with hydrogen fluoride (HF).[4] Its removal is typically achieved by strong acids (HF) or catalytic hydrogenolysis.[7]
Asp(OMe) , protected as a methyl ester, is generally considered unsuitable for standard Fmoc-based solid-phase peptide synthesis.[9] The deprotection of the methyl ester requires conditions such as saponification (strong base) or very strong acids, which are not orthogonal to the Fmoc/tBu strategy and can lead to degradation of the peptide.[9] Its smaller steric hindrance is also predicted to result in a higher rate of aspartimide formation under basic conditions.[9] It finds some application in solution-phase peptide synthesis.[10][11]
Quantitative Data Comparison
The propensity for aspartimide formation is a key performance indicator for aspartic acid protecting groups. The following table summarizes experimental data comparing the performance of different side-chain protecting groups in mitigating this side reaction. The data for OtBu and more sterically hindered alternatives is derived from a model peptide (VKDGYI) known to be prone to this side reaction, after prolonged treatment with piperidine to simulate numerous deprotection cycles.
| Aspartic Acid Derivative | Primary SPPS Strategy | % Target Peptide Remaining | % Aspartimide & Related By-products | % D-Aspartate (Racemization) |
| Fmoc-Asp(OtBu)-OH | Fmoc/tBu | 65.2% | 34.8% | 10.5% |
| Boc-Asp(OBzl)-OH | Boc/Bzl | N/A (avoids base-catalyzed formation) | Prone to acid-catalyzed formation during cleavage | Dependent on cleavage conditions |
| Z-Asp(OMe)-OH | Solution-Phase (Not SPPS compatible) | N/A | High risk under basic conditions | High risk |
| Fmoc-Asp(OMpe)-OH | Fmoc/tBu | 85.1% | 14.9% | 3.9% |
| Fmoc-Asp(OBno)-OH | Fmoc/tBu | 99.2% | 0.8% | 0.3% |
*Data for Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) and Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester) are included to illustrate the trend of reduced side reactions with increased steric bulk of the protecting group.[8][12] Data is adapted from comparative studies on scorpion toxin II model peptides.[8][13]
Key Chemical Structures and Reaction Pathways
The chemical structures of the protected aspartic acid residues and the pathway of aspartimide formation are crucial for understanding their behavior in peptide synthesis.
Caption: Structures of Asp side-chains with OtBu, OBzl, and OMe protection.
Caption: Pathway of base-catalyzed aspartimide formation during Fmoc-SPPS.
Experimental Protocols
Detailed methodologies for the cleavage of each protecting group are provided below. These protocols assume the peptide has been fully assembled on the solid support.
Protocol 1: Final Cleavage and Deprotection of Asp(OtBu)-Containing Peptides
This protocol is for the final cleavage of a peptide from the resin and removal of the OtBu and other acid-labile side-chain protecting groups in an Fmoc/tBu strategy.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). For peptides containing sensitive residues like Trp or Met, other scavengers may be required.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Final Cleavage and Deprotection of Asp(OBzl)-Containing Peptides
This protocol describes two common methods for the final cleavage and deprotection in a Boc/Bzl strategy.
Method A: Hydrogen Fluoride (HF) Cleavage
-
Safety Precaution: HF is an extremely corrosive and toxic acid. This procedure must be performed in a specialized, HF-rated apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Scavenger Addition: Add a scavenger, such as anisole or p-cresol, to the dried resin in the HF apparatus reaction vessel.
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully distill anhydrous HF into the vessel. Stir the reaction at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Isolation: Wash the resin with cold diethyl ether to remove the scavengers and by-products. Precipitate and isolate the peptide as described in Protocol 1.
Method B: Catalytic Hydrogenolysis
This method is used to remove the OBzl group when the peptide is not attached to the resin or when the linker is compatible with these conditions.
-
Reaction Setup: Dissolve the protected peptide in a suitable solvent, such as methanol (MeOH) or dimethylformamide (DMF).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until completion (typically 2-16 hours).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Peptide Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 3: Saponification of Asp(OMe) Side Chain (in Solution Phase)
This protocol is for the hydrolysis of the methyl ester and is generally not compatible with solid-phase synthesis of complex peptides.
-
Dissolution: Dissolve the peptide containing the Asp(OMe) residue in a mixture of a suitable organic solvent (e.g., methanol, dioxane) and water.
-
Saponification: Cool the solution to 0°C in an ice bath. Add a 1 M aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 1.1 equivalents) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor the progress by TLC or HPLC.
-
Neutralization and Work-up: Upon completion, carefully neutralize the reaction mixture to pH 7 with a 1 M HCl solution.
-
Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution can be desalted and the peptide purified by chromatography or lyophilized directly if salts do not interfere with subsequent steps.
Conclusion and Recommendations
The selection of a side-chain protecting group for aspartic acid is a strategic decision with significant implications for the success of peptide synthesis.
-
Asp(OtBu) remains the standard and most convenient choice for Fmoc-based SPPS , particularly for sequences that are not prone to aspartimide formation. For problematic sequences (e.g., Asp-Gly), researchers should consider using modified deprotection conditions (e.g., addition of an acidic additive to the piperidine solution) or employing more sterically hindered protecting groups.[8][13]
-
Asp(OBzl) is a reliable option for Boc-based SPPS , effectively circumventing the issue of base-catalyzed aspartimide formation during synthesis. However, careful consideration of the final cleavage conditions is necessary to minimize acid-catalyzed side reactions.
-
Asp(OMe) is not recommended for standard solid-phase peptide synthesis due to the lack of orthogonality of its deprotection conditions. Its use is largely confined to specific applications in solution-phase synthesis where saponification is a viable deprotection step.
For drug development professionals and researchers synthesizing complex or long peptides, especially those containing aspartic acid in susceptible sequences, the use of advanced, sterically hindered protecting groups such as Asp(OMpe) or Asp(OBno) in an Fmoc/tBu strategy is strongly recommended to minimize aspartimide formation and ensure the highest possible purity of the final product.[8][12][13]
References
- 1. Fmoc-Asp(OMpe)-OH [cem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Boc Protection Strategy: A Superior Choice for Challenging Peptide Sequences
In the landscape of solid-phase peptide synthesis (SPPS), the choice between the two predominant protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that dictates the success of synthesizing complex peptide sequences. While the Fmoc strategy has become the more prevalent method due to its milder deprotection conditions and ease of automation, the classic Boc strategy offers distinct and significant advantages for specific, challenging peptide sequences.[1][2][3] This guide provides an objective comparison of the Boc and Fmoc strategies, with a focus on scenarios where Boc chemistry demonstrates superior performance, supported by experimental data and detailed protocols.
The primary distinction between the two methods lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[1][4] This fundamental difference in deprotection chemistry has profound implications for the synthesis of "difficult" peptides, particularly those prone to aggregation and certain side reactions.[2][5]
Overcoming Aggregation in Hydrophobic and Long Peptides
A primary advantage of the Boc protection strategy is its effectiveness in mitigating peptide aggregation during synthesis. This is especially crucial for long peptide chains and sequences rich in hydrophobic amino acids.[3][][7] During Boc-SPPS, the repetitive deprotection steps with TFA leave the N-terminal amine in a protonated state. This positive charge disrupts the intermolecular hydrogen bonding between peptide chains, which is the primary cause of aggregation.[2][7] By minimizing aggregation, the N-terminus remains accessible for the next coupling step, leading to higher yields and purity of the final peptide.[3][7]
The synthesis of the amyloid-beta (Aβ) peptide, particularly the highly aggregation-prone Aβ(1-42) fragment, serves as a compelling case study. While various modifications to the standard Fmoc protocol are often required to achieve acceptable yields, the Boc strategy remains a robust alternative due to its inherent aggregation-disrupting properties.[1][2]
Comparative Performance in Aβ(1-42) Synthesis
| Synthesis Strategy & Conditions | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS (Standard) | 33% | Not Reported | [2] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [2] |
| Fmoc/tBu SPPS with Microwave Assistance | 87% | 67% | [2][8] |
| Boc/Bzl SPPS | Viable alternative for such sequences | Not Reported | [2] |
Table 1: A summary of reported yields and purities for the synthesis of the challenging Aβ(1-42) peptide using different strategies. The data highlights that while modifications can improve Fmoc-SPPS outcomes, Boc-SPPS is recognized as a strong option for such aggregation-prone sequences.
Minimizing Aspartimide Formation
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2][9] The basic conditions used for Fmoc deprotection can trigger the cyclization of the aspartic acid side chain, leading to the formation of a five-membered ring (aspartimide). This can result in a mixture of byproducts, including the desired α-aspartyl peptide as well as the undesired β-aspartyl peptide, which are often difficult to separate from the target peptide.[2][9] The Boc strategy, with its acidic deprotection steps, is inherently less susceptible to this base-catalyzed side reaction, making it a superior choice for peptides containing these problematic sequences.[2]
Susceptibility to Aspartimide Formation
| Asp-Xxx Sequence | Aspartimide Formation with Standard Fmoc-SPPS | Advantage of Boc-SPPS |
| Asp-Gly | High | Inherently less prone to aspartimide formation |
| Asp-Asn | Significant | Inherently less prone to aspartimide formation |
| Asp-Ser | Significant | Inherently less prone to aspartimide formation |
Table 2: A qualitative comparison of the propensity for aspartimide formation in Fmoc vs. Boc SPPS for susceptible peptide sequences. Boc-SPPS avoids the strong base used in Fmoc deprotection, thus minimizing this side reaction.
Experimental Protocols
To illustrate the practical application of the Boc strategy, a detailed protocol for a standard Boc-SPPS cycle is provided below, along with a specialized "in situ neutralization" protocol that is particularly advantageous for difficult sequences. A standard Fmoc-SPPS protocol is also included for comparison.
Protocol 1: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes. A pre-wash of 5 minutes followed by a 25-minute deprotection can also be effective.[4]
-
-
Washing: Wash the resin with DCM (3 times) to remove the TFA.[4]
-
Neutralization:
-
Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM (3 times) for 1-2 minutes each to neutralize the N-terminal ammonium salt.
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative method like the ninhydrin (Kaiser) test.
-
After completion, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.[1][2]
Protocol 2: In Situ Neutralization Boc-SPPS for Difficult Sequences
This protocol combines the neutralization and coupling steps, which can improve efficiency and is particularly effective for aggregation-prone sequences.[1][10]
-
Resin Swelling and Deprotection: Follow steps 1-3 of the Standard Boc-SPPS Protocol.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid with a coupling agent (e.g., HBTU) in DMF.
-
Simultaneously add the activated Boc-amino acid solution and DIEA to the TFA salt of the peptide-resin. The DIEA will neutralize the N-terminal amine in the presence of the activated amino acid, allowing for immediate coupling.
-
-
Monitoring and Washing: Follow step 6 of the Standard Boc-SPPS Protocol.
-
Cycle Repetition and Final Cleavage: Follow steps 7 and 8 of the Standard Boc-SPPS Protocol.
Protocol 3: Standard Fmoc-SPPS Cycle (for comparison)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc adduct.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.
-
Add a base such as DIEA or N-methylmorpholine (NMM) (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction with the ninhydrin test.
-
Wash the resin with DMF (3-5 times) and DCM (3 times).
-
-
Cycle Repetition: Repeat steps 2-5 for each amino acid.
-
Final Cleavage: After the final coupling, treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
Visualizing the Workflows and Decision Process
To further clarify the Boc-SPPS process and the decision-making involved in choosing a protection strategy, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Analytical Methods for Confirming Boc-D-Asp(OtBu)-OH Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to achieving the desired final peptide with high purity and biological activity. This guide provides an objective comparison of key analytical methods used to confirm the incorporation of Boc-D-Asp(OtBu)-OH, a commonly used protected aspartic acid residue. Furthermore, it explores viable alternatives and the analytical strategies to verify their inclusion, supported by experimental data and detailed protocols.
Analytical Methods for Confirmation
The confirmation of this compound incorporation into a growing peptide chain relies on a suite of analytical techniques that can provide information on molecular weight, sequence, and purity. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is an indispensable tool for monitoring the progress of peptide synthesis and for purifying the final product. The retention time of a peptide is influenced by its amino acid composition and protecting groups. A successful coupling of this compound will result in a significant increase in the hydrophobicity of the peptide, leading to a longer retention time compared to the peptide sequence lacking this residue.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the peptide at various stages of synthesis. Following the incorporation of this compound, the molecular weight of the peptide-resin can be determined by cleaving a small sample and analyzing it. The observed mass should correspond to the theoretical mass of the peptide with the incorporated protected amino acid. Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide, including the confirmation of the presence of the Boc and OtBu protecting groups. Both ¹H and ¹³C NMR can be utilized. The characteristic signals of the tert-butyl protons of both the Boc and OtBu groups serve as clear indicators of successful incorporation.
Comparison of Analytical Methods
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitative data, detailed structural information, or high-throughput screening.
| Analytical Method | Information Provided | Advantages | Limitations |
| HPLC | Purity, Retention Time | High resolution and sensitivity, quantitative | Co-elution of impurities is possible, does not provide direct structural information |
| Mass Spectrometry | Molecular Weight, Sequence | High sensitivity and accuracy, provides sequence information (MS/MS) | Does not distinguish between isomers, labile protecting groups can fragment in the source |
| NMR Spectroscopy | Detailed 3D Structure | Unambiguous structural confirmation, non-destructive | Lower sensitivity, complex spectra for large peptides, requires larger sample amounts |
Alternatives to this compound
A significant challenge in the incorporation of aspartic acid residues is the formation of aspartimide, a side reaction that can lead to impurities. Several alternative protected aspartic acid derivatives have been developed to minimize this issue, primarily for use in Fmoc-based SPPS.
| Alternative | Key Advantage | Analytical Confirmation |
| Fmoc-D-Asp(OMpe)-OH | The bulky 3-methylpentyl (OMpe) ester sterically hinders aspartimide formation.[1][2] | HPLC, MS |
| Fmoc-D-Asp(OBno)-OH | The 2-benzyloxynaphthyl (OBno) group is a very bulky ester that effectively prevents aspartimide formation. | HPLC, MS |
| Fmoc-D-Asp(OAll)-OH | The allyl (All) ester is an orthogonal protecting group that can be selectively removed, allowing for on-resin side-chain modification.[3][4] | HPLC, MS |
| Fmoc-D-Asp(ODmab)-OH | The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) ester is a highly acid-labile protecting group.[5][6] | HPLC, MS |
A comparative study on a model peptide has shown a significant reduction in aspartimide-related impurities when using bulky ester protecting groups compared to the standard tert-butyl ester.[7]
| Protecting Group | % Aspartimide-Related Impurities | % Desired Peptide |
| OtBu | High | Low |
| OMpe | Moderate | Moderate |
| OBno | Negligible | Very High |
Experimental Protocols
HPLC Analysis of Crude Peptide
Sample Preparation:
-
Cleave a small amount of the peptide-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
Mass Spectrometry Analysis
Sample Preparation: Prepare the crude or purified peptide sample as described for HPLC analysis. The final concentration for LC-MS is typically lower (10-100 µM).
LC-MS Conditions:
-
LC System: Coupled to an ESI-QTOF or ESI-Orbitrap mass spectrometer.
-
Column: C18 reversed-phase suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide.
-
Flow Rate: 0.2-0.4 mL/min.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.
-
MS/MS Analysis (Optional): Perform tandem MS on the precursor ion for sequence confirmation. A key fragmentation pathway for Boc-protected amino acids is the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da).[8]
NMR Spectroscopy Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified and lyophilized peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS).
NMR Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional): For complex peptides, COSY and HSQC experiments can aid in signal assignment.
Expected NMR Chemical Shifts for this compound Residue in a Peptide (in CDCl₃):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.45 | ~28.3 |
| OtBu (t-butyl) | ~1.44 | ~28.1 |
| Boc (quaternary C) | - | ~80.0 |
| OtBu (quaternary C) | - | ~81.5 |
| Boc (carbonyl) | - | ~155.5 |
| Asp α-CH | ~4.5 | ~51.0 |
| Asp β-CH₂ | ~2.8 | ~38.0 |
| Asp (side-chain C=O) | - | ~170.0 |
Note: These are approximate values and can vary depending on the peptide sequence and solvent.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Asp(OMpe)-OH [cem.com]
- 3. Fmoc-Asp(OAll)-OH, 146982-24-3, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Asp(ODmab)-OH Novabiochem 269066-08-2 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Battle Against the Bulk: A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the incorporation of sterically hindered amino acids represents a formidable challenge. The bulky nature of residues such as α-aminoisobutyric acid (Aib), N-methylated amino acids, or even challenging sequences like Val-Val can significantly impede reaction kinetics. This often leads to frustratingly low yields, incomplete reactions, and the detrimental loss of stereochemical integrity through racemization. The judicious selection of a coupling reagent is therefore not merely a procedural step, but a critical determinant of synthetic success.
This guide provides an objective, data-driven comparison of commonly employed coupling reagents, offering a comprehensive resource to navigate the complexities of coupling sterically hindered amino acids. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, we aim to empower researchers to make informed decisions and optimize their peptide synthesis strategies.
Performance Under Pressure: A Quantitative Comparison
The true test of a coupling reagent lies in its performance when faced with a sterically demanding environment. The following table summarizes key performance metrics for several widely used coupling reagents, drawing on data from multiple studies on hindered couplings. These metrics include reaction yield, coupling time, and the extent of racemization, providing a clear, at-a-glance comparison.
| Coupling Reagent | Active Ester Intermediate | Relative Reactivity | Typical Yield (Hindered Couplings) | Racemization Risk | Key Advantages | Disadvantages |
| HATU | OAt-ester | Very High | >95% | Low | Superior efficiency for hindered and N-methylated amino acids, fast reaction times.[1][2][3] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[3][4] |
| HBTU | OBt-ester | High | 80-95% | Low-Moderate | Widely used, reliable for standard couplings.[3] | Less effective for highly hindered residues, may require longer reaction times or double coupling.[1][5] |
| COMU | Oxyma-ester | Very High | >95% | Low | Comparable or superior efficiency to HATU, improved safety profile (Oxyma is not explosive), good solubility.[3][6][7] | Can have limited solution stability.[8] |
| PyBOP | OBt-ester | High | 85-95% | Low | High efficiency, no guanidinylation side reaction.[3] | Phosphorus-containing byproducts can be difficult to remove.[3] |
| DIC/HOAt | OAt-ester | High | Variable | Low-Moderate | Cost-effective, avoids guanidinylation.[3] | Slower reaction times compared to onium salts.[3] |
| PyAOP | OAt-ester | Very High | >95% | Low | Excellent for hindered couplings and fragment condensation, does not cause guanidinylation.[6][9][10] | More expensive than uronium salts. |
Understanding the Mechanism: How Coupling Reagents Work
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. The primary function of these reagents is to activate the carboxylic acid group of an amino acid, transforming it into a more reactive species that is susceptible to nucleophilic attack by the amino group of the next amino acid. The nature of this "active ester" intermediate is a key determinant of the reagent's reactivity and its ability to overcome steric hindrance.
Onium salt-based reagents, such as HATU, HBTU, and COMU, are among the most potent activators.[11] They react with the carboxylic acid to form highly reactive acyl-uronium or -phosphonium salts, which then rapidly convert to the corresponding active esters.
The superiority of HATU and COMU in hindered couplings can be attributed to the electronic properties of their respective leaving groups, HOAt and OxymaPure.[3] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and minimizing the risk of racemization.[12] Similarly, OxymaPure-based reagents like COMU offer high reactivity and an improved safety profile.[6][7]
Experimental Protocols
To facilitate the practical application of this guide, we provide detailed protocols for a typical solid-phase peptide synthesis (SPPS) workflow, highlighting the steps for using HATU and HBTU as representative coupling reagents.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the cyclical process of adding an amino acid to a growing peptide chain on a solid support.
Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid
This protocol is a general guideline and may require optimization for specific sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) in a suitable reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes and repeat.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[11]
Protocol 2: HBTU-Mediated Coupling of a Sterically Hindered Amino Acid
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 of the HATU protocol.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU with hindered amino acids.[1]
-
Washing and Confirmation: Follow steps 6 and 7 of the HATU protocol. If the coupling is incomplete, a second coupling is often required.
Minimizing Racemization: A Critical Consideration
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during peptide synthesis, leading to the formation of diastereomeric impurities that are difficult to separate.[11] The choice of coupling reagent, base, and reaction conditions all play a crucial role in minimizing this side reaction.
Generally, more potent coupling reagents that lead to faster reaction times, such as HATU and COMU, are associated with lower levels of racemization.[1] This is because the rapid formation of the peptide bond reduces the lifetime of the activated intermediate, which is susceptible to racemization. The choice of base is also critical; sterically hindered, non-nucleophilic bases like DIPEA are preferred over less hindered bases like triethylamine, which can promote racemization.[13]
Conclusion: Selecting the Optimal Reagent
For the successful incorporation of sterically demanding amino acids, the evidence strongly supports the use of highly efficient onium salt reagents. HATU has consistently demonstrated its superiority in overcoming steric hindrance, affording higher yields and faster reaction times with minimal racemization.[1][2] COMU emerges as an excellent alternative, offering comparable, if not superior, performance to HATU with the added benefits of an improved safety profile and high solubility.[3][6][7]
While reagents like HBTU and PyBOP are reliable workhorses for routine peptide synthesis, they may fall short when faced with the most challenging couplings. For researchers and drug development professionals aiming to synthesize complex peptides containing sterically hindered residues, investing in more potent coupling reagents like HATU or COMU is a strategic choice that can save valuable time, and resources, and ultimately lead to a higher purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Navigating the Labyrinth of Protected Peptides: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Boc-D-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the incorporation of non-natural amino acids with acid-labile protecting groups presents a significant analytical hurdle. Among these, Boc-D-Asp(OtBu)-OH is a frequently utilized building block, prized for its ability to introduce specific stereochemistry and prevent side reactions during synthesis. However, its very nature—the presence of two bulky, acid-sensitive protecting groups—creates unique challenges for mass spectrometry (MS), the cornerstone of peptide characterization.
This guide provides an objective comparison of the mass spectrometric performance of peptides containing this compound against alternative strategies for aspartic acid protection. Supported by experimental data and detailed protocols, this document aims to inform analytical strategies, aid in data interpretation, and facilitate the successful characterization of these complex molecules.
The Challenge: In-Source Decay and Complex Fragmentation
The primary difficulty in the MS analysis of peptides containing this compound lies in the lability of the tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups.[1] These groups are designed to be removed under acidic conditions, the very conditions often employed in reversed-phase liquid chromatography (LC) mobile phases and during electrospray ionization (ESI).[2] This inherent instability leads to several analytical complications:
-
In-Source Decay: A significant portion of the protected peptide can lose one or both protecting groups within the ion source of the mass spectrometer, even before MS/MS analysis. This "in-source decay" results in the simultaneous observation of the intact protected peptide, partially deprotected intermediates, and the fully deprotected peptide in the MS1 spectrum. This complicates data interpretation, reduces the signal intensity of the target analyte, and makes accurate quantification challenging.
-
Dominant Neutral Losses: During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the fragmentation spectrum is often dominated by the neutral loss of isobutylene (56 Da) from the t-butyl group or tert-butanol (74 Da) and CO2 (44 Da) from the Boc group. While these losses can be diagnostic, they can also suppress the backbone fragmentation required for sequence confirmation.
-
Aspartimide Formation: During solid-phase peptide synthesis (SPPS) using the Fmoc strategy, the combination of a protecting group on the aspartic acid side chain and the basic conditions used for Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate.[3][4] This can result in the formation of unwanted side products, including β-aspartyl peptides, which are isobaric with the desired product and difficult to separate chromatographically. The choice of side-chain protecting group significantly impacts the extent of aspartimide formation.
Alternative Strategies for Aspartic Acid Protection
To mitigate the challenges associated with the OtBu group, particularly aspartimide formation, more sterically hindered protecting groups have been developed. These alternatives aim to provide robust protection during synthesis while still allowing for efficient removal during the final cleavage step. Two such alternatives are the 3-methylpent-3-yl (OMpe) and 5-butyl-5-nonyl (OBno) esters.
These bulkier groups are designed to physically obstruct the nucleophilic attack that initiates aspartimide formation.[3] While their primary advantage lies in improving synthetic outcomes, their different structures also influence their behavior in the mass spectrometer.
Performance in the Mass Spectrometer: A Comparative Analysis
The choice of protecting group for the aspartic acid side chain has a direct impact on the quality and interpretability of the mass spectrometry data. Below is a comparison of the expected MS and MS/MS characteristics of peptides containing this compound versus those with the more sterically hindered OMpe and OBno protecting groups.
| Parameter | This compound | Fmoc-D-Asp(OMpe)-OH | Fmoc-D-Asp(OBno)-OH |
| In-Source Decay | High propensity for loss of Boc and OtBu groups. | Lower propensity for in-source decay compared to OtBu. | Very low propensity for in-source decay due to high steric hindrance. |
| MS1 Spectrum Complexity | Multiple species often observed (intact, -Boc, -OtBu, -Boc/-OtBu). | Cleaner spectra with the intact protected peptide as the major species. | Predominantly the intact protected peptide ion is observed. |
| Characteristic MS/MS Neutral Losses (CID) | Dominant neutral losses of isobutylene (-56 Da) and components of the Boc group. | Characteristic neutral loss of the OMpe group. | Characteristic neutral loss of the OBno group. |
| Backbone Fragmentation (CID) | Often suppressed by dominant neutral losses. | Generally improved backbone fragmentation compared to OtBu-protected peptides. | Can provide clearer backbone fragmentation due to reduced dominance of protecting group loss. |
| Impact on Synthesis Purity | Higher risk of aspartimide formation, leading to isobaric impurities.[3] | Significantly reduces aspartimide formation.[4] | Virtually eliminates aspartimide formation, leading to higher purity crude product.[3] |
Experimental Protocols
Accurate and reproducible mass spectrometry data relies on well-defined experimental protocols. The following sections provide detailed methodologies for the analysis of peptides containing this compound and its alternatives.
Protocol 1: LC-MS/MS Analysis of Peptides with Acid-Labile Protecting Groups
This protocol is a starting point for the analysis of peptides containing this compound, Fmoc-D-Asp(OMpe)-OH, or Fmoc-D-Asp(OBno)-OH.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a minimal amount of a suitable organic solvent (e.g., dimethylformamide or acetonitrile).
-
Dilute the stock solution to a final concentration of 10-100 µM with the initial mobile phase conditions.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure good separation of the protected peptide from any impurities or deprotected species. For example, a linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (ESI-Q-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: m/z 300–2000.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA).
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to induce both protecting group losses and backbone fragmentation.
Protocol 2: MALDI-TOF MS Analysis for Intact Mass Confirmation
For rapid confirmation of the intact molecular weight and to minimize in-source decay, Matrix-Assisted Laser Desorption/Ionization (MALDI) is a valuable alternative to ESI.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in a 50:50 mixture of acetonitrile and water with 0.1% TFA.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile with 0.1% TFA.
2. Spotting:
-
On a MALDI target plate, spot 1 µL of the peptide solution and allow it to air dry.
-
Add 1 µL of the matrix solution on top of the peptide spot and allow it to co-crystallize.
3. Data Acquisition:
-
Acquire data in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture.
Visualization of Analytical Workflows and Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful consideration of the inherent lability of the protecting groups. While this building block is valuable in peptide synthesis, the resulting peptides are prone to in-source decay and dominant neutral losses during MS analysis, which can complicate data interpretation.
For applications where high purity and unambiguous sequence confirmation are paramount, the use of alternative, more sterically hindered protecting groups for aspartic acid, such as OMpe or OBno, is highly recommended. These alternatives not only minimize the formation of synthetic impurities like aspartimide but also yield cleaner and more easily interpretable mass spectra. By selecting the appropriate protecting group strategy and optimizing analytical conditions, researchers can overcome the challenges associated with protected peptides and achieve robust and reliable characterization of these important molecules.
References
- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of D-Aspartic Acid on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-aspartic acid into peptides, a post-translational modification that can occur spontaneously with age or be intentionally introduced during synthesis, can profoundly alter their three-dimensional structure and, consequently, their function. This guide provides a comparative analysis of peptides containing L-aspartic acid versus their D-aspartic acid counterparts, offering quantitative data, detailed experimental protocols, and visual representations of the structural and functional implications.
Quantitative Comparison of L-Asp vs. D-Asp Containing Peptides
The substitution of the naturally occurring L-aspartic acid with its D-enantiomer introduces a significant stereochemical change that can alter local and global peptide conformations. This section summarizes key quantitative data from experimental studies, highlighting the structural and stability differences.
Conformational Changes Measured by NMR and Ion Mobility Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the local chemical environment of individual atoms within a peptide. Changes in chemical shifts can indicate alterations in the conformation. Ion Mobility Spectrometry (IMS) provides information on the overall shape and size of the peptide in the gas phase, measured as a collision cross-section (CCS).
| Parameter | Peptide with L-Aspartic Acid | Peptide with D-Aspartic Acid | Reference |
| ¹H NMR Chemical Shift (Hα of Asp) | Lower magnetic field (higher ppm) | Higher magnetic field (lower ppm) | [1] |
| Collision Cross Section (CCS) of Aβ peptides | 392 Ų (L-Asp) | 395 Ų (D-Asp) | [2] |
| Conformational Effect | More extended conformation | More compact conformation in some contexts | [2] |
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides. The introduction of a D-amino acid can disrupt or induce specific secondary structural elements, such as β-turns.
| Parameter | Peptide with L-Aspartic Acid | Peptide with D-Aspartic Acid | Reference |
| Secondary Structure | Predominantly β-sheet structure in αA-crystallin fragment | Loss of β-sheet structure, transition to random coil | [3] |
| Hydrophilicity | Less hydrophilic | More hydrophilic | [3] |
| Molar Ellipticity [θ] at 218 nm | Negative band indicative of β-sheet | Reduced negative band intensity | [3] |
Impact on Aggregation Kinetics
The isomerization of L-Asp to D-Asp has been shown to affect the aggregation kinetics of peptides, such as the amyloid-β (Aβ) peptide associated with Alzheimer's disease. This can be monitored by techniques like Thioflavin T (ThT) fluorescence assays.
| Parameter | Aβ42 with L-Asp | Aβ42 with D-Asp at position 23 | Reference |
| Aggregation Half-time (t₁/₂) | Varies depending on conditions | Can be accelerated | [4] |
| Fibril Morphology | Typical amyloid fibrils | Can lead to polymorphic structures, including unique triple-stranded fibrils | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the impact of D-aspartic acid on peptide structure. This section provides protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Objective: To determine the three-dimensional structure of a peptide in solution and compare the conformational differences between L-Asp and D-Asp containing peptides.
Materials:
-
Purified peptide (>95% purity)
-
Deuterated solvent (e.g., D₂O, or H₂O/D₂O mixture)
-
NMR buffer (e.g., phosphate buffer, pH adjusted)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the chosen NMR buffer to a final concentration of 1-5 mM. For observation of amide protons, use a 90% H₂O/10% D₂O mixture.
-
Adjust the pH of the sample to the desired value (typically between 4 and 5 to slow down amide proton exchange).
-
Filter the sample to remove any aggregates.
-
Transfer the sample to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and folding.
-
Record two-dimensional (2D) NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
For peptides enriched with ¹³C and ¹⁵N, acquire heteronuclear spectra (e.g., HSQC, HNCA, HNCO) for more detailed assignments.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Identify and quantify NOE cross-peaks to generate distance restraints.
-
Calculate the three-dimensional structure of the peptide using software like CYANA or XPLOR-NIH.
-
Compare the chemical shifts and calculated structures of the L-Asp and D-Asp containing peptides to identify conformational differences.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To compare the secondary structure content of L-Asp and D-Asp containing peptides.
Materials:
-
Purified peptide (>95% purity)
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectropolarimeter
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen buffer.
-
Determine the precise concentration of the peptide solution.
-
Dilute the stock solution to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas.
-
Set the experimental parameters:
-
Wavelength range: 190-260 nm for far-UV CD.
-
Bandwidth: 1.0 nm.
-
Scan speed: 50 nm/min.
-
Number of accumulations: 3-5 to improve signal-to-noise.
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millideGREES) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × Mean Residue Weight) / (10 × concentration [g/mL] × pathlength [cm])
-
Analyze the processed spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software. Compare the spectra of the L-Asp and D-Asp containing peptides.
-
X-ray Crystallography for High-Resolution Structure Determination
Objective: To obtain a high-resolution three-dimensional structure of a peptide in its crystalline state.
Materials:
-
Highly purified peptide (>98%)
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting-drop or hanging-drop)
-
Microscope
-
Cryoprotectant
-
X-ray diffractometer
Protocol:
-
Crystallization Screening:
-
Set up crystallization trials using various conditions (precipitants, buffers, salts, and additives) to find conditions that yield crystals. Vapor diffusion (hanging or sitting drop) is a common method.
-
-
Crystal Optimization and Growth:
-
Optimize the initial hit conditions to grow larger, single crystals suitable for X-ray diffraction.
-
-
Data Collection:
-
Harvest a suitable crystal and flash-cool it in a cryostream, often after soaking in a cryoprotectant solution.
-
Mount the crystal on the goniometer of an X-ray diffractometer.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations.
-
Validate the final structure.
-
Visualizations
Experimental Workflow for Assessing D-Aspartic Acid Impact
The following workflow outlines the systematic approach to characterizing the structural and functional consequences of incorporating D-aspartic acid into a peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Lβ-, Dα- and Dβ-Asp isomers of the Asp-76 residue on the properties of αA-crystallin 70-88 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of D-aspartate on the Aggregation Kinetics and Structural Polymorphism of Amyloid β Peptide 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IBC - 最新發表論文: Impacts of D-aspartate on the aggregation kinetics and structural polymorphism of amyloid β peptide 1-42 [ibc.sinica.edu.tw]
L-Asp vs. D-Asp: A Comparative Guide to Peptide Stability for Researchers
For researchers and drug development professionals, the stability of a peptide is a critical determinant of its therapeutic potential. The chirality of its constituent amino acids plays a pivotal role in this stability, with the substitution of the naturally occurring L-amino acids for their D-enantiomers being a key strategy to enhance in vivo performance. This guide provides an objective comparison of the stability of peptides containing L-aspartic acid (L-Asp) versus D-aspartic acid (D-Asp), supported by experimental data and detailed methodologies.
Chemical Stability: The Challenge of L-Aspartic Acid Isomerization
Peptides containing L-aspartic acid are susceptible to non-enzymatic degradation through a process of isomerization. This occurs via a succinimide intermediate, which can then hydrolyze to form not only the original L-Asp but also L-isoaspartate (L-isoAsp), D-aspartate (D-Asp), and D-isoaspartate (D-isoAsp).[1] This isomerization can alter the peptide's conformation, potentially leading to a loss of biological activity and an increase in immunogenicity. The rate of this degradation is influenced by factors such as pH, temperature, and the specific amino acid sequence surrounding the Asp residue.
In contrast, peptides synthesized with D-Asp at a specific position are not subject to this isomerization pathway originating from an L-Asp residue. While D-isoAsp can form from L-Asp, it does so very slowly.[1] Moreover, both D-isoAsp and L-isoAsp peptides have been found to be remarkably stable, showing little conversion to other isomers.[1]
Enzymatic Stability: The Advantage of D-Aspartic Acid
A primary challenge for peptide therapeutics in vivo is rapid degradation by proteases. These enzymes are highly stereospecific and predominantly recognize and cleave peptide bonds between L-amino acids. The incorporation of D-amino acids, such as D-Asp, into a peptide sequence renders it significantly more resistant to proteolytic degradation.[2][3][4] This increased stability leads to a longer plasma half-life, a crucial factor for reducing dosing frequency and improving patient compliance.[2][4]
The enhanced enzymatic stability of D-amino acid-containing peptides has been demonstrated in numerous studies. For example, the substitution of L-amino acids with their D-enantiomers in antimicrobial peptides has been shown to improve their stability in the presence of serum.[5] Similarly, partial D-amino acid substitution in a MUC2 epitope peptide resulted in high resistance against proteolytic degradation in human serum and lysosomal preparations.[3]
Quantitative Comparison of Peptide Stability
The following table summarizes quantitative data from studies comparing the stability of peptides with L-amino acids to those with D-amino acid substitutions.
| Peptide/Compound | Composition/Modification | Half-life (t½) | Species/Matrix | Key Findings & Reference |
| Somatostatin | Native peptide with all L-amino acids | A few minutes | In vivo | Rapidly cleared from circulation.[6] |
| Octreotide | Somatostatin analogue with D-amino acids | 1.5 hours | In vivo | D-amino acid substitution significantly prolonged its half-life.[6] |
| MUC2 Peptide (TPTPTGTQTPT) | All L-amino acids | Degraded to 14% after 48h | 10% Human Serum | Highly susceptible to degradation.[3] |
| MUC2 Peptide (tpTPTGTQtpt) | N- and C-terminal flanking regions substituted with D-amino acids | >95% intact after 96h | 10% Human Serum | D-amino acid substitution conferred high resistance to proteolysis.[3] |
| α-hexapeptide | All L-amino acids | Completely degraded within 24h | Human Serum | Susceptible to degradation by serum proteases.[7] |
| β-peptides (derived from L-Asp) | β-amino acids | No degradation observed after 5 days | Human Serum | The β-peptide backbone is resistant to proteolysis.[7] |
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a peptide in plasma.[8]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma (e.g., from a commercial source, with anticoagulant like heparin or EDTA)
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Analysis of Peptide Degradation by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to identify degradation products and determine degradation pathways.
Procedure:
-
Following the in vitro stability assay, the collected supernatants are injected into an LC-MS system.
-
The peptides are separated by reverse-phase HPLC.
-
The eluent is introduced into a mass spectrometer to identify the mass of the intact peptide and any degradation products.
-
By analyzing the masses of the fragments, the cleavage sites and modifications (e.g., isomerization, deamidation) can be determined.
Visualizing Stability and Degradation Pathways
L-Aspartic Acid Isomerization Pathway
Caption: Non-enzymatic isomerization of L-Aspartic acid in a peptide chain.
Experimental Workflow for Comparative Peptide Stability Assay
Caption: Workflow for comparing the in vitro plasma stability of peptides.
Conclusion
The choice between L-Asp and D-Asp in a peptide sequence has profound implications for its stability and, consequently, its therapeutic viability. While L-Asp is the natural building block of proteins, its inherent chemical instability through isomerization presents a significant challenge. In contrast, the incorporation of D-Asp provides a robust defense against enzymatic degradation, leading to a markedly increased in vivo half-life. For researchers in drug development, understanding these fundamental differences is essential for the rational design of next-generation peptide therapeutics with enhanced stability and efficacy.
References
- 1. Interconversion of the peptide isoforms of aspartate: stability of isoaspartates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Preventing Aspartimide Formation: A Comparative Guide to Bulkier Side-Chain Protecting Groups
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of aspartimide is a critical and often unavoidable side reaction. This intramolecular cyclization of aspartic acid residues, particularly under the basic conditions of Fmoc deprotection, can lead to a cascade of impurities, including α- and β-peptide linkages and racemization, compromising the purity, yield, and biological activity of the final peptide product. This guide provides an objective comparison of various bulky side-chain protecting groups for aspartic acid designed to mitigate this persistent challenge, supported by experimental data and detailed protocols.
Aspartimide formation is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs due to the reduced steric hindrance of the C-terminal residue. The standard tert-butyl (OtBu) protecting group often proves insufficient in preventing this side reaction in susceptible sequences. Consequently, a range of more sterically hindered ester-based protecting groups have been developed to shield the β-carboxyl group from nucleophilic attack by the backbone amide. This guide evaluates the performance of these alternatives and other promising strategies.
Mechanism of Aspartimide Formation
During the piperidine-mediated Fmoc deprotection step in SPPS, the backbone amide nitrogen of the residue following the aspartic acid can be deprotonated. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid residue to form a five-membered succinimide ring, the aspartimide intermediate. This intermediate is unstable and can be opened by nucleophiles like piperidine or water, leading to the formation of α- and β-aspartyl peptides, as well as their D-isomers through racemization.
A Researcher's Guide to Aspartic Acid Protection: A Cost-Benefit Analysis
For researchers and professionals in peptide synthesis and drug development, the choice of a protecting group for the side chain of aspartic acid (Asp) is a critical decision that significantly impacts the purity, yield, and overall cost of the final peptide. The primary challenge is the base-catalyzed formation of aspartimide, a side reaction that can lead to a cascade of unwanted byproducts, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide.[1] This guide provides a comprehensive cost-benefit analysis of various aspartic acid protection strategies, supported by experimental data and detailed protocols, to aid in making an informed selection.
Comparing the Strategies: A Quantitative Overview
The effectiveness of different protection strategies is most commonly evaluated by their ability to suppress aspartimide formation in susceptible sequences, such as Asp-Gly motifs. The following table summarizes the performance of key protecting groups.
| Protection Strategy | Protecting Group | Typical Aspartimide Formation (%)* | Relative Cost of Amino Acid Derivative | Key Advantages | Key Disadvantages |
| Standard Ester | O-tert-butyl (OtBu) | 5-25% | Low | Inexpensive, standard protocol | High risk of aspartimide formation |
| Bulky Esters | O-3-methylpent-3-yl (OMpe) | <10% | Medium | Reduced aspartimide formation | Higher cost, potential for steric hindrance |
| O-5-nonyl-5-butyl (OBno) | <5% | High | Excellent suppression of aspartimide | High cost, significant steric bulk | |
| Non-Ester Based | Cyanosulfurylide (CSY) | ~0% | Very High | Complete suppression of aspartimide | Requires a separate, oxidative deprotection step; potential for side reactions with sensitive residues[2] |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | ~0% | High | Complete suppression of aspartimide[3] | Sequence-dependent (requires a following Gly), dipeptide coupling can be slower |
*Typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection for an Asp-Gly sequence. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Cost-Benefit Analysis
The selection of an aspartic acid protection strategy involves a trade-off between the upfront cost of the protected amino acid and the downstream costs associated with purification and potential loss of yield due to side reactions.
-
Low-Cost, High-Risk (OtBu): The standard Fmoc-Asp(OtBu)-OH is the most economical option.[4][5][6] However, for sequences prone to aspartimide formation, the initial savings can be quickly offset by the high costs of challenging HPLC purification, reduced overall yield, and the potential for batch failure. This strategy is best suited for sequences with a low propensity for aspartimide formation or for initial, non-critical research applications.
-
Moderate Cost, Reduced Risk (Bulky Esters): Protecting groups like OMpe offer a significant reduction in aspartimide formation for a moderate increase in cost.[7][8][9][10][11] This represents a balanced approach for many standard peptide syntheses where purity is important but the budget is a consideration. The OBno group provides even greater protection but at a substantially higher price point, making it suitable for high-value peptides where purity is paramount.[12][13][14][15][16]
-
High Cost, Minimal Risk (CSY and Backbone Protection): For the most challenging sequences, such as those containing multiple Asp-Gly motifs, non-ester-based protection like CSY or backbone protection with Dmb-dipeptides offer the highest level of security against side reactions.[17][18][19][20] The Fmoc-Asp(CSY)-OH and Fmoc-Asp(OtBu)-(Dmb)Gly-OH building blocks are considerably more expensive.[3][21][22][23][24][25] However, for the synthesis of therapeutic peptides or complex proteins, the near-complete suppression of aspartimide formation can lead to significant overall cost savings by simplifying purification, increasing yield, and ensuring the quality and safety of the final product. The choice between these two would depend on the specific sequence and compatibility with other residues; for instance, CSY deprotection is not compatible with unprotected methionine or cysteine.[26]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OR)-OH (R = OtBu, OMpe, OBno)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OR)-OH (4 eq.), HBTU (3.95 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and Dichloromethane (DCM) (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 eq.) and HATU (1.5-2 eq.) in DMF. Add DIEA (3-4 eq.) and pre-activate for 1-2 minutes.[27]
-
Coupling: Add the activated dipeptide solution to the resin. Allow the coupling to proceed for 2-4 hours. Note that the acylation of the secondary amine formed by the Dmb group can be slower.[27]
-
Washing and Confirmation: Follow steps 5 and 6 from Protocol 1. The Dmb group is cleaved during the final TFA cleavage.[21]
Protocol 3: Deprotection of the Cyanosulfurylide (CSY) Group
This protocol is performed after the peptide has been synthesized and cleaved from the resin.
-
Dissolution: Dissolve the crude peptide containing the Asp(CSY) residue in a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).[28]
-
Oxidative Cleavage: While monitoring the reaction by HPLC, add a solution of N-chlorosuccinimide (NCS) in acetonitrile dropwise. Typically, 1.1-1.5 equivalents of NCS per CSY group are required.[28][29]
-
Reaction Completion: The reaction is usually complete within 30 minutes at room temperature.[28]
-
Quenching: Quench any excess NCS with a suitable reagent, such as sodium ascorbate.[29]
Visualizing the Selection Process
The following workflow diagram provides a logical approach to selecting an appropriate aspartic acid protection strategy based on key project parameters.
Caption: Workflow for selecting an aspartic acid protection strategy.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate aspartic acid protection strategy to balance the competing demands of peptide purity, yield, and cost, ultimately leading to more efficient and successful peptide synthesis campaigns.
References
- 1. Oxyma Pure Novabiochem 3849-21-6 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 4. apexbt.com [apexbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. polyorginc.com [polyorginc.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. peptide.com [peptide.com]
- 10. alkalisci.com [alkalisci.com]
- 11. Fmoc-Asp(OMpe)-OH [cem.com]
- 12. geno-chem.com [geno-chem.com]
- 13. alkalisci.com [alkalisci.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. alkalisci.com [alkalisci.com]
- 16. scientificlabs.ie [scientificlabs.ie]
- 17. alkalisci.com [alkalisci.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Fmoc-Asp(CSY)-OH = 95 2379679-90-8 [sigmaaldrich.com]
- 20. mybiosource.com [mybiosource.com]
- 21. peptide.com [peptide.com]
- 22. Fmoc-Asp(OtBu)-(Dmb)Gly-OH Novabiochem 900152-72-9 [sigmaaldrich.com]
- 23. chemimpex.com [chemimpex.com]
- 24. Fmoc-asp(otbu)-(dmb)gly-oh (900152-72-9) for sale [vulcanchem.com]
- 25. nbinno.com [nbinno.com]
- 26. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Oxyma | 3849-21-6 | FE04090 | Biosynth [biosynth.com]
- 29. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00252J [pubs.rsc.org]
A Comparative Guide to Peptide Purity Validation Following Synthesis with Boc-D-Asp(OtBu)-OH
For researchers and professionals in drug development and peptide chemistry, ensuring the purity of synthesized peptides is a critical step that directly impacts experimental outcomes and therapeutic efficacy. The use of Boc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS) presents specific challenges, primarily the formation of aspartimide-related impurities. This guide provides a comparative analysis of using this compound versus alternative strategies, supported by experimental data and detailed analytical protocols for purity validation.
Understanding the Challenge: Aspartimide Formation
During Boc-based solid-phase peptide synthesis, the repetitive acid-mediated deprotection steps can lead to the formation of a succinimide ring at aspartic acid residues, a phenomenon known as aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. Aspartimide formation is problematic as it can lead to a mixture of final products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products, all of which can be difficult to separate and may possess altered biological activity.
Comparison of Aspartic Acid Protection Strategies
The choice of the side-chain protecting group for aspartic acid is crucial in minimizing aspartimide formation and maximizing the purity of the crude peptide. Below is a comparison of the standard tert-butyl (OtBu) protection with an alternative strategy. While many advanced protecting groups are designed for the more common Fmoc-SPPS, the principles of mitigating side reactions are transferable. A key strategy in Boc-SPPS is the modification of reaction conditions and the use of additives.
| Feature | This compound | Alternative Strategy: Modified Deprotection |
| Protecting Group | tert-Butyl (tBu) | tert-Butyl (tBu) |
| General Approach | Standard Boc-SPPS protocol with TFA deprotection. | Use of reduced TFA concentration or shorter deprotection times. Addition of scavengers. |
| Purity Profile | Higher potential for aspartimide formation, especially in sensitive sequences. | Can lead to a reduction in aspartimide-related impurities. |
| Advantages | Readily available and cost-effective starting material. Well-established protocols. | May not require specialized amino acid derivatives. Can be optimized for specific sequences. |
| Disadvantages | Can lead to difficult purification challenges due to co-eluting impurities.[1] | Incomplete deprotection can lead to deletion sequences. Optimization can be time-consuming. |
| Reported Aspartimide Formation | Can be significant, especially with extended acid exposure. | Dependent on the specific modifications to the protocol. |
Experimental Protocols for Purity Validation
Accurate assessment of peptide purity requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold standards for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the most common method for analyzing peptide purity and for purification.
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile mixture) to a concentration of 1 mg/mL.
-
Instrumentation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Gradient Elution: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the peptide's hydrophobicity.
-
Data Analysis: The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area. Aspartimide-related impurities often appear as pre- or post-peaks relative to the main product peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity of the main product and helps in the characterization of impurities.
Protocol:
-
LC System: Utilize an HPLC or UPLC system with conditions similar to the analytical RP-HPLC protocol. The flow from the column is directed into the mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used for peptide analysis.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 400-2000 m/z).
-
Data Analysis:
-
Confirm the molecular weight of the main peak corresponds to the theoretical mass of the desired peptide.
-
Analyze the masses of impurity peaks to identify potential side products such as deletion sequences (lower mass), incompletely deprotected peptides (higher mass), or aspartimide-related isomers (same mass as the target peptide). Peptides with the same mass but different retention times are indicative of isomerization, such as the conversion of α-aspartyl to β-aspartyl linkages.[1]
-
Visualizing the Workflow and Chemical Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Caption: Pathway of aspartimide formation during Boc-SPPS.
Caption: Logical workflow for the validation of synthetic peptide purity.
References
A Researcher's Guide to Enzymatic Cleavage Assays for Confirming Peptide Sequence Integrity
For researchers, scientists, and drug development professionals, ensuring the integrity of a peptide's amino acid sequence is a critical step in protein characterization, therapeutic development, and quality control. Enzymatic cleavage assays, a cornerstone of peptide analysis, provide a robust method for verifying primary structure and identifying post-translational modifications (PTMs).
This guide offers an objective comparison of common enzymatic cleavage assays with alternative methods, supported by experimental data and detailed protocols. We will delve into the methodologies of enzymatic digestion using Trypsin, Chymotrypsin, and Lys-C, and compare their performance against the classical Edman degradation and modern mass spectrometry-based techniques.
Comparing the Tools of Peptide Sequencing
The choice of a peptide sequencing method depends on various factors, including the nature of the sample, the desired level of detail, and the required throughput. Below is a comparative overview of the most common techniques.
Performance of Common Proteases in Enzymatic Cleavage
Enzymatic cleavage relies on the high specificity of proteases to hydrolyze peptide bonds at specific amino acid residues. The choice of enzyme significantly impacts the resulting peptide map and the overall sequence coverage.
| Feature | Trypsin | Chymotrypsin | Lys-C |
| Cleavage Site | C-terminus of Lysine (K) and Arginine (R) | C-terminus of Phenylalanine (F), Tryptophan (W), and Tyrosine (Y) | C-terminus of Lysine (K) |
| Specificity | High | Moderate (can cleave at other hydrophobic residues) | Very High |
| Missed Cleavages | Can occur, especially at Lys-Pro and Arg-Pro bonds | More frequent than trypsin | Fewer missed cleavages at lysine sites compared to trypsin.[1] |
| Sequence Coverage | Generally good, but can be limited by the distribution of K and R | Complementary to trypsin, useful for regions lacking K and R.[2][3] | Often used with trypsin to increase overall sequence coverage.[1][4][5][6] |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5 | 8.0 - 8.5 |
| Common Artifacts | Deamidation at high pH | Deamidation at high pH | Lower method-induced modifications at neutral pH.[7] |
Enzymatic Cleavage Assays vs. Alternative Sequencing Methods
Beyond enzymatic digestion followed by mass spectrometry (a "bottom-up" approach), other techniques offer distinct advantages and disadvantages for peptide sequence confirmation.
| Feature | Enzymatic Cleavage (Bottom-Up MS) | Edman Degradation | Top-Down Mass Spectrometry |
| Principle | Enzymatic digestion into smaller peptides, followed by LC-MS/MS analysis. | Sequential chemical removal and identification of N-terminal amino acids.[8][9][10] | Analysis of intact proteins and large peptide fragments by MS. |
| Accuracy | High, dependent on mass accuracy and database search algorithms. | Very high for N-terminal sequencing (up to ~30-50 residues).[8][11][12][13] | High, provides information on intact mass and PTMs. |
| Sensitivity | High (femtomole to attomole range). | Moderate (picomole range).[11] | Moderate to high, depends on instrumentation. |
| Throughput | High, suitable for complex mixtures and large-scale proteomics.[14] | Low, sequential and time-consuming.[11] | Moderate, can be challenging for complex mixtures. |
| Sequence Coverage | Can achieve high coverage, often requiring multiple enzymes. | Limited to the N-terminus.[8][11] | Can provide 100% sequence coverage for smaller proteins. |
| PTM Analysis | Excellent for localizing PTMs on peptides. | Limited, can identify some N-terminal modifications.[8] | Excellent for characterizing intact proteoforms with multiple PTMs. |
| Sample Requirement | Can analyze complex mixtures. | Requires a highly purified, single protein sample.[8][10] | Requires relatively pure samples. |
| Cost | High initial instrument cost, moderate per-sample cost. | Moderate instrument cost, higher per-residue cost. | Very high instrument cost. |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate peptide sequence analysis. Below are standardized methodologies for common enzymatic cleavage assays and Edman degradation.
Protocol 1: Tryptic Digestion for Peptide Mapping
This protocol outlines a standard in-solution tryptic digestion for generating peptides for mass spectrometry analysis.[15][16][17]
1. Sample Preparation:
- Start with a purified protein sample, typically at a concentration of 1 mg/mL.
- Denaturation: Dilute the protein in a denaturing buffer (e.g., 6 M guanidine HCl or 8 M urea in 100 mM Tris-HCl, pH 8.0) to unfold the protein and make cleavage sites accessible.[15][17]
- Reduction: Add dithiothreitol (DTT) to a final concentration of 5-10 mM and incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.[15][16]
- Alkylation: Add iodoacetamide (IAM) to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30 minutes to cap the free thiols and prevent disulfide bond reformation.[15][16]
- Quench excess IAM by adding DTT.
2. Buffer Exchange:
- Remove the denaturant and reducing/alkylating agents, which can interfere with enzymatic activity and mass spectrometry. This can be achieved by dialysis, size-exclusion chromatography, or spin filters.[18]
- Exchange the buffer to a digestion buffer (e.g., 50 mM ammonium bicarbonate or 100 mM Tris-HCl, pH 8.0).
3. Enzymatic Digestion:
- Add sequencing-grade trypsin to the protein solution at a weight ratio of 1:20 to 1:100 (enzyme:protein).
- Incubate at 37°C for 4 hours to overnight.
- Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.
4. Sample Cleanup:
- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or ZipTip to remove salts and other contaminants before LC-MS/MS analysis.
Protocol 2: Chymotryptic Digestion for Peptide Analysis
Chymotrypsin is often used as a complementary enzyme to trypsin to achieve higher sequence coverage.[2][19][20][21]
1. Sample Preparation:
- Follow the same denaturation, reduction, and alkylation steps as for tryptic digestion.
2. Buffer Exchange:
- Exchange the buffer to a chymotrypsin-compatible buffer, such as 100 mM Tris-HCl with 10 mM CaCl₂, pH 8.0.[21]
3. Enzymatic Digestion:
- Add sequencing-grade chymotrypsin to the protein solution at a weight ratio of 1:20 to 1:50 (enzyme:protein).[19]
- Incubate at 25-37°C for 2 to 18 hours. The digestion time should be carefully controlled as chymotrypsin's specificity can decrease with prolonged incubation.[2][21]
- Stop the reaction by acidification with formic acid or TFA.
4. Sample Cleanup:
- Perform desalting using a C18 SPE column prior to LC-MS/MS analysis.
Protocol 3: Lys-C Digestion for Peptide Mapping
Lys-C is highly specific for lysine residues and is often used in combination with trypsin to improve digestion efficiency.[7][17][22]
1. Sample Preparation:
- Follow the same denaturation, reduction, and alkylation steps as for tryptic digestion. Lys-C is more tolerant of denaturants like urea than trypsin.[6]
2. Digestion:
- If using Lys-C alone, add the enzyme at a 1:50 to 1:100 enzyme-to-substrate ratio and incubate at 37°C for 4 hours to overnight.[17][22]
- For a dual digestion, a common strategy is to first digest with Lys-C in the presence of a denaturant (e.g., 4 M urea) for 2-4 hours. Then, dilute the solution to reduce the denaturant concentration (e.g., to 1 M urea) and add trypsin for a subsequent digestion.[23]
- Stop the reaction by acidification.
3. Sample Cleanup:
- Desalt the resulting peptides using a C18 SPE column.
Protocol 4: N-Terminal Sequencing by Edman Degradation
Edman degradation provides a direct method for determining the N-terminal sequence of a purified peptide or protein.[10][12][13][24]
1. Sample Preparation:
- The sample must be highly purified and free of contaminants like primary amines (e.g., Tris buffer) and detergents.[25]
- The protein or peptide is typically immobilized on a solid support, such as a PVDF membrane.
2. Sequential Degradation Cycles:
- Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[12]
- Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions (using TFA) as a thiazolinone derivative.[12][24]
- Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
3. Identification:
- The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.
4. Iteration:
- The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for enzymatic cleavage and the logical comparison of different sequencing methodologies.
Conclusion
The selection of an appropriate method for confirming peptide sequence integrity is a critical decision in biopharmaceutical development and proteomics research. Enzymatic cleavage assays, particularly when coupled with high-resolution mass spectrometry, offer a powerful and versatile approach for comprehensive sequence analysis and PTM identification. While trypsin remains the workhorse for peptide mapping, the use of complementary enzymes like chymotrypsin and Lys-C can significantly enhance sequence coverage.
For applications requiring unambiguous N-terminal sequencing of purified proteins, Edman degradation remains a highly reliable, albeit low-throughput, technique. Top-down mass spectrometry is emerging as a powerful tool for the characterization of intact proteins and complex PTM profiles, though it requires specialized instrumentation and expertise. Ultimately, a multi-faceted approach, potentially combining different enzymatic and analytical techniques, will provide the most comprehensive and confident characterization of a peptide's primary structure.
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Improved Protein Digestion with the Sequencing Grade Endoproteinases Chymotrypsin and Lys-C [promega.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 10. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Advantages and Disadvantages of Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. qb3.berkeley.edu [qb3.berkeley.edu]
- 18. SP Tech Tip: Peptide Mapping - Tryptic Digests | Phenomenex [phenomenex.com]
- 19. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 24. ehu.eus [ehu.eus]
- 25. N-terminal Edman sequencing [proteome-factory.com]
Safety Operating Guide
Proper Disposal of Boc-D-Asp(OtBu)-OH: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Boc-D-Asp(OtBu)-OH as a chemical waste product. It should not be disposed of in standard trash or poured down the drain. Adherence to federal, state, and local environmental regulations is mandatory for the disposal of this compound. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment (PPE).
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or splash-proof safety glasses. | To prevent eye contact and serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if dust is generated. | To avoid inhalation of dust, which may cause respiratory tract irritation.[1] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to collect it as chemical waste for pickup by an institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal vendor.
1. Waste Collection:
-
Solid Waste: Collect all solid this compound waste, including any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated and clearly labeled waste container.[2][3] The container should be suitable for solid chemical waste and have a secure lid to prevent the release of dust.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, sealed, and appropriately labeled container compatible with the solvent used.[4]
2. Spill Management:
-
Small Spills: In a well-ventilated area, carefully sweep up the solid material, avoiding dust generation.[2][3] Use a spatula or brush to transfer the spilled material into the designated waste disposal container.[2]
-
Large Spills: For significant spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
3. Container Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's EHS department.
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[2]
III. Experimental Workflow and Diagrams
To ensure clarity in the disposal process, the following workflow diagram outlines the decision-making and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-D-asp(otbu)-OH
Essential Safety and Handling Guide for Boc-D-Asp(OtBu)-OH
This guide provides critical safety, handling, and disposal information for this compound (N-tert-butoxycarbonyl-D-aspartic acid 4-tert-butyl ester). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a protected amino acid derivative widely used in peptide synthesis.[1] According to the Globally Harmonized System (GHS), this substance is classified with the following hazards:
The assigned signal word is "Warning" .[2][3]
Quantitative Data Summary
The following table summarizes key quantitative and physical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 155542-33-9 | [4] |
| Molecular Formula | C₁₃H₂₃NO₆ | [4] |
| Molecular Weight | 289.32 g/mol | [1][4] |
| Physical Form | Powder or crystals | [1] |
| Melting Point | 64-67 °C | [1] |
| Storage Temperature | 2-8°C, sealed in a dry place | [1][3] |
| GHS Hazard Statements | H315, H319, H335 | [2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The minimum required PPE for handling this compound is detailed below.
| PPE Category | Item Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][5] A face shield should be worn if there is a splash hazard. | To protect against dust particles and potential eye irritation.[2] |
| Hand Protection | Chemical-resistant nitrile gloves.[5] | To prevent skin contact and absorption, which can cause irritation.[2] |
| Body Protection | A standard, long-sleeved laboratory coat, kept fully buttoned.[6] | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator or higher is required.[1][6] | To prevent inhalation of the powdered chemical, a primary route of exposure.[2] |
Operational Plan: Safe Handling and Procedures
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5][6]
Step 1: Preparation and Engineering Controls
-
Designated Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Place all necessary equipment (spatulas, weighing paper, glassware) and labeled waste containers within the fume hood before starting work.[6]
-
Ventilation: Confirm that the local exhaust ventilation is active to control airborne dust.[6]
Step 2: Handling and Weighing
-
Avoid Dust: Handle the compound carefully to avoid generating dust.
-
Weighing: Weigh the powder within the fume hood using a disposable weighing boat or paper to prevent balance contamination.[6]
-
Container Management: Keep the primary container tightly closed when not in use.[2]
Step 3: Post-Handling and Decontamination
-
Surface Cleaning: After handling, decontaminate all surfaces with an appropriate solvent and dispose of cleaning materials as hazardous waste.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5][7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spills and Exposure
Immediate and correct response to spills or exposure is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation occurs, get medical help.[2][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[2][7] |
Spill Management
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Contain: For small spills, carefully sweep up the solid material using tools like a spatula and place it into a labeled hazardous waste container.[8] Avoid generating dust.
-
Clean: Clean the spill area with a damp cloth or absorbent pads, disposing of all cleaning materials as hazardous waste.[9]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Spill Response Decision Workflow
Caption: Decision-making workflow for spill response.
Disposal Plan
Proper disposal is crucial for environmental compliance and safety. Under no circumstances should this chemical be disposed of in general trash or poured down the drain.[10]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including residual product, gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container compatible with the solvent. Do not mix with other waste streams unless permitted by your institution's EHS office.[6][10]
Final Disposal
-
Storage: Store sealed waste containers in a designated, cool, and well-ventilated hazardous waste storage area, away from incompatible materials.[9]
-
Collection: Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[8] Final disposal will likely involve incineration at a permitted facility.[10]
References
- 1. Boc-Asp(OtBu)-OH = 99.0 TLC sum of enantiomers 1676-90-0 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 1676-90-0|Boc-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
